molecular formula C12H9ClN2O2 B1387319 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid CAS No. 1020718-74-4

4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Cat. No.: B1387319
CAS No.: 1020718-74-4
M. Wt: 248.66 g/mol
InChI Key: UCZDDNZWYYHJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(6-chloropyrazin-2-yl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-7-4-8(2-3-9(7)12(16)17)10-5-14-6-11(13)15-10/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZDDNZWYYHJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652312
Record name 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-74-4
Record name 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

The pyrazine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive framework for the design of novel therapeutics. The title compound, 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid, is a key building block in the synthesis of various pharmaceutical candidates, particularly in the realm of kinase inhibitors where the substituted pyrazine moiety can effectively target the ATP-binding site of these enzymes. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-carbon bond between the pyrazine and benzoic acid rings. This points towards a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, as the key strategic step. This powerful reaction allows for the formation of biaryl systems from an aryl halide and an arylboronic acid, offering high functional group tolerance and typically mild reaction conditions.

Our forward synthesis will therefore be based on the coupling of a suitable dihalopyrazine with a substituted phenylboronic acid, followed by any necessary functional group manipulations.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of Boronic Acid Intermediate cluster_1 Main Coupling and Final Product Formation 4-Bromo-2-methylbenzoic_acid 4-Bromo-2-methylbenzoic acid Methyl_4-bromo-2-methylbenzoate Methyl 4-bromo-2-methylbenzoate 4-Bromo-2-methylbenzoic_acid->Methyl_4-bromo-2-methylbenzoate Esterification (MeOH, H2SO4) Methyl_4-(dihydroxyboryl)-2-methylbenzoate Methyl 4-(dihydroxyboryl)-2-methylbenzoate Methyl_4-bromo-2-methylbenzoate->Methyl_4-(dihydroxyboryl)-2-methylbenzoate Borylation (e.g., Miyaura borylation) Methyl_4-(6-chloropyrazin-2-yl)-2-methylbenzoate Methyl 4-(6-chloropyrazin-2-yl)-2-methylbenzoate Methyl_4-(dihydroxyboryl)-2-methylbenzoate->Methyl_4-(6-chloropyrazin-2-yl)-2-methylbenzoate 2,6-Dichloropyrazine 2,6-Dichloropyrazine 2,6-Dichloropyrazine->Methyl_4-(6-chloropyrazin-2-yl)-2-methylbenzoate Suzuki-Miyaura Coupling Target_Molecule This compound Methyl_4-(6-chloropyrazin-2-yl)-2-methylbenzoate->Target_Molecule Hydrolysis (e.g., LiOH, H2O/MeOH)

Figure 1: Proposed synthetic pathway for this compound.

Detailed Synthesis Protocol

This synthesis is presented in a three-step sequence: esterification and borylation to prepare the key boronic acid intermediate, followed by the pivotal Suzuki-Miyaura cross-coupling, and concluding with the final hydrolysis to yield the target compound.

Part 1: Synthesis of the Boronic Acid Intermediate

The synthesis of the requisite (4-carboxy-3-methylphenyl)boronic acid is most conveniently achieved via its methyl ester to avoid complications with the free carboxylic acid during the borylation and coupling steps.

Step 1.1: Esterification of 4-Bromo-2-methylbenzoic acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard Fischer esterification reaction.

  • Reaction Scheme:

    • 4-Bromo-2-methylbenzoic acid + Methanol --(H₂SO₄)--> Methyl 4-bromo-2-methylbenzoate + H₂O

  • Experimental Protocol:

    • To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-bromo-2-methylbenzoate, which can be used in the next step without further purification if of sufficient purity.

Step 1.2: Miyaura Borylation of Methyl 4-bromo-2-methylbenzoate

The conversion of the aryl bromide to a boronic acid ester is achieved through a palladium-catalyzed Miyaura borylation reaction.

  • Reaction Scheme:

    • Methyl 4-bromo-2-methylbenzoate + Bis(pinacolato)diboron --(Pd catalyst, Ligand, Base)--> Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoate

  • Experimental Protocol:

    • In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-bromo-2-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as PdCl₂(dppf) (1-3 mol%), and a suitable base, typically potassium acetate (2-3 eq).

    • Add a dry, degassed solvent such as dioxane or toluene.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

    • The filtrate containing the boronic ester can often be used directly in the subsequent Suzuki coupling. Alternatively, it can be purified by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step to construct the biaryl system. The regioselectivity of the coupling on 2,6-dichloropyrazine is a critical consideration. Literature suggests that with appropriate ligand and catalyst selection, selective mono-arylation can be achieved.[2][3]

  • Reaction Scheme:

    • 2,6-Dichloropyrazine + Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoate --(Pd catalyst, Ligand, Base)--> Methyl 4-(6-chloropyrazin-2-yl)-2-methylbenzoate

  • Experimental Protocol:

    • To a degassed mixture of a suitable solvent system (e.g., dioxane/water or toluene/water), add 2,6-dichloropyrazine (1.0-1.2 eq), the boronic acid ester from the previous step (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq).

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C. The reaction progress should be carefully monitored to favor the mono-coupled product.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired methyl 4-(6-chloropyrazin-2-yl)-2-methylbenzoate.

Parameter Condition Rationale/Reference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Commonly used and effective for Suzuki couplings.
Base Na₂CO₃, K₂CO₃, K₃PO₄Essential for the transmetalation step in the catalytic cycle.
Solvent Dioxane/Water, Toluene/WaterBiphasic systems are often effective for Suzuki reactions.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Part 3: Hydrolysis of the Methyl Ester

The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.

  • Reaction Scheme:

    • Methyl 4-(6-chloropyrazin-2-yl)-2-methylbenzoate --(Base, H₂O/Solvent)--> this compound

  • Experimental Protocol:

    • Dissolve the methyl ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

    • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).[4][5]

    • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Characterization Data (Representative)

Compound Molecular Formula Molecular Weight Appearance
This compoundC₁₂H₉ClN₂O₂248.67 g/mol Off-white to pale yellow solid

Table 2: Physicochemical Properties of the Target Compound.

Conclusion and Future Perspectives

The synthetic pathway detailed herein provides a reliable and scalable method for the preparation of this compound. The strategic use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is central to the efficiency of this synthesis. The careful selection of reaction conditions, particularly for the selective mono-arylation of 2,6-dichloropyrazine, is crucial for obtaining a good yield of the desired product. This guide offers a solid foundation for researchers to produce this valuable building block for the discovery and development of new chemical entities with potential therapeutic applications. Further optimization of catalyst systems and reaction conditions could lead to even more efficient and environmentally friendly synthetic routes.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted data, information from structurally similar compounds, and established analytical principles to offer a robust profile for researchers. The document covers molecular structure, predicted physicochemical parameters, proposed synthesis and analytical methodologies, and spectroscopic characteristics, serving as a foundational resource for its application in research and development.

Introduction and Molecular Structure

This compound (CAS Number: 1020718-74-4) is a bi-aryl compound featuring a substituted pyrazine ring linked to a benzoic acid moiety. The presence of the electron-deficient, nitrogen-containing pyrazine ring, a chlorine substituent, a methyl group, and a carboxylic acid function imparts a unique combination of electronic and steric properties to the molecule. These features are critical in determining its interactions with biological targets and its material properties.

The structural arrangement suggests potential for hydrogen bonding, pi-stacking interactions, and coordination with metal centers, making it a versatile scaffold for further chemical modifications.

Molecular Formula: C₁₂H₉ClN₂O₂

Molecular Weight: 248.67 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted and Estimated)

Due to the absence of published experimental data, the following physicochemical properties are predicted using computational models and estimated from data available for structurally similar compounds. These values provide a strong starting point for experimental design.

PropertyPredicted/Estimated ValueBasis for Estimation and Remarks
Melting Point (°C) 180 - 220Estimated based on related bi-aryl carboxylic acids. The presence of hydrogen bonding from the carboxylic acid and the rigid planar structure are expected to result in a relatively high melting point.
Boiling Point (°C) > 400 (decomposes)High boiling point is expected due to high molecular weight and polarity. Likely to decompose before boiling under atmospheric pressure.
Aqueous Solubility Poorly solubleThe molecule has significant hydrophobic character from the aromatic rings. Solubility is expected to be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid.
pKa 3.5 - 4.5The carboxylic acid pKa is estimated based on benzoic acid (pKa ~4.2). The electron-withdrawing nature of the chloropyrazinyl group may slightly increase the acidity (lower the pKa).
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5This value suggests moderate lipophilicity, indicating a balance between aqueous solubility and lipid membrane permeability, a key parameter in drug design.

Proposed Synthesis Methodology

The synthesis of this compound can be logically approached via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This is a widely used and robust method for the formation of carbon-carbon bonds between aromatic rings.[1]

Proposed Retrosynthetic Analysis:

G Target This compound Disconnect C-C Bond (Suzuki Coupling) Target->Disconnect Intermediate1 2,6-Dichloropyrazine Disconnect->Intermediate1 Intermediate2 4-Borono-2-methylbenzoic acid Disconnect->Intermediate2

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and would require optimization for this specific substrate combination.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropyrazine (1.0 equivalent), 4-borono-2-methylbenzoic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for instance, potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques would be essential for the comprehensive characterization of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and for quantitative analysis of aromatic carboxylic acids.[2][3]

Illustrative HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be effective.

  • Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (likely around 254 nm) would provide good sensitivity.

  • Flow Rate: A typical flow rate would be 1.0 mL/min.

This method can be adapted for LC-MS analysis for molecular weight confirmation and structural elucidation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazine and benzoic acid rings.[4][5] The chemical shifts and coupling patterns will be informative for confirming the substitution pattern. The methyl group protons will likely appear as a singlet in the upfield region, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, confirming the presence of the pyrazine and substituted benzene rings, as well as the methyl and carboxyl carbons.[4]

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule.[6][7][8]

  • Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of COOH, Cl, and cleavage of the bond between the two aromatic rings.

  • Electrospray Ionization (ESI-MS): This softer ionization technique is well-suited for this molecule and would likely show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Conclusion

While direct experimental data for this compound is currently scarce in public literature, this technical guide provides a robust, scientifically-grounded framework for its physicochemical properties, synthesis, and analysis. The predicted properties suggest a moderately lipophilic, acidic compound with potential for further chemical exploration. The proposed synthetic and analytical methods are based on well-established, reliable techniques in organic chemistry. This guide is intended to be a valuable resource for researchers, enabling them to design experiments and advance the study of this promising molecule.

References

An In-Depth Technical Guide to 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid (CAS No. 1020718-74-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-chloropyrazin-2-yl)-2-methylbenzoic acid, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, a robust synthesis protocol via Suzuki-Miyaura cross-coupling, and contextualizes its significance within the broader landscape of pyrazine derivatives as potent kinase inhibitors. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering both theoretical insights and practical methodologies for the synthesis and potential application of this compound.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen atoms allow for potent and selective interactions with various biological targets. This compound (CAS No. 1020718-74-4) is a bespoke intermediate, strategically functionalized for further elaboration in the synthesis of complex bioactive molecules, particularly as kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1020718-74-4--INVALID-LINK--[1]
Molecular Formula C₁₂H₉ClN₂O₂--INVALID-LINK--[1]
Molecular Weight 248.67 g/mol --INVALID-LINK--[1]
Appearance Off-white to light yellow solidInferred from typical small molecule solids
Solubility Soluble in organic solvents such as DMSO, DMF, and methanolInferred from structure

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and a boronic acid, a cornerstone of modern organic synthesis.

Reaction Principle

The synthesis involves the coupling of 2,6-dichloropyrazine with (4-carboxy-3-methylphenyl)boronic acid. The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired biaryl compound. The regioselectivity of the reaction is driven by the differential reactivity of the two chlorine atoms on the pyrazine ring, though in this symmetric starting material, mono-substitution is the initial key step.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura couplings of chloro-heterocycles.

Materials:

  • 2,6-Dichloropyrazine

  • (4-Carboxy-3-methylphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyrazine (1.0 eq), (4-carboxy-3-methylphenyl)boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with 1M HCl to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

While specific, publicly available spectra for this compound are limited, the following outlines the expected analytical data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazine and benzoic acid rings, as well as a singlet for the methyl group. The pyrazine protons will appear as singlets, and the benzoic acid protons will exhibit characteristic splitting patterns (a singlet and two doublets). The carboxylic acid proton will likely appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 12 unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, and the carbons of the two aromatic rings.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 249.67 and the [M-H]⁻ ion at m/z 247.67. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.

Applications in Drug Discovery

The structural motif of this compound is highly relevant in the development of kinase inhibitors. The pyrazine ring can act as a hinge-binding element in the ATP-binding pocket of kinases, while the benzoic acid moiety provides a handle for further derivatization to achieve desired potency and pharmacokinetic properties.

Potential as a Kinase Inhibitor Intermediate

This compound is a valuable intermediate for the synthesis of inhibitors for a variety of kinases implicated in diseases such as cancer and inflammatory disorders. For instance, similar pyrazine-based compounds have shown potent inhibitory activity against kinases like Casein Kinase 2 (CK2), which is involved in cell growth, proliferation, and survival.

Conceptual Signaling Pathway:

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., RAF/MEK/ERK) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactor->CellProliferation PyrazineInhibitor Pyrazine-based Inhibitor (Derived from Topic Compound) PyrazineInhibitor->KinaseCascade Inhibition

References

An In-depth Technical Guide to the Structure Elucidation of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Pyrazine derivatives, a class of heterocyclic compounds, are of significant interest due to their prevalence in bioactive molecules and pharmaceuticals.[1] This guide provides a comprehensive, in-depth technical walkthrough for the structure elucidation of a specific pyrazine derivative, 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structure confirmation, integrating foundational principles with advanced analytical techniques.

The elucidation process is not merely a sequence of experiments but a logical progression of inquiry. Each analytical step is chosen to answer specific questions about the molecule's constitution, from its elemental composition and molecular weight to the intricate connectivity of its atoms and their spatial relationships. This guide will emphasize the "why" behind each experimental choice, fostering a deeper understanding of the synergistic interplay between different analytical techniques.

The Analytical Challenge: Unveiling the Molecular Architecture

The target molecule, this compound, presents a fascinating puzzle. Its structure comprises a substituted benzoic acid ring linked to a chloropyrazine ring. The core challenge lies in unequivocally determining the substitution pattern on both aromatic rings and confirming the connectivity between them. Key questions to be addressed include:

  • What is the precise molecular weight and elemental formula?

  • How are the substituents (chloro, methyl, and carboxylic acid groups) arranged on their respective rings?

  • What is the definitive point of attachment between the pyrazine and benzoic acid moieties?

To answer these, we will employ a multi-technique approach, primarily relying on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Workflow for Structure Elucidation

Our approach is systematic, beginning with broad-stroke characterization and progressively moving to fine-detail analysis. This ensures that each piece of data builds upon the last, creating a self-validating analytical narrative.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Detailed Connectivity Mapping cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula HNMR 1D ¹H NMR Proton Environment & Multiplicity MS->HNMR Provides Molecular Formula CNMR 1D ¹³C NMR & DEPT Carbon Skeleton & Types HNMR->CNMR Identifies Protonated Carbons COSY 2D COSY ¹H-¹H Correlations (Spin Systems) HNMR->COSY Maps Proton Neighbors HSQC 2D HSQC Direct ¹H-¹³C Correlations CNMR->HSQC Correlates ¹H and ¹³C Signals HMBC 2D HMBC Long-Range ¹H-¹³C Correlations COSY->HMBC Confirms Spin Systems Confirmation Structure Confirmation Integration of All Data COSY->Confirmation Provides Full Connectivity Map HSQC->HMBC Defines Attachment Points HSQC->Confirmation Provides Full Connectivity Map HMBC->Confirmation Provides Full Connectivity Map

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Foundational Analysis - Mass Spectrometry

The first step in characterizing any new compound is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.[2][3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce an abundant molecular ion with minimal fragmentation.[2] Both positive and negative ion modes should be tested to maximize the chances of observing the molecular ion.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high mass accuracy (typically <5 ppm).[3][4]

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). Use the exact mass measurement to calculate the elemental composition. The presence of a chlorine atom will be indicated by a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak.

Expected Data and Interpretation

For this compound (C₁₂H₉ClN₂O₂), the expected data would be:

ParameterExpected ValueRationale
Molecular Formula C₁₂H₉ClN₂O₂Based on the proposed structure.
Monoisotopic Mass 248.0353Calculated for the most abundant isotopes.
[M+H]⁺ (Positive ESI) m/z 249.0426Protonation of a nitrogen or oxygen atom.
[M-H]⁻ (Negative ESI) m/z 247.0282Deprotonation of the carboxylic acid.
Isotopic Pattern Presence of a peak at M+2 with ~32.5% relative abundance.Confirms the presence of one chlorine atom.

This initial HRMS data provides the molecular formula, a critical foundation upon which the subsequent NMR analysis will be built.

Part 2: Unraveling the Structure - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[5][6] We will use a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.[7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[7]

  • Experiments to be Performed:

    • 1D ¹H NMR: To identify the number and types of protons and their neighboring environments.

    • 1D ¹³C NMR & DEPT-135: To identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).[6]

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.[8]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule.[9][10]

Data Interpretation and Structure Assembly

The following is a predictive analysis of the NMR spectra based on the proposed structure.

A. ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on both rings, the methyl group protons, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0broad singlet1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift.
~9.0singlet1HH-3' (Pyrazine)Protons on electron-deficient pyrazine rings are significantly deshielded.
~8.8singlet1HH-5' (Pyrazine)Similar to H-3', this proton is on the pyrazine ring.
~7.9doublet1HH-6 (Benzoic acid)Ortho-coupled to H-5.
~7.6doublet1HH-3 (Benzoic acid)Meta-coupled to H-5.
~7.5doublet of doublets1HH-5 (Benzoic acid)Ortho-coupled to H-6 and meta-coupled to H-3.
~2.5singlet3H-CH₃The methyl group protons on the aromatic ring.

B. ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will reveal the number of unique carbon environments. A DEPT-135 experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, with quaternary carbons being absent.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~168.0Quaternary (C)-COOHCarboxylic acid carbons are highly deshielded.
~150-155Quaternary (C)C-2' or C-6'Pyrazine carbons attached to nitrogen are deshielded.
~145-150CHC-3' or C-5'Protonated pyrazine carbons.
~140-145Quaternary (C)C-1, C-2, C-4Quaternary carbons of the benzoic acid ring.
~130-135CHC-5, C-6Aromatic CH carbons.
~125-130CHC-3Aromatic CH carbon.
~20.0CH₃-CH₃Methyl carbon.

C. 2D NMR: Connecting the Pieces

  • COSY: This experiment will confirm the connectivity within the benzoic acid ring. We expect to see correlations between H-5 and H-6, and a weaker correlation between H-5 and H-3. The pyrazine protons (H-3' and H-5') and the methyl protons will appear as isolated singlets with no COSY cross-peaks.

  • HSQC: This spectrum will link each proton to its directly attached carbon, confirming the assignments made from the 1D spectra. For example, the proton signal at ~2.5 ppm will correlate with the carbon signal at ~20.0 ppm.

  • HMBC: This is the key experiment for establishing the overall connectivity.[9] It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected HMBC correlations for structure confirmation.

Crucial HMBC Correlations for Final Confirmation:

  • Connecting the Rings: The most critical correlation will be between one of the pyrazine protons (H-3' or H-5') and the carbon of the benzoic acid ring at the point of attachment (C-4). A correlation from H-3' and/or H-5' to C-4 would definitively establish the connectivity between the two rings.

  • Positioning the Methyl Group: The protons of the methyl group (-CH₃) should show correlations to C-1, C-2, and C-3 of the benzoic acid ring, confirming its position at C-2.

  • Positioning the Carboxylic Acid: The proton at H-6 should show a correlation to the carboxylic acid carbon (C-COOH), confirming the ortho relationship between them.

Conclusion: A Self-Validating Structural Narrative

By systematically applying this multi-faceted analytical approach, we can achieve an unambiguous elucidation of the structure of this compound. The HRMS data provides the elemental formula, while the combination of 1D and 2D NMR experiments builds a complete picture of the atomic connectivity. Each piece of data corroborates the others, creating a self-validating system that ensures the trustworthiness and accuracy of the final structure. This rigorous approach is indispensable in the fields of chemical research and drug development, where molecular precision is paramount.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid: A Kinase Inhibition Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the putative mechanism of action for the novel compound, 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes evidence from structurally analogous compounds to build a robust scientific hypothesis centered on the inhibition of protein kinases. We postulate that this compound functions as an ATP-competitive inhibitor of protein kinases, with a primary focus on Casein Kinase 2 (CSNK2A). This guide provides a comprehensive theoretical framework for this hypothesis, including a detailed structural analysis and comparison with known kinase inhibitors. Furthermore, we present a complete suite of detailed, field-proven experimental protocols for the validation of this proposed mechanism, encompassing biochemical and cellular assays, as well as in silico modeling. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and related chemical entities.

Introduction: The Emergence of a Novel Pyrazine-Based Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its utility is particularly prominent in the development of small molecule kinase inhibitors, where the nitrogen atoms of the pyrazine ring often serve as key hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.[2] The compound of interest, this compound, is a novel molecule whose biological activity and mechanism of action have not yet been reported in the scientific literature.[3] However, its structural architecture, featuring a 2,6-disubstituted pyrazine core linked to a benzoic acid moiety, bears a striking resemblance to a class of known protein kinase inhibitors. This guide will therefore explore the compelling hypothesis that this compound exerts its biological effects through the inhibition of one or more protein kinases.

The Kinase Inhibition Hypothesis: A Focus on CSNK2A

Our central hypothesis is that this compound functions as a competitive inhibitor of ATP at the active site of protein kinases. This proposition is strongly supported by the discovery of a structurally related compound, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, as a potent inhibitor of Casein Kinase 2 alpha (CSNK2A). This analogous compound provides a valuable template for understanding the potential molecular interactions of our target molecule.

Structural Rationale for CSNK2A as a Primary Target

CSNK2A is a serine/threonine kinase that is implicated in a wide range of cellular processes, and its dysregulation is associated with various diseases, including cancer.[4] The co-crystal structure of a similar pyrazine-based inhibitor with CSNK2A reveals critical binding interactions that are likely conserved with this compound.

Key putative interactions include:

  • Hinge Binding: One of the nitrogen atoms in the pyrazine ring is predicted to form a crucial hydrogen bond with the backbone amide of a key residue in the hinge region of the CSNK2A ATP-binding pocket. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

  • Salt Bridge Formation: The carboxylic acid group of the benzoic acid moiety is positioned to form a salt bridge with a conserved lysine residue in the active site. This interaction further stabilizes the binding of the inhibitor.

  • Hydrophobic Interactions: The aromatic rings of the pyrazine and benzoic acid components, along with the methyl group, are expected to engage in hydrophobic interactions with nonpolar residues within the ATP-binding pocket, contributing to the overall binding affinity.

The primary structural difference between the known CSNK2A inhibitor and our target compound is the substitution at the 6-position of the pyrazine ring (a chloro group versus a methoxyphenylamino group). While this difference will undoubtedly influence the binding affinity and selectivity profile, the core pharmacophore responsible for kinase inhibition is likely retained.

Potential Off-Target Kinase Interactions: The PIM Kinase Family

It is noteworthy that several 2,6-disubstituted pyrazine derivatives have also been identified as inhibitors of the PIM kinase family.[2] The PIM kinases are another family of serine/threonine kinases with roles in cell survival and proliferation. Therefore, it is plausible that this compound may exhibit activity against PIM kinases as potential off-target effects.[5] A comprehensive kinase profiling study will be essential to determine the selectivity of this compound.

Proposed Signaling Pathway

The proposed mechanism of action of this compound, centered on the inhibition of CSNK2A, would lead to the modulation of numerous downstream signaling pathways. CSNK2A is a highly pleiotropic kinase with hundreds of substrates, and its inhibition would be expected to have widespread effects on cellular function.

G Compound 4-(6-Chloropyrazin-2-yl) -2-methylbenzoic acid CSNK2A CSNK2A Compound->CSNK2A Inhibition Downstream Downstream Signaling Pathways (e.g., NF-κB, Wnt, PI3K/Akt) CSNK2A->Downstream Phosphorylation Cellular Cellular Processes (Proliferation, Survival, Apoptosis) Downstream->Cellular Regulation

Caption: Proposed mechanism of action of this compound.

Experimental Validation: A Step-by-Step Guide

To empirically validate the kinase inhibition hypothesis, a multi-tiered experimental approach is recommended. This section provides detailed protocols for key experiments.

Biochemical Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of the compound against a panel of purified kinases. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method.[6]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Materials:

  • Purified recombinant kinases (e.g., CSNK2A1, PIM1, PIM2, PIM3)

  • Kinase-specific substrate peptides

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In each well of the assay plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. Incubate at 30°C for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase TargetPredicted IC50 (nM)
CSNK2A110 - 100
PIM1100 - 1000
PIM350 - 500
ABL1 (Control)>10,000

Table 1: Hypothetical inhibitory profile of this compound.

In Silico Molecular Modeling

Molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode of the inhibitor and help rationalize the experimental data.

Protocol: Molecular Docking and Molecular Dynamics Simulation

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, AutoDock Vina)

  • Molecular dynamics simulation package (e.g., GROMACS, AMBER)

Procedure:

  • Protein Preparation: Obtain the crystal structure of the target kinase (e.g., CSNK2A1, PDB ID: 8QWY) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogens, and assigning protonation states.

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Molecular Docking: Define the binding site based on the co-crystallized ligand in the template structure. Dock the prepared ligand into the defined binding site using a suitable docking algorithm.

  • Pose Analysis: Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode. Pay close attention to the formation of key hydrogen bonds and hydrophobic interactions.

  • Molecular Dynamics Simulation: Take the best-docked pose and perform a molecular dynamics simulation to assess the stability of the protein-ligand complex over time. Analyze the trajectory for conformational changes and persistent interactions.

G PDB Obtain Kinase Crystal Structure (e.g., PDB: 8QWY) PrepProt Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Dock Molecular Docking (Predict Binding Pose) PrepProt->Dock PrepLig Prepare Ligand (3D Structure Generation, Energy Minimization) PrepLig->Dock Analyze Analyze Docking Results (Scoring, Visual Inspection) Dock->Analyze MD Molecular Dynamics Simulation (Assess Complex Stability) Analyze->MD Conclusion Elucidate Putative Binding Mode MD->Conclusion

Caption: In silico workflow for investigating the binding mode.

Cellular Target Engagement and Pathway Analysis

To confirm that the compound inhibits the target kinase in a cellular environment, cell-based assays are essential.

Protocol: Western Blot Analysis of Downstream Signaling

Materials:

  • Cancer cell line known to have active CSNK2A signaling (e.g., A549, HCT116)

  • This compound

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-Akt (Ser129) - a CSNK2A substrate, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE equipment and reagents

  • Western blotting equipment

Procedure:

  • Cell Treatment: Culture the selected cell line and treat with varying concentrations of this compound for a defined period (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against a known CSNK2A substrate (e.g., phospho-Akt at Ser129) and a loading control (e.g., β-actin).[7][8]

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the CSNK2A substrate.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the structural homology to known kinase inhibitors provides a strong foundation for the hypothesis that it functions as an ATP-competitive inhibitor of protein kinases, with a likely primary target being CSNK2A. This technical guide has outlined the scientific rationale for this hypothesis and provided a comprehensive set of experimental protocols to enable its rigorous investigation. The successful validation of this proposed mechanism will be a critical step in the development of this compound as a potential therapeutic agent.

References

Spectroscopic Characterization of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Small molecules, particularly those incorporating heterocyclic scaffolds such as pyrazine, are of significant interest due to their diverse pharmacological activities.[1] This guide provides an in-depth technical overview of the essential spectroscopic techniques required to confirm the identity and purity of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid (CAS 1020718-74-4).[2]

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple presentation of data, offering insights into the rationale behind the spectroscopic methods and the interpretation of the resulting data. The protocols and analyses described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, contains several key functional groups and structural motifs that are amenable to spectroscopic analysis: a carboxylic acid, a methyl-substituted benzene ring, and a chloropyrazine ring. Each of these components will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which, when taken together, provide an unambiguous confirmation of the molecule's constitution.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Instrumentation:

  • A high-field NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a proton frequency of 400 MHz or higher.[3]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing:

  • The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation.

  • Phase and baseline corrections are applied using appropriate software (e.g., MestReNova, TopSpin).[3]

  • Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Experimental workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~8.9Singlet1HPyrazine-H
~8.7Singlet1HPyrazine-H
~8.0Doublet1HAromatic-H
~7.8Doublet1HAromatic-H
~7.5Singlet1HAromatic-H
~2.5Singlet3H-CH₃
Interpretation of ¹H NMR Spectrum

The predicted spectrum provides a clear fingerprint of the molecule. The downfield signal at approximately 13.0 ppm is characteristic of a carboxylic acid proton. The two singlets in the aromatic region (~8.9 and ~8.7 ppm) are assigned to the two protons on the pyrazine ring. The three signals between 7.5 and 8.0 ppm correspond to the protons on the methyl-substituted benzene ring. The upfield singlet at ~2.5 ppm integrates to three protons and is indicative of the methyl group.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~168-COOH
~150-155Pyrazine-C (C-Cl)
~140-148Aromatic/Pyrazine Quaternary C
~130-140Aromatic-C
~125-130Aromatic-CH
~20-CH₃
Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data. The carbonyl carbon of the carboxylic acid is expected at a downfield chemical shift of around 168 ppm. The carbons of the pyrazine and benzene rings will appear in the 120-155 ppm range. The carbon attached to the chlorine on the pyrazine ring is anticipated to be in the more downfield portion of this range. The methyl carbon will give a characteristic upfield signal at approximately 20 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

Experimental Protocol: IR Data Acquisition

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition clean Clean ATR Crystal load Load Solid Sample clean->load apply Apply Pressure load->apply background Collect Background Spectrum apply->background sample Collect Sample Spectrum background->sample final_spectrum final_spectrum sample->final_spectrum Final IR Spectrum

Caption: Experimental workflow for IR spectroscopic analysis.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1475C=C stretchAromatic Rings
~1200-1300C-O stretchCarboxylic Acid
~1000-1100C-Cl stretchChloro-pyrazine
Interpretation of IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band from 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[4] The strong, sharp peak around 1700 cm⁻¹ is due to the C=O (carbonyl) stretch.[4] The presence of aromatic rings is confirmed by the C=C stretching vibrations in the 1475-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.[3]

Sample Preparation (ESI):

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[3]

  • The solution can be introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

Data Acquisition (ESI-MS):

  • The mass spectrometer is typically operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, detecting the deprotonated molecule [M-H]⁻. Positive ion mode may show the protonated molecule [M+H]⁺.

  • The mass-to-charge ratio (m/z) of the ions is measured.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Sample in Solvent dilute Prepare Dilute Solution dissolve->dilute infuse Infuse into Ion Source (ESI) dilute->infuse ionize Ionize Sample infuse->ionize analyze Analyze Ions by m/z ionize->analyze final_spectrum final_spectrum analyze->final_spectrum Mass Spectrum

Caption: Experimental workflow for Mass Spectrometry analysis.

Predicted Mass Spectrometry Data (HRMS-ESI)
IonCalculated m/z (C₁₂H₉ClN₂O₂)
[M+H]⁺249.0425
[M-H]⁻247.0280
[M+Na]⁺271.0245

Note: The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak.

Interpretation of Mass Spectrum

High-resolution mass spectrometry will provide the exact mass of the molecule, which can be used to confirm its elemental formula (C₁₂H₉ClN₂O₂). The observation of the molecular ion peak and/or its protonated or deprotonated adducts at the calculated m/z values is strong evidence for the compound's identity. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and orthogonal dataset for the structural confirmation of this compound. ¹H and ¹³C NMR elucidate the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently verify the structure and purity of this and other related small molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

solubility of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a molecule of interest in contemporary drug discovery. In the absence of extensive empirical data in public literature, this guide synthesizes theoretical principles of solubility, predictive modeling insights, and detailed, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess and understand the solubility profile of this compound in various organic solvents. This document emphasizes the causality behind experimental choices, adherence to good laboratory practices (GLP), and the integration of predictive and experimental data for informed decision-making in a research and development setting.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a fundamental physicochemical property that governs the therapeutic efficacy and development pathway of any potential drug candidate. For an orally administered API to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[1][2]

The study of solubility in organic solvents is equally crucial. It informs critical downstream processes such as:

  • Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining the desired polymorphic form of the API with high purity.[3][4]

  • Formulation Development: Understanding solubility in various excipients and solvent systems is key to designing stable and effective dosage forms.

  • Analytical Method Development: Solubility data is essential for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quality control and quantification.[5][6]

This guide focuses on this compound, providing a framework for understanding and determining its solubility in a range of organic solvents.

Molecular Structure Analysis and Theoretical Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8]

Molecular Structure of this compound:

  • Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This group enhances solubility in polar protic solvents like alcohols.[7][9][10]

  • Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, contributing to polarity.

  • Chlorine Atom (-Cl): An electron-withdrawing group that adds to the molecule's polarity.

  • Methylbenzoic Acid Moiety: The benzene ring is generally nonpolar, but the methyl and carboxylic acid substituents introduce polarity. The overall molecule possesses a moderate level of polarity with both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid, nitrogen atoms) regions.

Inferred Qualitative Solubility:

Based on the structural features, a qualitative solubility profile can be inferred:

  • High Solubility Expected in:

    • Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar functional groups.

    • Polar Protic Solvents: Such as methanol and ethanol, due to the potential for hydrogen bonding with the carboxylic acid group.[8]

  • Moderate Solubility Expected in:

    • Solvents of Intermediate Polarity: Such as acetone and ethyl acetate.

  • Low Solubility Expected in:

    • Nonpolar Solvents: Such as hexane and toluene, due to the significant difference in polarity.

Predictive Solubility Modeling: A Quantitative Estimation

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations of solubility.[3][4][11] These computational models use molecular descriptors to predict physicochemical properties. While these are estimations, they can guide solvent selection for experimental work.

Solvent Predicted Solubility Range (mg/mL) Rationale
Dimethyl Sulfoxide (DMSO)> 50Highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules.[12][13][14]
N,N-Dimethylformamide (DMF)> 50Similar to DMSO, a highly effective polar aprotic solvent.
Methanol10 - 50Polar protic solvent capable of hydrogen bonding.
Ethanol5 - 30Slightly less polar than methanol, but still a good solvent for this molecule.
Acetone1 - 10A polar aprotic solvent with moderate solvating power for this structure.
Ethyl Acetate1 - 10A solvent of intermediate polarity.
Acetonitrile1 - 10A polar aprotic solvent.
Dichloromethane< 1A nonpolar solvent, expected to have poor solubility.
Toluene< 0.1A nonpolar aromatic solvent.
Hexane< 0.1A nonpolar aliphatic solvent.

Disclaimer: These values are predictive and should be confirmed by experimental determination.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the saturation shake-flask method.[1] This method ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility. Adherence to Good Laboratory Practices (GLP) is essential for obtaining accurate and reproducible results.[11][15]

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of organic solvent prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C for 24-72h) prep_vial->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation sampling Collect supernatant centrifugation->sampling dilution Dilute with mobile phase sampling->dilution hplc Quantify by HPLC dilution->hplc result result hplc->result Calculate Solubility (mg/mL)

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Calibrated pipettes

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC system with a UV detector

  • Volumetric flasks and appropriate glassware

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be clearly visible.

    • Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

    • Securely cap the vial.

    • Prepare a blank solvent sample for each solvent tested.

    • Perform each solvent experiment in triplicate to ensure reproducibility.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by sampling at different time points until the concentration plateaus.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand for a short period to allow for initial sedimentation.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.

    • Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of the dissolved solute.[5][16]

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV absorbance at a wavelength of maximum absorbance for the compound (to be determined by UV-Vis spectroscopy).

  • Column Temperature: 25 °C

Quantification Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the mobile phase.

    • Perform serial dilutions to create a series of at least five calibration standards of known concentrations.

  • Calibration Curve:

    • Inject the calibration standards into the HPLC system and record the peak area for each concentration.

    • Plot the peak area versus the concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Sample Analysis:

    • Inject the diluted samples of the saturated solutions into the HPLC system.

    • Determine the peak area for the analyte in each sample.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

Data Interpretation and Reporting

The results should be reported as the mean solubility (e.g., in mg/mL or µg/mL) ± standard deviation for each solvent at the specified temperature. The full experimental conditions, including the equilibration time and analytical method parameters, should be documented to ensure the results are reproducible.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the . By integrating theoretical predictions with robust experimental methodologies, researchers can generate the high-quality, reliable solubility data that is essential for advancing drug discovery and development projects. The detailed protocols provided herein serve as a practical resource for scientists at the bench, ensuring that solubility assessments are conducted with scientific rigor and a clear understanding of the underlying principles.

References

thermal stability of pyrazine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Pyrazine-2-Carboxylic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pyrazine-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of pyrazinamide, a first-line antitubercular drug.[1][2] The therapeutic efficacy and safety of these active pharmaceutical ingredients (APIs) are intrinsically linked to their chemical and physical stability. Thermal stability, in particular, is a critical quality attribute that influences every stage of the drug development lifecycle, from synthesis and formulation to storage and shelf-life. This guide provides an in-depth exploration of the principles, methodologies, and mechanistic interpretations essential for a comprehensive assessment of the . It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven, practical protocols.

Introduction: The Pivotal Role of Pyrazine-2-Carboxylic Acid Derivatives in Medicinal Chemistry

The Pyrazine Core: Structure and Significance

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. This electron-deficient ring system imparts unique physicochemical properties, making it a privileged scaffold in drug design. The introduction of a carboxylic acid group at the 2-position creates pyrazine-2-carboxylic acid, the active metabolite of the crucial antitubercular drug pyrazinamide.[3] This core structure serves as a versatile platform for chemical modification, allowing for the synthesis of a vast library of derivatives with diverse biological activities.[4][5]

Therapeutic Relevance: From Tuberculosis to Modern Drug Discovery

The importance of the pyrazine-2-carboxylic acid framework is exemplified by pyrazinamide (PZA), an essential component of multi-drug regimens for treating Mycobacterium tuberculosis.[1][6] Beyond tuberculosis, derivatives are being explored for a range of applications, leveraging the pyrazine ring's ability to participate in crucial biological interactions. The amine and amide derivatives of pyrazine are particularly prevalent in compounds with potential anticancer, antidiabetic, and antiviral properties. As these novel derivatives advance through the development pipeline, a thorough understanding of their stability becomes paramount.

The Imperative of Thermal Stability in Pharmaceutical Development

Defining Thermal Stability: A Cornerstone of Quality, Safety, and Efficacy

Thermal stability refers to the ability of a compound to resist chemical or physical change when subjected to heat.[7] For a pharmaceutical substance, instability can lead to loss of potency, the formation of toxic degradation products, and alterations in physical properties like solubility and bioavailability.[8] Therefore, assessing thermal stability is not merely a characterization step but a fundamental requirement for ensuring the quality, safety, and efficacy of the final drug product.[9]

Regulatory Landscape: The ICH Guidelines Framework

Global regulatory bodies, through the International Council for Harmonisation (ICH), have established clear guidelines for stability testing.[10][11] The purpose of this testing is to provide evidence on how the quality of a drug substance or product varies over time under the influence of environmental factors like temperature, humidity, and light.[10][12] These guidelines, particularly ICH Q1A(R2), mandate stress testing (including thermal stress) to identify likely degradation products and establish a re-test period or shelf life.[12][13]

Physicochemical Drivers of Thermal Stability in Pyrazine Derivatives

The inherent stability of a pyrazine-2-carboxylic acid derivative is not random; it is governed by a confluence of electronic, steric, and intermolecular forces.

The Influence of Ring Substituents

The pyrazine ring is electron-deficient by nature. The type and position of substituents can either exacerbate or mitigate this deficiency, thereby altering the molecule's susceptibility to degradation.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro or halogen groups can further decrease electron density in the ring, potentially weakening certain bonds and lowering the decomposition temperature.

  • Electron-Donating Groups (EDGs): Groups such as amino or alkoxy can increase electron density, often enhancing the overall stability of the heterocyclic system.[14] The electronic properties of substituents strongly affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can influence reactivity.[15]

The Carboxylic Acid Moiety: A Locus of Reactivity and Degradation

The carboxylic acid group is a primary site of thermal reactivity. The most common degradation pathway for heteroaromatic carboxylic acids is decarboxylation—the loss of carbon dioxide (CO₂).[16] This process can be influenced by the stability of the resulting carbanion intermediate. For instance, studies on 2,3-pyrazinedicarboxylic acid show it undergoes exothermic decarboxylation, a process not seen in the simple pyrazinecarboxylic acid, which shows a direct, single-step endothermic decomposition.[16]

Supramolecular Architecture: The Role of Crystal Packing and Polymorphism

In the solid state, the stability of a drug is heavily influenced by its crystal lattice energy. Different crystal forms, or polymorphs, of the same compound can exhibit significantly different melting points and thermal stabilities.[7][17] The formation of co-crystals or metal complexes can also dramatically alter the thermal decomposition profile by introducing new intermolecular interactions, such as hydrogen bonds, which stabilize the overall structure.[6][18]

Core Methodologies for Thermal Stability Assessment

A multi-faceted analytical approach is required to build a comprehensive stability profile. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often supplemented by hyphenated methods and chromatography.[9][19]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
  • Principle & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to decompose, as decomposition inherently involves the loss of mass through the formation of volatile products.[7] The resulting data allows for the quantification of mass loss and the determination of decomposition kinetics.

  • Detailed Experimental Protocol: TGA

    • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

    • Sample Preparation: Accurately weigh 3-10 mg of the pyrazine derivative into a clean, tared TGA pan (typically aluminum or platinum).

    • Experimental Conditions:

      • Place the sample pan in the TGA furnace.

      • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

      • Set the temperature program: Equilibrate at 30 °C, then ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400-600 °C).[20]

    • Data Acquisition: Record the mass loss (%) versus temperature (°C). The derivative of this curve (DTG) shows the rate of mass loss and helps pinpoint the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
  • Principle & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] While TGA detects mass loss, DSC detects energetic events. It is essential for identifying melting points, solid-state phase transitions (polymorphism), and the enthalpy (exothermic or endothermic nature) of decomposition. An exothermic decomposition event, for example, indicates a higher-energy, potentially more hazardous degradation process than an endothermic one.

  • Detailed Experimental Protocol: DSC

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., hermetically sealed aluminum pan).

    • Experimental Conditions:

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Purge the cell with an inert gas (e.g., nitrogen) at 20-50 mL/min.

      • Set the temperature program: Equilibrate at 30 °C, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature. The final temperature should be chosen based on TGA data to avoid extensive decomposition within the DSC cell.[7]

    • Data Acquisition: Record the heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events will be upward peaks.

Hyphenated Techniques: TGA-MS for Evolved Gas Analysis
  • Principle & Causality: Coupling the outlet of a TGA to a mass spectrometer (MS) allows for the real-time identification of the gaseous molecules evolved during decomposition. This is the most direct way to confirm a suspected degradation pathway. For instance, if decarboxylation is hypothesized, TGA-MS can definitively detect the evolution of CO₂ (m/z = 44) at the precise temperature of mass loss.

Stability-Indicating HPLC Methods: Profiling Degradation Products
  • Principle & Causality: While thermal analysis characterizes bulk changes, High-Performance Liquid Chromatography (HPLC) is crucial for separating and quantifying the parent drug from its degradation products after thermal stress.[21] A validated stability-indicating HPLC method is one that can resolve all potential degradation products from the API without interference, making it a cornerstone of formal stability studies.[12]

  • Detailed Experimental Protocol: Stability-Indicating HPLC

    • Stress Sample Generation: Subject the pyrazine derivative to thermal stress (e.g., store at 60 °C for 2 weeks) in both solid and solution forms.[12]

    • Method Development:

      • Select a suitable column (e.g., C18 reverse-phase).

      • Develop a mobile phase gradient (e.g., water/acetonitrile with a buffer like formic acid or ammonium acetate) that separates the parent peak from all new peaks that appear in the stressed samples.

      • Use a photodiode array (PDA) detector to obtain UV spectra for all peaks, which helps in tracking and identifying them.

    • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Sample Analysis: Dissolve a known concentration of the stressed and unstressed samples in a suitable solvent and analyze using the validated HPLC method. Calculate the percentage of remaining API and the area percent of each degradation product.

Interpreting Thermal Data: From Thermograms to Mechanisms

A Step-by-Step Guide to Analyzing TGA/DSC Data

The following workflow illustrates the logical process of integrating TGA and DSC data to build a comprehensive thermal profile.

G cluster_0 Thermal Analysis Workflow cluster_1 Data Correlation A Perform TGA Analysis (10 °C/min, N2) B Identify Onset of Mass Loss (Td) A->B C Quantify Mass Loss Steps (%) B->C F Correlate Thermal Events B->F J Construct Comprehensive Stability Profile C->J D Perform DSC Analysis (10 °C/min, N2) E Identify Melting Point (Tm) & Other Transitions D->E E->F G Hypothesize Degradation Mechanism (e.g., Decarboxylation) F->G H Confirm with TGA-MS (Look for m/z of lost fragments) G->H I Characterize Degradants with Stress HPLC-MS G->I H->J I->J L1 Does mass loss (TGA) occur at the same temperature as an endo/exotherm (DSC)? L2 Is there a melt (DSC) before decomposition (TGA)?

Caption: Integrated workflow for thermal stability analysis.

Key Degradation Pathway: Decarboxylation

As previously mentioned, decarboxylation is a primary thermal degradation route for pyrazine-2-carboxylic acid. The process involves the loss of the carboxyl group as CO₂.

Caption: Thermal decarboxylation of pyrazine-2-carboxylic acid.

Data Synthesis: Building a Comprehensive Stability Profile

A robust stability assessment synthesizes all available data. For example, if TGA shows a 36% mass loss starting at 225 °C, and TGA-MS confirms the evolved gas is CO₂ (mass 44 amu, which is ~36% of pyrazine-2-carboxylic acid's mass of 124 g/mol ), this provides strong evidence for decarboxylation as the primary degradation event. DSC data would further clarify if this process is endothermic or exothermic. Finally, HPLC analysis of a sample heated to just below this temperature would confirm the appearance of a new peak corresponding to the pyrazine degradant.

Data Compendium: Thermal Properties of Selected Pyrazine Derivatives

The thermal behavior of pyrazine derivatives can vary widely based on their structure. The table below summarizes data from the literature to provide a comparative overview.

CompoundMethodKey Thermal EventTemperature (°C)Reference
Pyrazine-2-carboxylic acidDTA/TGSingle-step decomposition229[16]
2,3-Pyrazinedicarboxylic acidDTA/TGExothermic decarboxylation206[16]
Pyrazinamide (PZA)DSC/TGMelting / Decomposition188-194 / 150-212[22]
Pyrazinamide (PZA)TGADecomposition205-245[6]
Dipyrrolopyrazine DerivativeTGADecomposition (5% loss)338-361[20]
Pyrazine Ester Derivative (3a)TGADecomposition Range183-290[23]
Pyrazine-based HTL MaterialTGADecomposition> 400[24]

Conclusion: Integrating Thermal Stability into the Drug Development Lifecycle

The assessment of thermal stability is an indispensable component of pharmaceutical development. For pyrazine-2-carboxylic acid derivatives, a systematic approach using TGA, DSC, and stability-indicating chromatography is essential. This process not only fulfills regulatory requirements but also provides fundamental insights into the molecule's intrinsic properties. By understanding the factors that govern thermal degradation—from substituent effects to crystal packing—scientists can make informed decisions to guide lead optimization, formulation design, and the establishment of appropriate storage conditions, ultimately ensuring the delivery of safe and effective medicines.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Chloropyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazine Scaffolds and the Power of Suzuki-Miyaura Coupling

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous bioactive compounds and functional materials.[1][2][3] Their prevalence in pharmaceuticals, particularly as kinase inhibitors, underscores the need for efficient and versatile synthetic methodologies to access novel analogues.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted strategy for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrazine ring.[1][4] This reaction is celebrated for its high functional group tolerance and generally mild conditions, making it an invaluable tool in drug discovery and development.[1]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of chloropyrazines, offering not just a step-by-step protocol but also a deep dive into the mechanistic rationale behind the experimental choices. As electron-deficient heteroaryl chlorides, chloropyrazines can present unique challenges. This guide is designed to equip researchers with the knowledge to navigate these challenges, optimize reaction conditions, and successfully synthesize target pyrazine derivatives.

Mechanistic Cornerstone: The Palladium-Catalyzed Suzuki-Miyaura Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][5][6] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the chloropyrazine. This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Chloropyrazine) Pd(0)L2->Oxidative_Addition Chloropyrazine Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation (Boronic Acid + Base) Ar-Pd(II)-Cl(L2)->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R' Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Aryl-Pyrazine)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling with a chloropyrazine hinges on the careful selection of several key components.

Catalyst and Ligand Selection: The Heart of the Reaction

Given the relatively low reactivity of chloroheteroarenes, the choice of an appropriate palladium catalyst and ligand system is critical.[7][9] While standard catalysts like Pd(PPh₃)₄ can be effective in some cases, more challenging couplings often necessitate more sophisticated systems.[1][10]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[11][12][13] Pd(II) precursors like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are reduced in situ to the active Pd(0) species.[1]

  • Phosphine Ligands: For electron-deficient and sterically hindered substrates like chloropyrazines, bulky and electron-rich phosphine ligands are often essential.[5][7][14] These ligands promote the challenging oxidative addition step and stabilize the palladium catalyst.[7] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective in this regard.[7]

Catalyst/Ligand SystemSubstrate ScopeKey Advantages
Pd(PPh₃)₄ Simple, unhindered substratesCommercially available, easy to handle.[1]
Pd(OAc)₂ / SPhos or XPhos Broad, including challenging chloridesHigh activity, good for sterically hindered substrates.[7]
PdCl₂(dppf) Wide range of aryl and heteroaryl halidesGood thermal stability.
NHC-Pd Complexes Electron-deficient heteroaryl chloridesHigh stability and activity.[15]
The Role of the Base: Activating the Boronic Acid

The base is crucial for the transmetalation step, converting the boronic acid to a more reactive boronate species.[7][8] The choice of base can significantly influence the reaction yield and should be screened for optimal performance.

BaseStrengthCommon Applications
K₂CO₃ ModerateWidely used, often in aqueous solvent mixtures.[14][16]
Na₂CO₃ ModerateA common and effective choice.[1]
K₃PO₄ StrongOften effective for challenging couplings.[7][16]
Cs₂CO₃ StrongHighly effective but more expensive.
Solvent Systems: A Balancing Act

The solvent must solubilize all reaction components and is often a mixture of an organic solvent and water.[17] The presence of water can be beneficial for the dissolution of the base and can accelerate the transmetalation step.[18]

  • Common Solvent Mixtures: Toluene/water, 1,4-dioxane/water, and acetonitrile/water are frequently employed.[1][14][16]

Experimental Protocol: A Step-by-Step Guide

This generalized protocol provides a starting point for the Suzuki-Miyaura coupling of a chloropyrazine with an arylboronic acid. Optimization of specific parameters may be necessary for different substrates.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup - Combine reagents in a reaction vessel. Start->Reaction_Setup Inert_Atmosphere 2. Inert Atmosphere - Purge with N₂ or Ar. Reaction_Setup->Inert_Atmosphere Solvent_Addition 3. Solvent Addition - Add degassed solvent. Inert_Atmosphere->Solvent_Addition Reaction 4. Reaction - Heat with stirring. Solvent_Addition->Reaction Monitoring 5. Monitoring - Track progress with TLC or LC-MS. Reaction->Monitoring Workup 6. Work-up - Cool, dilute, and wash. Monitoring->Workup Reaction Complete Purification 7. Purification - Column chromatography. Workup->Purification Characterization 8. Characterization - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the Suzuki coupling of a chloropyrazine.

Materials and Reagents
  • Chloropyrazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5-10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the chloropyrazine (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 3.0 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[7]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide: Navigating Common Challenges

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inefficient base or solvent system- Low reaction temperature- Screen different catalyst/ligand combinations (e.g., use a Buchwald ligand).[7]- Try a stronger base (e.g., K₃PO₄).[7]- Increase the reaction temperature.[7]- Ensure all reagents are pure and dry.
Protodeboronation - Presence of water and base can lead to the replacement of the boronic acid group with a hydrogen.[19]- Use a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they are less prone to this side reaction.[7]- Use anhydrous conditions if possible.
Homocoupling - Self-coupling of the boronic acid.- Ensure the reaction is thoroughly degassed to remove oxygen.[7]- Use a Pd(0) source or an efficient precatalyst system.[7]
Starting Material Unreacted - Insufficiently active catalyst system for the specific chloropyrazine.- Switch to a more active catalyst system, such as one employing a bulky, electron-rich ligand.[7]

Conclusion

The Suzuki-Miyaura cross-coupling of chloropyrazines is a robust and versatile method for the synthesis of a wide array of functionalized pyrazine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can overcome the inherent challenges associated with these electron-deficient heteroaryl chlorides. This guide provides a solid foundation for the successful application of this powerful reaction in the pursuit of novel molecules for drug discovery and materials science.

References

Application of Pyrazine Derivatives in Kinase Inhibition Assays: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazine Scaffold in Kinase Inhibition

Protein kinases are a critical family of enzymes that regulate the majority of cellular pathways, including proliferation, apoptosis, and signal transduction.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them premier targets for therapeutic intervention.[1][2] Within the vast landscape of small molecule kinase inhibitors, heterocyclic compounds containing nitrogen are prevalent motifs, with the pyrazine ring being a particularly noteworthy scaffold.[3]

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a para-position, serves as a versatile structural template in medicinal chemistry.[4][5] Its structural features allow it to act as a bioisostere for other aromatic systems and, crucially, to form key hydrogen bond interactions with amino acid residues in the hinge region of the kinase ATP-binding pocket.[4][5] Many pyrazine-based inhibitors function as ATP-competitive agents, binding either to the active or inactive conformation of the enzyme to block substrate phosphorylation.[3][5] Several potent and selective pyrazine derivatives have advanced into clinical trials, demonstrating manageable toxicity and significant clinical activity.[1][6] This guide provides an in-depth exploration of the application of pyrazine derivatives in kinase inhibition assays, offering detailed protocols and expert insights for researchers in drug discovery.

Pillar 1: The Rationale Behind Kinase Assay Selection

The initial step in characterizing a novel pyrazine derivative is to determine its inhibitory activity against a target kinase. This is achieved through in vitro kinase assays, which can be broadly categorized into two types: biochemical assays and cell-based assays. The choice between them is a critical experimental decision driven by the specific research question.

  • Biochemical Assays: These assays utilize purified, recombinant kinase enzymes, a specific substrate (often a peptide), and ATP.[7] Their primary advantage is the direct measurement of a compound's effect on the isolated enzyme, free from the complexities of a cellular environment. This provides a clean assessment of enzymatic inhibition and is the gold standard for determining potency (e.g., IC50 value) and mechanism of action.[8] They are ideal for initial high-throughput screening (HTS) campaigns and for structure-activity relationship (SAR) studies.[2]

  • Cell-Based Assays: In contrast, cell-based assays measure the inhibitor's effect on the kinase target within its native cellular context.[9][10] These assays provide a more physiologically relevant measure of a compound's efficacy, as they account for factors like cell permeability, off-target effects, and engagement with the intracellular signaling cascade.[10][11] While biochemical assays measure potency, cell-based assays measure efficacy. Common formats include quantifying the phosphorylation of a downstream substrate within the cell or using reporter gene systems that are activated by the signaling pathway .[9]

A comprehensive inhibitor discovery program leverages both assay types. Potent hits from a biochemical screen are advanced to cell-based assays to confirm their activity in a more complex biological system.[8]

Pillar 2: Self-Validating Protocols for Kinase Inhibition

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity. They are designed for a 384-well plate format, which is common in drug discovery, but can be adapted.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol utilizes the ADP-Glo™ Kinase Assay, a robust method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1] The amount of ADP is detected via a coupled luciferase/luciferin reaction, where the luminescent signal is directly proportional to kinase activity.[12][13]

Principle of Causality: The assay works in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. This is crucial because high background ATP levels would interfere with the signal. Second, the ADP produced is converted back to ATP, which then fuels a luciferase reaction, generating light.[12] A potent pyrazine inhibitor will block the initial kinase reaction, leading to low ADP production and thus a low luminescent signal.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Pyrazine derivative compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettor and a plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10-point serial dilution of the pyrazine inhibitor compounds in DMSO. A typical starting concentration is 100 µM. b. Include a DMSO-only vehicle control (representing 0% inhibition) and a known potent inhibitor for the target kinase as a positive control.

  • Assay Plate Preparation: a. Using an acoustic liquid handler or a multichannel pipette, dispense a small volume (e.g., 25-100 nL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction (5 µL volume): a. Prepare a master mix of the kinase reaction solution containing kinase assay buffer, the target kinase enzyme, and its specific peptide substrate. The final concentrations of the enzyme and substrate must be optimized, but a starting point is often near the Km for the substrate and ATP. b. Initiate the kinase reaction by dispensing 5 µL of the kinase reaction mixture into each well of the assay plate containing the compounds. c. Prepare "no kinase" control wells by adding the reaction mixture without the enzyme. These wells will serve as the 100% inhibition control. d. Mix the plate gently on a plate shaker for 30 seconds. e. Incubate the plate at room temperature for 60 minutes. This incubation time should be optimized to ensure the reaction remains in the linear range.

  • ATP Depletion: a. Equilibrate the plate to room temperature if the reaction was performed at an elevated temperature.[3] b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[3] c. Incubate at room temperature for 40 minutes.[3]

  • ADP Detection and Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin for the detection reaction.[3] b. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[12]

  • Data Acquisition: a. Measure the luminescence intensity of each well using a plate reader. An integration time of 0.25–1 second per well is a good starting point.[3]

Protocol 2: Cell-Based Target Engagement Assay (In-Cell Western)

This protocol measures the inhibition of a specific phosphorylation event within intact cells, providing a direct readout of a compound's ability to engage its target in a physiological context.[10][11]

Principle of Causality: Cells are treated with the pyrazine inhibitor, then fixed and permeabilized to allow antibody access. Two primary antibodies are used: one that detects the phosphorylated form of the kinase's substrate and another that detects the total amount of that substrate. Fluorescently labeled secondary antibodies allow for simultaneous quantification of both.[10] An effective inhibitor will decrease the phospho-specific signal without affecting the total protein signal, allowing for accurate, normalized quantification of inhibition.

Materials:

  • Cell line expressing the target kinase and its downstream substrate

  • 96-well or 384-well clear-bottom, black-walled tissue culture plates

  • Pyrazine derivative compounds dissolved in DMSO

  • Formaldehyde (for fixing) and Triton X-100 (for permeabilization)

  • Blocking buffer (e.g., Rockland Blocking Buffer)

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody specific for the total substrate (from a different host species)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW)

  • Fluorescence imaging system (e.g., LI-COR Odyssey)

Step-by-Step Methodology:

  • Cell Seeding: a. Seed cells into the wells of a microplate at a density that will result in 80-90% confluency at the time of the experiment. b. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: a. Prepare serial dilutions of the pyrazine compounds in cell culture media. b. Treat the cells with the compounds for a desired period (e.g., 1-4 hours). Include DMSO vehicle controls. If the pathway is not basally active, stimulate the cells with an appropriate growth factor or cytokine during the last 15-30 minutes of compound incubation.

  • Fixation and Permeabilization: a. Aspirate the culture medium. b. Add 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature to fix the cells.[14] c. Wash the cells five times with 200 µL/well of PBS containing 0.1% Triton X-100 to permeabilize the membranes.[14]

  • Blocking: a. Add 150 µL of blocking buffer to each well. b. Incubate for 1.5 hours at room temperature with gentle shaking to minimize non-specific antibody binding.[14]

  • Primary Antibody Incubation: a. Prepare a cocktail of the phospho-specific primary antibody and the total protein primary antibody in blocking buffer. b. Aspirate the blocking buffer and add 50 µL of the primary antibody cocktail to each well. c. Incubate overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: a. Wash the plate four times for 5 minutes each with PBS containing 0.1% Tween-20. b. Prepare a cocktail of the two spectrally distinct, fluorescently-labeled secondary antibodies in blocking buffer. c. Add 50 µL of the secondary antibody cocktail to each well. d. Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: a. Wash the plate four times for 5 minutes each with PBS containing 0.1% Tween-20. b. Ensure the bottom of the plate is clean and dry. c. Scan the plate using a two-channel fluorescence imaging system.

Pillar 3: Data Analysis, Visualization, and Authoritative Grounding

Data Analysis and Interpretation

For both assay types, the primary goal is to determine the potency of the pyrazine inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Calculate Percent Inhibition: The raw data (luminescence or fluorescence intensity) must first be converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

    • Signal_Compound: Signal from a well with the test compound.

    • Signal_0%_Inhibition: Average signal from the vehicle (DMSO) control wells.

    • Signal_100%_Inhibition: Average signal from the "no kinase" (biochemical) or un-stimulated/positive control inhibitor (cell-based) wells.

  • Determine IC50 Value: The percent inhibition is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value.[14]

  • Assess Assay Quality (Z'-Factor): For HTS, the Z'-factor is a statistical parameter used to evaluate the quality and robustness of the assay. It is calculated using the signals from the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS applications.

Data Presentation: Comparative Potency of Pyrazine Derivatives

Summarizing quantitative data in a structured table allows for easy comparison of the potency and selectivity of different pyrazine derivatives.

Compound IDScaffold TypeTarget KinaseBiochemical IC50 (nM)Cell-Based IC50 (nM)Selectivity NotesReference
PZ-001 Imidazo[1,2-a]pyrazineAurora A0.0225Dual inhibitor with Aurora B (IC50 = 0.03 nM)[15]
PZ-002 Pyrazolo[3,4-g]isoquinolineHaspin57Not ReportedSelective vs. CLK1 (IC50 = 68 nM), DYRK1A (IC50 = 70 nM)[16]
PZ-003 Pyrazine-basedTrkA140Not Reported>500-fold selective vs. KDR and EphB2[17]
PZ-004 Imidazo[4,5-b]pyrazineTRKA0.22~1Potent against TRKB and TRKC as well[5]
PZ-005 AminopyrazineFGFR1<10Not ReportedPotent against FGFR isoforms 1-4[5]
Mandatory Visualizations

Visual diagrams are essential for conveying complex information about signaling pathways and experimental procedures.

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and is a common target for pyrazine-based inhibitors.[18][19][20] The diagram below illustrates this pathway and the point of inhibition.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT JAK->STAT_inactive 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Transcription Gene Transcription Nucleus->Transcription Inhibitor Pyrazine Derivative Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway illustrating inhibition by a pyrazine derivative.

The following diagram outlines the general workflow for a typical biochemical kinase inhibition assay.

Kinase_Assay_Workflow start Start prep_compounds 1. Prepare Serial Dilution of Pyrazine Compounds start->prep_compounds plate_compounds 2. Dispense Compounds into 384-well Plate prep_compounds->plate_compounds add_reaction 4. Add Master Mix to Plate & Incubate plate_compounds->add_reaction prep_reaction 3. Prepare Kinase/ Substrate Master Mix prep_reaction->add_reaction add_detection 5. Add Detection Reagent (e.g., ADP-Glo™) add_reaction->add_detection incubate_detect 6. Incubate for Signal Development add_detection->incubate_detect read_plate 7. Read Signal (Luminescence) incubate_detect->read_plate analyze_data 8. Analyze Data: % Inhibition & IC50 read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a biochemical kinase inhibition assay.

References

Application Note & Protocol: High-Yield Synthesis of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic Acid via Base-Catalyzed Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the hydrolysis of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid methyl ester to its corresponding carboxylic acid. The described method is centered on base-catalyzed hydrolysis (saponification), a technique selected for its efficiency and irreversible nature, which ensures a high conversion rate.[1][2] This guide is designed for researchers, chemists, and professionals in drug development, offering a detailed walkthrough of the reaction mechanism, a step-by-step experimental procedure, reaction monitoring techniques, and product isolation. The causality behind critical experimental choices is explained to empower the user with a deep understanding of the process, ensuring reliable and reproducible outcomes.

Introduction and Significance

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The pyrazine and benzoic acid moieties are prevalent in a wide array of pharmacologically active compounds. The controlled synthesis of this carboxylic acid from its methyl ester is a critical transformation for subsequent derivatization, such as amide bond formation or further functionalization.

Ester hydrolysis can be achieved through either acid or base catalysis.[3][4] While acid-catalyzed hydrolysis is a viable option, it is a reversible equilibrium-driven process, often requiring a large excess of water to drive the reaction to completion.[1][5][6] In contrast, base-catalyzed hydrolysis, or saponification, is the preferred method for preparative synthesis. The reaction's final step involves the deprotonation of the carboxylic acid by the alkoxide leaving group, an essentially irreversible acid-base reaction that drives the process to completion and results in higher yields.[2][7][8] This protocol will focus exclusively on the saponification pathway using lithium hydroxide (LiOH), a commonly used reagent for this transformation.[7][9]

Reaction Principle and Mechanism

The saponification of this compound methyl ester is a classic example of a nucleophilic acyl substitution reaction.[10] The process occurs in several distinct steps:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient tetrahedral alkoxide intermediate.[8][10]

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and irreversible, forming a stable carboxylate salt and methanol. This step is the thermodynamic driving force for the entire reaction.[2][7]

  • Acidification (Work-up): In the final work-up stage, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, precipitating the desired neutral carboxylic acid product, which can then be isolated.[7][10]

G cluster_mechanism Saponification Mechanism Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack CarboxylicAcid Carboxylic Acid + CH₃O⁻ Tetrahedral->CarboxylicAcid Elimination Carboxylate Carboxylate Salt + CH₃OH CarboxylicAcid->Carboxylate Irreversible Deprotonation FinalProduct Final Carboxylic Acid Carboxylate->FinalProduct Acidic Work-up (H⁺)

Caption: The base-catalyzed hydrolysis (saponification) mechanism.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed, ensuring the molar equivalencies are maintained.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
This compound methyl ester≥98% PurityCommercialStarting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)Reagent GradeSigma-AldrichHydrolysis Reagent
Tetrahydrofuran (THF)AnhydrousCommercialReaction Solvent
Deionized Water (H₂O)--Co-solvent and reagent solvent
Hydrochloric Acid (HCl)Concentrated (37%)CommercialFor acidification work-up
Ethyl Acetate (EtOAc)ACS GradeCommercialFor TLC and extraction
HexanesACS GradeCommercialFor TLC
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent (optional)
Silica Gel TLC PlatesF254MerckFor reaction monitoring
Standard Glassware--Round-bottom flask, condenser, funnel, etc.
Quantitative Data
CompoundMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound methyl ester~276.701.0102.77 g
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.963.0301.26 g
Tetrahydrofuran (THF)---50 mL
Deionized Water---25 mL
Conc. HCl---As needed (~3 mL)

Rationale for Reagent Stoichiometry: Using multiple equivalents (2-3 eq) of the hydroxide base is standard practice to ensure the reaction proceeds to completion in a timely manner, accounting for any potential side reactions or impurities.

Step-by-Step Procedure

Caption: Experimental workflow for the hydrolysis protocol.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound methyl ester (2.77 g, 10 mmol).

    • Add 50 mL of tetrahydrofuran (THF) and stir at room temperature until the ester is fully dissolved.

  • Reagent Addition:

    • In a separate beaker, dissolve lithium hydroxide monohydrate (1.26 g, 30 mmol) in 25 mL of deionized water.

    • Add the aqueous LiOH solution to the flask containing the ester solution in one portion. The mixture may become cloudy.

  • Reaction Conditions:

    • Stir the biphasic mixture vigorously at room temperature.

    • Allow the reaction to proceed for 4-12 hours. The reaction time may vary and should be determined by monitoring. Heating to a gentle reflux (40-50°C) can accelerate the reaction if it is slow at room temperature.[1]

  • Reaction Monitoring via Thin-Layer Chromatography (TLC):

    • Purpose: TLC is used to track the disappearance of the starting material and the appearance of the product, signaling the reaction's completion.[11][12]

    • Procedure:

      • Prepare a TLC developing chamber with an eluent system of 7:3 Hexanes:Ethyl Acetate. Add a few drops of acetic acid to the eluent to ensure the carboxylic acid product moves as a distinct spot rather than streaking.

      • Periodically (e.g., every hour), take a small aliquot from the reaction mixture using a capillary tube.

      • Spot the aliquot on a TLC plate alongside a spot of the original starting material.

      • Develop the plate and visualize under a UV lamp (254 nm).

    • Interpretation: The starting ester will be less polar and have a higher Rf value. The product carboxylate salt will remain at the baseline (Rf=0). To visualize the acid product, quench a small reaction aliquot with a drop of HCl before spotting. The carboxylic acid product will be more polar than the ester and have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Product Isolation:

    • Once the reaction is complete, transfer the mixture to a larger beaker and remove the THF using a rotary evaporator.

    • Add 50 mL of deionized water to the remaining aqueous residue to ensure the lithium carboxylate salt is fully dissolved.

    • Transfer the solution to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x 30 mL). This step removes any unreacted starting material and other non-polar impurities. Discard the organic layers.

    • Crucial Step - Acidification: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add concentrated HCl dropwise until the pH of the solution is approximately 2 (check with pH paper). A thick precipitate of the carboxylic acid product should form.[7][10]

    • Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water (2 x 15 mL) to remove any inorganic salts (LiCl).

    • Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight.

Expected Results and Characterization

The procedure should yield this compound as a white to off-white solid.[13] Typical yields for this type of reaction are high, often exceeding 90%.

Characterization:

  • Melting Point: Determine the melting point and compare it to the literature value if available.

  • ¹H NMR Spectroscopy: Confirm the structure by dissolving a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton singlet (typically >10 ppm) are key indicators of a successful reaction.

  • Purity: Assess purity by HPLC if required for the subsequent application.

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC shows significant starting material after 12 hours, consider gently heating the reaction mixture to 40-50°C or adding one additional equivalent of LiOH.

  • Product Oiling Out: During acidification, if the product separates as an oil instead of a solid, try adding a small amount of an organic solvent like ethyl acetate to the slurry, stir well, and then remove the solvent under vacuum to induce crystallization. Alternatively, extract the acidified aqueous layer with ethyl acetate, dry the organic layer with MgSO₄, and evaporate to obtain the solid product.

  • Steric Hindrance: The methyl group ortho to the ester in the starting material may slightly hinder the nucleophilic attack.[10] This is why vigorous stirring and a sufficient reaction time are important. For extremely hindered esters, more forcing conditions might be necessary, but these are unlikely to be required for this substrate.[14]

This detailed protocol, grounded in established chemical principles, provides a reliable method for the synthesis of this compound, enabling further research and development in its various applications.

References

Foundational Synthesis: Accessing the Pyrazine-2-Carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory Synthesis of Pyrazine-2-Carboxylic Acid Derivatives

For researchers and professionals in drug development, the pyrazine scaffold is a cornerstone of modern medicinal chemistry. Its presence in critical pharmaceuticals, most notably the first-line anti-tuberculosis drug Pyrazinamide, underscores the therapeutic importance of this heterocyclic motif. Pyrazine-2-carboxylic acid serves as a versatile and indispensable starting material for accessing a vast chemical space of derivatives, enabling the fine-tuning of biological activity, solubility, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the principal synthetic transformations of pyrazine-2-carboxylic acid, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that govern these powerful reactions. We will explore the most robust and widely applied methods for creating amides, esters, and for elaborating the pyrazine core itself through modern cross-coupling techniques.

While pyrazine-2-carboxylic acid is commercially available, understanding its synthesis from more fundamental precursors is valuable. A common and reliable industrial and laboratory-scale method involves the oxidative cleavage of quinoxaline. Quinoxaline is readily prepared by the condensation of o-phenylenediamine and glyoxal. The subsequent oxidation, typically with potassium permanganate, cleaves the benzene ring, yielding the more stable heterocyclic dicarboxylic acid, which can then be selectively decarboxylated.

The causality here is rooted in the relative stability of the aromatic rings. The electron-deficient pyrazine ring is more resistant to oxidation than the electron-rich benzene ring of the quinoxaline precursor. This differential reactivity allows for the selective cleavage of the benzene portion to unmask the desired pyrazine core.

cluster_0 Quinoxaline Formation cluster_1 Oxidative Cleavage cluster_2 Final Product o-phenylenediamine o-phenylenediamine Quinoxaline Quinoxaline o-phenylenediamine->Quinoxaline Condensation glyoxal glyoxal glyoxal->Quinoxaline Pyrazine-2,3-dicarboxylic acid Pyrazine-2,3-dicarboxylic acid Quinoxaline->Pyrazine-2,3-dicarboxylic acid KMnO4 Oxidation Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Pyrazine-2,3-dicarboxylic acid->Pyrazine-2-carboxylic acid Decarboxylation

Caption: Synthesis of Pyrazine-2-Carboxylic Acid via Quinoxaline Oxidation.

Protocol 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid from Quinoxaline[2]

This protocol is adapted from Organic Syntheses, a highly trusted source for robust chemical preparations.

  • Reaction Setup: In a large flask equipped with a mechanical stirrer, dissolve potassium permanganate (KMnO₄) in water. Cool the solution in an ice bath.

  • Addition of Quinoxaline: Slowly add a solution of quinoxaline in acetone to the cooled permanganate solution. The rate of addition should be controlled to maintain the reaction temperature below a designated point. The formation of a brown precipitate of manganese dioxide (MnO₂) indicates the reaction is proceeding.

  • Reaction Completion & Quench: After the addition is complete, continue stirring until the purple color of the permanganate has disappeared. Decompose any excess permanganate by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the solution is colorless.

  • Work-up: Filter the mixture to remove the manganese dioxide. Wash the filter cake thoroughly with hot water to recover all the product.

  • Isolation: Combine the filtrates and reduce the volume under reduced pressure. Carefully acidify the concentrated solution with hydrochloric acid. The product, 2,3-pyrazinedicarboxylic acid, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from water can be performed for higher purity.

Derivatization at the Carboxyl Group: Amide and Ester Formation

The carboxylic acid moiety is the primary handle for derivatization. Its conversion into amides and esters is fundamental to constructing libraries of compounds for biological screening.

Amide Bond Formation: The Gateway to Bioactivity

Amide synthesis is arguably the most critical transformation of pyrazine-2-carboxylic acid, as the resulting pyrazinamide core is a key pharmacophore. The direct reaction of a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxyl group.

This classic, high-yielding method involves a two-step process. First, the carboxylic acid is converted to a highly reactive pyrazine-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

  • Causality: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and HCl. The electrophilicity of the carbonyl carbon is significantly increased, making it highly susceptible to nucleophilic attack by an amine.

Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Pyrazine-2-carbonyl chloride Pyrazine-2-carbonyl chloride Pyrazine-2-carboxylic acid->Pyrazine-2-carbonyl chloride SOCl2 or (COCl)2 Pyrazine-2-carboxamide Derivative Pyrazine-2-carboxamide Derivative Pyrazine-2-carbonyl chloride->Pyrazine-2-carboxamide Derivative Pyridine or Et3N Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Pyrazine-2-carboxamide Derivative

Caption: Amide synthesis via the acyl chloride intermediate.

  • Acyl Chloride Formation: To a solution or suspension of pyrazine-2-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., toluene, CH₂Cl₂), add thionyl chloride (1.5-2.0 eq)[1][2]. A catalytic amount of DMF can be added to accelerate the reaction[3][4]. Reflux the mixture for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all thionyl chloride is removed; this can be achieved by co-evaporation with dry toluene.

  • Amidation: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., acetone, CH₂Cl₂). In a separate flask, dissolve the desired amine (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in the same solvent.

  • Reaction: Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring.

  • Work-up and Isolation: After the addition, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates completion. The reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

Modern coupling reagents allow for the direct, one-pot synthesis of amides from carboxylic acids and amines, avoiding the need to isolate the harsh acyl chloride intermediate. Reagents such as propylphosphonic anhydride (T3P®), HBTU, and EDC/HOBt are commonly used.

  • Causality: These reagents activate the carboxylic acid in situ by converting the hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an active ester or a mixed anhydride). This intermediate is then readily displaced by the amine nucleophile to form the amide bond. This approach offers milder reaction conditions and broader functional group tolerance.

  • Reaction Setup: Combine pyrazine-2-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq) in an appropriate solvent like ethyl acetate or dichloromethane.

  • Addition of Coupling Reagent: Add T3P® (typically as a 50% solution in ethyl acetate, 1.5 eq) dropwise to the stirred mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Pyrazine Acid Amine Method Yield (%) Reference
6-Chloropyrazine-2-carboxylic acid3-MethylanilineAcyl ChlorideN/A[5][1]
5-tert-Butylpyrazine-2-carboxylic acid2-AminothiazoleAcyl ChlorideN/A[1]
Pyrazine-2-carboxylic acidN-(2-morpholinoethyl)amineAcyl Chloride91.2[3]
5-Methylpyrazine-2-carboxylic acidN-(pyridin-2-yl)piperazineT3PN/A[6]

Table 1: Examples of Pyrazine Amide Synthesis.

Ester Formation

Esterification is another key derivatization, often used to create prodrugs or modify solubility.

For simple, unhindered alcohols, the classic Fischer esterification provides a straightforward and atom-economical route. The reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and activating it for nucleophilic attack by the alcohol. The reaction is an equilibrium, so it is driven to completion by using a large excess of the alcohol or by removing the water that is formed[7].

For more sensitive or sterically hindered substrates, the Yamaguchi esterification offers a mild and efficient alternative. The carboxylic acid is first activated with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with the alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

  • Causality: The bulky 2,4,6-trichlorobenzoyl group creates a highly reactive but sterically shielded mixed anhydride. DMAP acts as an acyl transfer catalyst, reacting with the anhydride to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol nucleophile[8][9].

  • Anhydride Formation: In a flask under an inert atmosphere, dissolve pyrazine-2-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in a dry, aprotic solvent (e.g., THF, dichloromethane). Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 eq). Stir the mixture at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve the desired alcohol (1.2 eq) and DMAP (1.2 eq) in the same solvent. Add this solution to the mixed anhydride mixture.

  • Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Dilute the mixture with an organic solvent and wash with saturated aqueous NaHCO₃, water, and brine.

  • Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude ester by column chromatography.

Derivatization on the Pyrazine Ring: Cross-Coupling Reactions

To achieve greater structural diversity, modifications can be made directly to the pyrazine ring. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halogenated pyrazine precursor (e.g., 6-chloropyrazine-2-carboxylic acid).

Popular methods include the Suzuki, Stille, Heck, and Sonogashira reactions, which couple halo-pyrazines with organoboron, organotin, alkene, and alkyne partners, respectively[10][11][12].

  • Causality (Suzuki Coupling Example): A palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the halo-pyrazine. In a separate process, a base activates the organoboron reagent. The activated organic group is then transferred to the palladium center in a step called transmetalation. Finally, reductive elimination from the palladium complex forms the new C-C bond and regenerates the active Pd(0) catalyst, completing the catalytic cycle.

Halo-Pyrazine Derivative Halo-Pyrazine Derivative Oxidative Addition Oxidative Addition Halo-Pyrazine Derivative->Oxidative Addition Organoboron Reagent Organoboron Reagent Transmetalation Transmetalation Organoboron Reagent->Transmetalation Base Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Protocol 5: General Procedure for a Suzuki Cross-Coupling Reaction[13][15]
  • Reaction Setup: To a reaction vessel, add the halo-pyrazine derivative (e.g., methyl 6-chloropyrazine-2-carboxylate, 1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the required temperature (often 80-100 °C) under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Isolation and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

References

The Strategic Utility of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for highly selective and potent kinase inhibitors remains a paramount objective. These endeavors often hinge on the availability of versatile and strategically functionalized chemical intermediates. 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid (CAS No. 1020718-74-4) has emerged as a pivotal building block, particularly in the synthesis of Janus kinase (JAK) inhibitors, a class of therapeutics that has revolutionized the treatment of myeloproliferative neoplasms and inflammatory disorders.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate, focusing on its application in the synthesis of the dual JAK1/JAK2 and ACVR1 inhibitor, Momelotinib.

The intrinsic chemical architecture of this compound is what lends it its strategic importance. The molecule possesses three key functional handles: a carboxylic acid, a reactive chloropyrazine moiety, and a methyl-substituted phenyl ring. The carboxylic acid group serves as a prime site for amide bond formation, a ubiquitous linkage in pharmaceutical compounds. The chloropyrazine ring is amenable to nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse pharmacophoric elements. The methyl group on the phenyl ring can influence the molecule's conformation and metabolic stability. This trifecta of functionalities provides a robust platform for the construction of complex molecular architectures with tailored pharmacological profiles.

Core Application: Synthesis of Momelotinib, a Dual JAK1/JAK2 and ACVR1 Inhibitor

A primary and well-documented application of this compound is its role as a key precursor in the synthesis of Momelotinib.[2][3][4] Momelotinib is a potent inhibitor of JAK1 and JAK2, which are crucial mediators in the JAK-STAT signaling pathway.[5] Dysregulation of this pathway is a hallmark of myelofibrosis and other myeloproliferative neoplasms.[1] Uniquely, Momelotinib also inhibits the activin A receptor, type 1 (ACVR1), also known as ALK2.[6][7] This dual-inhibitory mechanism not only addresses the symptoms of myelofibrosis, such as splenomegaly and constitutional symptoms, but also ameliorates the associated anemia by reducing hepcidin levels and improving iron homeostasis.[3][5]

The synthesis of Momelotinib from this compound typically proceeds through the formation of a key amide intermediate, N-(cyanomethyl)-4-(6-chloropyrazin-2-yl)-2-methylbenzamide. This intermediate is then subjected to a cyclization reaction to construct the core pyrimidine structure of the final drug molecule.

The JAK-STAT Signaling Pathway and the Dual-Inhibitory Action of Momelotinib

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, cell proliferation, and hematopoiesis.[8][9] The pathway, in a simplified view, involves the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[10][11]

In myeloproliferative neoplasms, the JAK-STAT pathway is often constitutively active, leading to uncontrolled cell growth and inflammation. Momelotinib's inhibition of JAK1 and JAK2 directly targets this aberrant signaling.

JAK-STAT Signaling Pathway Figure 1: Simplified JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT-P STAT-P STAT->STAT-P STAT-Dimer STAT Dimer STAT-P->STAT-Dimer 4. Dimerization DNA DNA STAT-Dimer->DNA 5. Translocation Momelotinib Momelotinib Momelotinib->JAK Inhibition Gene Transcription Gene Transcription DNA->Gene Transcription 6. Regulation

Caption: Simplified overview of the JAK-STAT signaling pathway and the inhibitory action of Momelotinib.

The anemia associated with myelofibrosis is often driven by elevated levels of the iron-regulating hormone hepcidin.[5] Momelotinib's inhibition of ACVR1 leads to a downstream reduction in hepcidin production, thereby increasing iron availability for erythropoiesis.[3][7]

Momelotinib Anemia Mechanism Figure 2: Momelotinib's Mechanism for Anemia Improvement Momelotinib Momelotinib ACVR1 ACVR1 Momelotinib->ACVR1 Inhibition Hepcidin Production Hepcidin Production ACVR1->Hepcidin Production Stimulates Serum Iron Serum Iron Hepcidin Production->Serum Iron Decreases Erythropoiesis Erythropoiesis Serum Iron->Erythropoiesis Increases Anemia Improvement Anemia Improvement Erythropoiesis->Anemia Improvement

Caption: Mechanism of Momelotinib in ameliorating anemia via ACVR1 inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound.

Protocol 1: Synthesis of N-(cyanomethyl)-4-(6-chloropyrazin-2-yl)-2-methylbenzamide

This protocol describes the formation of the key amide intermediate through the activation of the carboxylic acid with thionyl chloride, followed by coupling with aminoacetonitrile hydrochloride.

Materials and Reagents:

ReagentCAS No.Molecular WeightPuritySupplier
This compound1020718-74-4248.67≥98%Major suppliers
Thionyl chloride (SOCl₂)7719-09-7118.97≥99%Major suppliers
Dichloromethane (DCM), anhydrous75-09-284.93≥99.8%Major suppliers
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09≥99.8%Major suppliers
Aminoacetonitrile hydrochloride6011-14-992.53≥97%Major suppliers
Triethylamine (Et₃N)121-44-8101.19≥99.5%Major suppliers

Experimental Procedure:

  • Activation of the Carboxylic Acid:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM, 10 mL/g of acid).

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and spotting against the starting material.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

  • Amide Bond Formation:

    • In a separate flame-dried round-bottom flask under a nitrogen atmosphere, suspend aminoacetonitrile hydrochloride (1.2 eq) in anhydrous DCM (15 mL/g of hydrochloride).

    • Cool the suspension to 0 °C and slowly add triethylamine (2.5 eq) dropwise. Stir for 15-20 minutes at 0 °C.

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM (5 mL/g).

    • Add the solution of the acyl chloride dropwise to the suspension of aminoacetonitrile at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the acyl chloride is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(cyanomethyl)-4-(6-chloropyrazin-2-yl)-2-methylbenzamide as a solid.

Expected Yield: 65-80%

Protocol 2: Alternative Amide Coupling using HATU

This protocol provides an alternative method for the amide bond formation using the highly efficient coupling reagent HATU.

Materials and Reagents:

ReagentCAS No.Molecular WeightPuritySupplier
This compound1020718-74-4248.67≥98%Major suppliers
HATU148893-10-1380.23≥98%Major suppliers
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24≥99.5%Major suppliers
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09≥99.8%Major suppliers
Aminoacetonitrile hydrochloride6011-14-992.53≥97%Major suppliers

Experimental Procedure:

  • To a solution of this compound (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in anhydrous DMF (0.1 M) at 0 °C, add DIPEA (3.0 eq).

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous LiCl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 70-90%

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[2] Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse immediately with plenty of water.[2] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical agents, most notably the JAK inhibitor Momelotinib. Its strategic placement of functional groups allows for efficient and convergent synthetic strategies. The protocols and technical information provided herein are intended to empower researchers to effectively utilize this key building block in their drug discovery and development programs, contributing to the advancement of novel therapeutics for a range of debilitating diseases.

References

analytical HPLC method for 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical HPLC Method of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Introduction

This compound is a complex heterocyclic compound featuring a substituted benzoic acid moiety linked to a chloropyrazine ring. Such molecules are of significant interest in pharmaceutical development as intermediates or active pharmaceutical ingredients (APIs). Ensuring the purity, stability, and accurate quantification of this compound is critical for quality control and regulatory compliance. This document provides a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the reliable analysis of this compound. The protocols herein are grounded in established chromatographic principles and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).[1][2]

Analyte Profile and Chromatographic Rationale

The chemical structure of the analyte presents specific challenges and informs the selection of an appropriate analytical method. The presence of aromatic rings provides a strong chromophore for UV detection, while the carboxylic acid group dictates the need for careful pH control of the mobile phase.

analyte_structure cluster_benzoic_acid Benzoic Acid Moiety cluster_pyrazine Chloropyrazine Moiety b_ring c_cooh COOH b_ring:n->c_cooh c_ch3 CH₃ b_ring:sw->c_ch3 p_ring b_ring:e->p_ring:w n1 N p_ring:ne->n1 n2 N p_ring:sw->n2 cl Cl p_ring:se->cl b_ring_center p_ring_center

Caption: Chemical Structure of the Analyte.

Method Development Rationale:

  • Reversed-Phase HPLC (RP-HPLC): The analyte possesses sufficient non-polar character, primarily from its aromatic systems, making it ideally suited for retention on a non-polar stationary phase like C18.[3] RP-HPLC is a robust and widely used technique in the pharmaceutical industry.[4]

  • Stationary Phase: A C18 (octadecyl) bonded silica column is the conventional first choice for method development due to its versatility and wide applicability.[5]

  • Mobile Phase pH Control: The analyte is a carboxylic acid. To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxyl group must be suppressed.[3] This is achieved by maintaining the mobile phase pH at least one to two units below the analyte's pKa. Acidifying the aqueous component of the mobile phase with phosphoric acid or formic acid ensures the analyte is in its neutral, more retained form.[5][6]

  • Detection: The conjugated aromatic systems in the molecule are expected to exhibit strong UV absorbance, making a photodiode array (PDA) or a variable wavelength UV detector a suitable choice for sensitive detection.

Materials and Methods

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.

  • Analytical Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reference Standard: this compound (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

  • Reagents: Phosphoric acid (85%, analytical grade).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm PTFE syringe filters for sample preparation.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
Column Waters SunFire C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% v/v Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 40-70% B; 15-17 min: 70-40% B; 17-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes
Solution Preparation Protocol
  • Mobile Phase A (Aqueous): Carefully add 1.0 mL of 85% phosphoric acid to 900 mL of HPLC grade water in a 1 L volumetric flask. Bring to volume with water and mix thoroughly.

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final nominal concentration of 100 µg/mL after dissolving and diluting with the diluent. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability and Method Validation

Before proceeding with sample analysis, the suitability of the chromatographic system must be verified. Following this, the method itself must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[7][8]

workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting prep_mobile Mobile Phase Preparation prep_std Standard & Sample Solution Preparation sst System Suitability Test (SST) prep_std->sst hplc_run HPLC Injection & Data Acquisition sst->hplc_run data_proc Data Processing (Integration & Calculation) hplc_run->data_proc validation Method Validation (ICH Q2(R1)) data_proc->validation report Final Report validation->report

Caption: Overall Analytical Workflow.

System Suitability Testing (SST)

Protocol: Inject the Working Standard Solution (100 µg/mL) six consecutive times. Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Method Validation Protocol

The following protocols outline the experiments required to validate the analytical method.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

  • Protocol: Inject the diluent, a placebo solution (if applicable), the working standard solution, and a sample solution. Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

2. Linearity:

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over the intended range.

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy (Recovery):

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol: Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[9]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day or with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[10]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions (typically S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria (Hypothetical): LOD: ~0.1 µg/mL, LOQ: ~0.3 µg/mL.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Make small variations to the method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Analyze the working standard with each change and evaluate the effect on SST parameters.

  • Acceptance Criteria: System suitability parameters must still be met under all varied conditions.

Typical Results and Discussion

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 9.5 minutes. The gradient elution ensures that any earlier or later eluting impurities are well-separated from the main analyte peak. The use of acidified mobile phase is critical; without it, significant peak tailing is likely to occur due to the interaction of the ionized carboxylate with residual silanols on the column surface.[3] The chosen wavelength of 254 nm provides excellent sensitivity for this class of aromatic compounds.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The detailed protocols for method execution and validation provide a comprehensive framework for researchers and quality control analysts to implement this method effectively. Adherence to the system suitability criteria ensures the reliability of the results generated on a day-to-day basis, making this method suitable for routine analysis in a regulated environment.

References

Application Notes & Protocols: Molecular Docking of Pyrazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Pyrazine Scaffolds

Pyrazine-2-carboxylic acid and its derivatives represent a cornerstone in medicinal chemistry, most notably exemplified by pyrazinamide, a first-line antitubercular drug essential for short-course tuberculosis therapy.[1][2] Pyrazinamide is a prodrug, converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[1][3][4] This active form is thought to disrupt multiple cellular processes in Mycobacterium tuberculosis, including fatty acid synthesis, membrane potential, and coenzyme A synthesis.[1][2][4]

The pyrazine scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] Molecular docking, a powerful computational technique, has become indispensable for accelerating the discovery and optimization of such derivatives. It predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and the molecular interactions driving target recognition.[7]

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on pyrazine-2-carboxylic acid derivatives, using AutoDock Vina as the primary software example. The principles and workflows described are broadly applicable to other docking suites.

Foundational Principles of Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor). The process relies on two key components:

  • Search Algorithm: Explores the conformational space of the ligand within the receptor's binding site, generating numerous possible binding poses.

  • Scoring Function: Estimates the binding affinity for each pose. In AutoDock Vina, this is expressed as a negative value in kcal/mol, where more negative values indicate stronger, more favorable binding.[7][8]

A successful docking study not only predicts binding energy but also elucidates the specific interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that stabilize the ligand-receptor complex.[9][10]

The Computational Toolkit: Prerequisites

Before beginning, ensure you have the necessary software installed. The following open-source and freely available tools form a robust platform for molecular docking studies.

SoftwarePurposeDownload URL
AutoDock Tools (MGLTools) Receptor & Ligand Preparation (file format conversion, charge assignment)https://ccsb.scripps.edu/mgltools/downloads/[11]
AutoDock Vina Core Docking Enginehttps://vina.scripps.edu/downloads/[11][12]
PyMOL or UCSF ChimeraX 3D Visualization and Analysishttps://pymol.org/2/ or https://www.cgl.ucsf.edu/chimerax/
Discovery Studio Visualizer 2D/3D Interaction Analysishttps://discover.3ds.com/discovery-studio-visualizer-download[13]
PubChem / ChemSpider Ligand Structure Databasehttps://pubchem.ncbi.nlm.nih.gov/ or https://www.chemspider.com/
RCSB Protein Data Bank (PDB) Receptor Structure Databasehttps://www.rcsb.org/[13]

The Docking Workflow: A Detailed, Step-by-Step Protocol

This protocol outlines the complete workflow from molecule preparation to results analysis. The causality behind each step is explained to ensure robust and reproducible results.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand Ligand Preparation (2D -> 3D, Energy Minimization) Grid Grid Box Generation (Define Binding Site) Ligand->Grid Protein Protein Preparation (Clean PDB, Add Hydrogens) Protein->Grid Run Run Docking (AutoDock Vina) Grid->Run Analyze Analyze Results (Binding Energy, Poses) Run->Analyze Validate Validation (Re-docking, RMSD) Analyze->Validate

Fig 1. High-level molecular docking workflow.
Part A: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure and prepare it for docking by adding necessary atoms and assigning charges.[14]

Target Selection: As an example, we will use the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a known target for antitubercular drugs.[15] A relevant PDB entry is 4DRE .

Step-by-Step Protocol:

  • Download Structure: Obtain the PDB file for 4DRE from the RCSB PDB website.

  • Clean the PDB File:

    • Rationale: Water molecules, co-factors, and existing ligands from the crystallization process can interfere with the docking simulation. They must be removed to ensure the ligand docks against the protein alone.[13][14]

    • Action: Open the PDB file in Discovery Studio or PyMOL. Select and delete all water molecules (HOH) and any non-protein heteroatoms (HETATM), including the co-crystallized ligand. Save this cleaned structure as protein_clean.pdb.

  • Prepare in AutoDock Tools (ADT):

    • Rationale: ADT is used to add polar hydrogens, which are critical for forming hydrogen bonds, and to assign partial charges (Gasteiger charges), which are necessary for the scoring function to calculate electrostatic interactions.

    • Action: a. Launch ADT. Go to File > Read Molecule and open protein_clean.pdb. b. Go to Edit > Hydrogens > Add. Select Polar only and click OK. c. Go to Edit > Charges > Add Kollman Charges (or Compute Gasteiger, depending on the study's needs). d. Save the prepared receptor in the required format: Grid > Macromolecule > Choose. Select the protein and save it as protein.pdbqt. This file now contains the necessary atomic information for Vina.[12]

Part B: Ligand Preparation

A pyrazine-2-carboxylic acid derivative must be converted into a flexible 3D structure with correct charges.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw your derivative in ChemDraw or find it on PubChem. For this example, we will use pyrazinamide.

  • Convert to 3D:

    • Rationale: Docking requires a 3D representation of the ligand. Energy minimization is then performed to find a low-energy, stable conformation to start the docking process.

    • Action: Use a program like Avogadro or an online converter to generate a 3D structure from the 2D drawing. Perform an energy minimization using a force field like MMFF94. Save the result as ligand.pdb.

  • Prepare in AutoDock Tools (ADT):

    • Rationale: Similar to the receptor, the ligand needs to be converted to the PDBQT format. This step defines the ligand's rotatable bonds, allowing the search algorithm to explore its conformational flexibility.

    • Action: a. In ADT, go to Ligand > Input > Open and select ligand.pdb. b. ADT will automatically detect the root and rotatable bonds. Accept the defaults unless you have specific reasons to change them. c. Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.[11]

Part C: Grid Generation & Docking Execution

The grid box defines the three-dimensional space where Vina will search for binding poses.

Step-by-Step Protocol:

  • Define the Binding Site:

    • Rationale: The search space must be centered on the protein's active site to be computationally efficient and biologically relevant. The active site can be identified from the position of a co-crystallized ligand in the original PDB file or from published literature.

    • Action: In ADT, with protein.pdbqt loaded, go to Grid > Grid Box. A box will appear. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire active site. A typical size is 25 x 25 x 25 Ångstroms.[7] Note down these coordinates and dimensions.

  • Create the Configuration File:

    • Rationale: Vina is run from the command line and requires a configuration file that specifies the input files and search parameters.

    • Action: Create a text file named conf.txt and add the following lines, replacing the values with your own:

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a good starting point for standard docking.[16]

  • Run AutoDock Vina:

    • Action: Open a terminal or command prompt, navigate to your working directory, and execute the following command:

Results Analysis and Protocol Validation

Interpreting the output correctly is as crucial as running the simulation properly.[8]

Analysis Workflow

G Start Docking Complete (results.pdbqt, results.log) ReadLog Examine Log File (Binding Affinities) Start->ReadLog Visualize Visualize Poses (PyMOL / Discovery Studio) ReadLog->Visualize AnalyzeInteractions Identify Key Interactions (H-Bonds, Hydrophobic etc.) Visualize->AnalyzeInteractions Validate Validate Protocol (RMSD < 2.0 Å) AnalyzeInteractions->Validate Conclusion Draw Conclusion (Potential Candidate?) Validate->Conclusion

Fig 2. Post-docking analysis and validation decision tree.
Part A: Interpreting the Output

  • Log File (results.log): This file contains a table of binding affinities for the top poses (usually 9). The top-ranked pose (mode 1) has the most favorable (most negative) binding energy.

  • Output File (results.pdbqt): This file contains the 3D coordinates for all the binding poses listed in the log file.

Part B: Visualizing Interactions
  • Load Structures: Open PyMOL or Discovery Studio Visualizer. Load the receptor (protein.pdbqt) and the docking output (results.pdbqt). The output file contains multiple models; you can cycle through them to see each pose.

  • Analyze the Best Pose: Focus on the top-ranked pose (mode 1).

  • Identify Interactions: Use the visualization software's tools to find and display interactions between the ligand and the protein's amino acid residues.[9][17] Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Key for binding within nonpolar pockets.

    • Pi-Pi Stacking: Often occurs between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

Part C: Protocol Validation (Self-Validating System)

A docking protocol must be validated to be trustworthy.[18] The most common method is re-docking .

  • Principle: If a docking protocol is accurate, it should be able to reproduce the experimentally determined binding pose of a ligand from a crystal structure.

  • Protocol:

    • Take a protein-ligand complex from the PDB (e.g., 4DRE).

    • Separate the native ligand from the protein and prepare both as described above.

    • Dock the native ligand back into the protein's binding site using your established protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.

    • Criterion for Success: An RMSD value of less than 2.0 Ångstroms is generally considered a successful validation, indicating the protocol is reliable.[9][19]

Data Presentation: Example Case Study

Below is a sample table summarizing hypothetical docking results for three pyrazine-2-carboxylic acid derivatives against InhA (PDB: 4DRE).

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting ResiduesH-Bonds
PZA-01 Pyrazinamide-6.8TYR158, GLY103, ILE2152
PZA-02 5-chloropyrazinamide-7.5TYR158, PHE149, ILE1942
PZA-03 Ethyl pyrazinoate-7.1MET199, ILE215, PHE1491

Interpretation: In this hypothetical case, PZA-02 shows the best binding affinity. Further analysis in a visualizer would be required to confirm that its interactions with key residues like PHE149 (hydrophobic) and TYR158 (H-bond) are responsible for this improved score.[15][20]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(6-chloropyrazin-2-yl)-2-methylbenzoic acid. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges during this specific synthetic procedure. Our focus is on the widely employed Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation that is central to this synthesis.[1][2][3]

Core Synthesis Overview: The Suzuki-Miyaura Pathway

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the coupling of an aryl halide, 2,6-dichloropyrazine, with an arylboronic acid, (4-carboxy-3-methylphenyl)boronic acid, in the presence of a suitable palladium catalyst, ligand, and base.

G cluster_reactants Reactants 2_6_Dichloropyrazine 2,6-Dichloropyrazine Suzuki_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) 2_6_Dichloropyrazine->Suzuki_Coupling Boronic_Acid (4-carboxy-3-methylphenyl)boronic acid Boronic_Acid->Suzuki_Coupling Product 4-(6-Chloropyrazin-2-yl)- 2-methylbenzoic acid Suzuki_Coupling->Product

Caption: The primary synthetic route via Suzuki-Miyaura coupling.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: Why is my yield of this compound consistently low or non-existent?

A low or failed reaction is the most common issue, often stemming from a suboptimal catalytic system or reaction conditions. Chloropyrazines are electron-deficient heterocycles, which makes them challenging substrates that require careful optimization.[4]

Possible Causes & Solutions:

  • Ineffective Catalyst System: The choice of palladium source and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[5]

    • Expert Recommendation: For challenging substrates like chloropyrazines, more active catalyst systems are necessary.[4] Employ advanced phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides. Specialized palladium(II) ONO pincer complexes have also shown superior activity for coupling with 2-chloropyrazine, even at very low catalyst loadings (0.01 mol%).[4][6]

  • Incorrect Base Selection: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid for the transmetalation step.[4]

    • Expert Recommendation: A systematic screening of bases is advised. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly effective. K₃PO₄ is a weaker base that can sometimes be more effective by minimizing side reactions, though it may require higher temperatures.[4] For particularly difficult couplings, stronger organic bases or fluoride-based activators (e.g., CsF, TBAF) can be tested, but they increase the risk of side reactions.

  • Protodeboronation of the Boronic Acid: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom from water or other protic sources, effectively destroying your reactant.[4][5] This is often exacerbated by high temperatures and certain bases.[5]

    • Expert Recommendation: Use freshly sourced, high-purity boronic acid. Ensure your solvent is thoroughly degassed and dry. Adding the aryl halide (2,6-dichloropyrazine) in a slight excess can sometimes help favor the desired cross-coupling over homo-coupling of the boronic acid.[5]

G cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Yield Catalyst Suboptimal Catalyst/ Ligand System Low_Yield->Catalyst Is the catalyst active enough? Base Incorrect Base Selection Low_Yield->Base Is transmetalation efficient? Boronic_Acid Boronic Acid Decomposition (Protodeboronation) Low_Yield->Boronic_Acid Is the boronic acid stable? Conditions Poor Reaction Conditions (Temp/Solvent) Low_Yield->Conditions Are conditions optimized? Sol_Catalyst Use Buchwald Ligands (e.g., SPhos, XPhos) or Pincer Pd(II) Complexes Catalyst->Sol_Catalyst Sol_Base Screen Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ Base->Sol_Base Sol_Boronic Use Fresh Boronic Acid Ensure Anhydrous Conditions Boronic_Acid->Sol_Boronic Sol_Conditions Degas Solvent Optimize Temperature (80-110 °C) Conditions->Sol_Conditions

Caption: Troubleshooting workflow for low reaction yield.

Q2: What are the primary impurities I should expect, and how can they be minimized?

Beyond unreacted starting materials, several byproducts can complicate your purification and lower the yield.

Common Impurities & Mitigation Strategies:

  • Homo-coupling Product ((4-carboxy-3-methylphenyl)₂): This arises from the coupling of two boronic acid molecules.

    • Mitigation: This is often a sign of slow transmetalation. Ensure your palladium catalyst is highly active. Sometimes, adding the boronic acid slowly to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homo-coupling.

  • Protodeboronation Product (2-Methylbenzoic Acid): As discussed above, this results from the loss of the boronic acid moiety.

    • Mitigation: Strict control of anhydrous and oxygen-free conditions is paramount. Use freshly distilled/dried solvents and thoroughly degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).

  • Double-Coupled Product (2,6-bis(4-carboxy-3-methylphenyl)pyrazine): Since the starting material is 2,6-dichloropyrazine, a second Suzuki coupling can occur.

    • Mitigation: Control the stoichiometry carefully. Use a slight excess of 2,6-dichloropyrazine (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid to favor mono-substitution. Lowering the reaction temperature or reducing the reaction time once the desired product is formed (monitored by TLC or LC-MS) can also prevent the second coupling.

Q3: My purification by column chromatography is difficult. Are there better methods?

The acidic nature of the target molecule provides a significant advantage for purification that is often more effective than chromatography alone.

Expert Recommendation: Acid-Base Extraction Workflow

  • Initial Workup: After the reaction is complete, cool the mixture, dilute it with an organic solvent like ethyl acetate (EtOAc), and wash with water and brine to remove the bulk of inorganic salts.

  • Basic Extraction: Extract the organic layer with an aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃). Your acidic product, along with any unreacted (4-carboxy-3-methylphenyl)boronic acid and its byproducts, will move into the aqueous layer as their carboxylate salts. Neutral impurities and the unreacted 2,6-dichloropyrazine will remain in the organic layer.

  • Acidification & Precipitation: Separate the basic aqueous layer and cool it in an ice bath. Slowly acidify it with cold 1 M HCl until the pH is ~2-3. Your desired product, being insoluble in acidic water, should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water to remove any remaining salts, and dry it under high vacuum. This procedure often yields a product of high purity.

Frequently Asked Questions (FAQs)

  • What is the optimal catalyst loading? For screening, a catalyst loading of 1-3 mol% is typical. However, for highly active systems like the palladium(II) ONO pincer complexes, loadings as low as 0.01-0.1 mol% have proven effective for coupling with 2-chloropyrazine.[4][6]

  • Which solvent system is best? A mixture of an organic solvent and water is often ideal. Common systems include 1,4-dioxane/water, toluene/water, or acetonitrile/water.[3][4] The water is necessary to dissolve the inorganic base and facilitate the reaction. A ratio of 4:1 or 5:1 (organic:water) is a good starting point.

  • How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.[3] Take small aliquots from the reaction mixture periodically. For TLC, spot the aliquot against standards of your starting materials. The appearance of a new, more polar spot (due to the carboxylic acid) and the disappearance of the limiting reagent indicate progress.

Optimized Experimental Protocol

This protocol provides a robust starting point for your experiments. It should be optimized based on your specific laboratory conditions and analytical results.

Materials:

  • 2,6-Dichloropyrazine

  • (4-carboxy-3-methylphenyl)boronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropyrazine (1.0 eq), (4-carboxy-3-methylphenyl)boronic acid (1.2 eq), and finely ground K₃PO₄ (3.0 eq).

  • Catalyst Premix: In a separate vial, dissolve Pd₂(dba)₃ (0.015 eq, 1.5 mol%) and SPhos (0.03 eq, 3 mol%) in a small amount of 1,4-dioxane. Stir for 5 minutes until a homogeneous solution is formed.

  • Solvent & Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 5:1 ratio) to the Schlenk flask. The mixture should be thoroughly degassed by sparging with argon for 20 minutes. Add the catalyst premix to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS or TLC every 2-4 hours. The reaction is typically complete within 12-24 hours.[3]

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Perform the acid-base extraction as described in the troubleshooting guide (Q3).

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary: Recommended Reaction Conditions
ParameterRecommendationRationale & NotesSource
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.[5]
Ligand SPhos, XPhos, or other Buchwald ligandsEssential for activating the C-Cl bond of the electron-deficient pyrazine.[4]
Base K₃PO₄ or K₂CO₃Moderately strong bases effective for transmetalation while minimizing side reactions.[4][7]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 5:1)Aqueous/organic mixture is necessary for dissolving both the organic substrates and the inorganic base.[4][8]
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[4]
Atmosphere Inert (Argon or Nitrogen)Critical to prevent oxidation of the Pd(0) catalyst and to minimize protodeboronation.[3]

References

Technical Support Center: Purification of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a high degree of purity for their downstream applications. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and the generation of difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API). This guide will equip you with the necessary knowledge to effectively purify this compound from a crude reaction mixture.

Understanding the Impurity Profile

A critical first step in developing a purification strategy is to understand the potential impurities that may be present in the crude material. While the exact impurity profile will depend on the specific synthetic route employed, a common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Based on this likely synthetic pathway, the following impurities can be anticipated:

  • Unreacted Starting Materials:

    • 2-Chloro-6-iodopyrazine (or a related halogenated pyrazine)

    • (4-Carboxy-3-methylphenyl)boronic acid

  • Homocoupling Byproducts:

    • Bipyrazinyl derivatives

    • Biphenyl dicarboxylic acid derivatives

  • Catalyst Residues:

    • Palladium complexes and ligands (e.g., phosphine oxides)

  • Solvent and Reagent Residues:

    • Reaction solvents (e.g., dioxane, toluene, ethanol/water mixtures)

    • Base (e.g., potassium carbonate, sodium hydroxide)

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve high purity. The acidic nature of the target compound allows for extractive workup to remove neutral and basic impurities, followed by recrystallization or chromatography for the removal of closely related acidic and neutral impurities.

Workflow for Purification

Purification_Workflow Crude_Mixture Crude Reaction Mixture Extractive_Workup Aqueous Extractive Workup Crude_Mixture->Extractive_Workup Recrystallization Recrystallization Extractive_Workup->Recrystallization Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography If impurities persist Purity_Analysis Purity Assessment (HPLC, NMR, LC-MS) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product Meets specifications

Caption: General workflow for the purification of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound is not dissolving in the hot recrystallization solvent, even after adding a large volume.

A1: This indicates that you have chosen a poor solvent. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. If the compound is insoluble even at the solvent's boiling point, a different solvent or a co-solvent system is required. Refer to the solvent selection table below for guidance. It is also possible that a significant portion of your crude material is an insoluble impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the filtrate to cool.

Q2: The product "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.

  • Solution 1: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool more slowly.

  • Solution 2: Try a different solvent with a lower boiling point.

  • Solution 3: Add a seed crystal to the cooled solution to induce crystallization.

Q3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

A3: This is likely due to either using too much solvent or the solution being supersaturated.

  • Solution 1 (Too much solvent): Reduce the volume of the solvent by gentle heating with a stream of nitrogen or by using a rotary evaporator, then attempt to cool and crystallize again.

  • Solution 2 (Supersaturation): Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth. Alternatively, add a small seed crystal of the pure compound.

Q4: The yield of my recrystallized product is very low.

A4: Low yield can result from several factors:

  • Using too much solvent: This will cause a significant amount of your product to remain in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, product will be lost on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time.

  • Washing with too much cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals after filtration.

Solvent System Suitability for Recrystallization Notes
Ethanol/Water ExcellentThe compound is likely soluble in hot ethanol and less soluble in water. Dissolve in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Then add a few drops of hot ethanol to redissolve and allow to cool.
Toluene GoodAromatic compounds often have good solubility in hot toluene and lower solubility at room temperature.
Ethyl Acetate/Hexane GoodDissolve in a minimal amount of boiling ethyl acetate and add hexane until turbidity is observed. Reheat to clarify and then cool.
Methanol FairMay be too good of a solvent, leading to lower recovery. Can be used in combination with an anti-solvent like water.
Water PoorThe compound is likely to have low solubility in water even when hot, due to the aromatic and heterocyclic rings.

Caption: Recommended solvent systems for the recrystallization of 4

Technical Support Center: Troubleshooting Side Reactions in Chloropyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chloropyrazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chloropyrazine and its derivatives. Here, we address common side reactions encountered during synthesis in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Introduction: The Challenge of Selectivity in Pyrazine Chlorination

Chloropyrazines are pivotal intermediates in the synthesis of a multitude of pharmacologically active compounds.[1] Their utility stems from the reactivity of the chlorine substituent, which allows for further functionalization. However, the synthesis of these vital building blocks is often plagued by a variety of side reactions that can significantly impact yield, purity, and the overall efficiency of the synthetic route. This guide will illuminate the most common of these challenges, providing actionable insights to mitigate their occurrence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Over-chlorination Leading to Di- and Trichloropyrazines

Q1: My reaction is producing a significant amount of dichlorinated and even trichlorinated pyrazines, drastically reducing the yield of my desired monochloropyrazine. What causes this and how can I improve selectivity?

A1: The Cause: Lack of Reaction Control

Over-chlorination is a common side reaction, particularly in the vapor-phase chlorination of pyrazine.[2] The pyrazine ring is susceptible to multiple halogenations, and once the first chlorine atom is introduced, the ring is not sufficiently deactivated to prevent further reaction. The primary factors driving over-chlorination are:

  • High Reaction Temperature: Elevated temperatures increase the reaction rate, often non-selectively, leading to multiple chlorination events before the desired product can be isolated.[2]

  • Excess Chlorinating Agent: An excess of the chlorinating agent (e.g., Cl₂) will naturally drive the reaction towards more highly chlorinated products.

  • Insufficient Mixing: Poor mixing can lead to localized areas of high chlorinating agent concentration, promoting over-chlorination in those regions.

Troubleshooting & Optimization:

To enhance the selectivity for monochloropyrazine, consider the following adjustments to your protocol:

  • Temperature Optimization: Carefully control the reaction temperature. For vapor-phase chlorination, a temperature range of 300-600°C is typical, but the optimal temperature for monochlorination is often at the lower end of this range.[2] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Stoichiometric Control: Use a stoichiometric amount or a slight sub-stoichiometric amount of the chlorinating agent relative to the pyrazine starting material. This will limit the availability of the chlorinating agent for subsequent reactions.

  • Use of a Diluent: In vapor-phase reactions, the use of a diluent such as water vapor can help to control the reaction temperature and minimize the formation of tarry byproducts.[2]

  • Reaction Time: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) and quench the reaction once the desired level of conversion to the monochlorinated product is achieved, before significant amounts of dichlorinated products are formed.

Parameter Condition Favoring Monochlorination Condition Favoring Over-chlorination
Temperature Lower end of the effective range (e.g., 300-450°C)[2]Higher end of the effective range (e.g., >450°C)[2]
Chlorinating Agent Stoichiometric or slightly sub-stoichiometricExcess
Reaction Time Shorter, monitored reaction timeLonger, unmonitored reaction time

Diagram: Competing Chlorination Pathways

G Pyrazine Pyrazine Monochloro Monochloropyrazine (Desired Product) Pyrazine->Monochloro + Cl₂ Dichloro Dichloropyrazine (Byproduct) Monochloro->Dichloro + Cl₂ (Over-chlorination) Trichloro Trichloropyrazine (Byproduct) Dichloro->Trichloro + Cl₂ (Further Over-chlorination) G Chloropyrazine 2-Chloropyrazine Pyrazinone 2-Pyrazinone (Hydrolysis Byproduct) Chloropyrazine->Pyrazinone  + H₂O / OH⁻ (Nucleophilic Aromatic Substitution) G Pyrazine Pyrazine Radical_Intermediates Radical Intermediates Pyrazine->Radical_Intermediates High Temperature / Cl₂ Tar Tar / Polymeric Byproducts Radical_Intermediates->Tar Polymerization Chloropyrazine Chloropyrazine (Desired Product) Radical_Intermediates->Chloropyrazine Propagation G Alkylpyrazine Alkylpyrazine Ring_Chlorinated Ring-Chlorinated Product (Desired) Alkylpyrazine->Ring_Chlorinated Electrophilic Aromatic Substitution SideChain_Chlorinated Side-Chain Chlorinated Product (Byproduct) Alkylpyrazine->SideChain_Chlorinated Free-Radical Halogenation

References

Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of palladium-catalyzed Suzuki-Miyaura cross-coupling for pyrazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these electron-deficient N-heterocycles. Pyrazines are privileged scaffolds in drug discovery, but their successful functionalization requires a deeper understanding of the catalytic system than standard Suzuki protocols.

This resource moves beyond generic procedures to provide in-depth troubleshooting, mechanistic insights, and field-proven optimization strategies, empowering you to overcome common hurdles and achieve robust, reproducible results.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent and frustrating issues encountered during the Suzuki coupling of pyrazine halides. Each problem is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.

Question 1: Why is my reaction showing low to no conversion, especially with a chloropyrazine?

This is the most common challenge, often stemming from the electronic properties of the pyrazine ring and the inherent stability of the carbon-chlorine bond.[1][2]

Why It Happens & How to Fix It:

  • Cause 1: Poor Oxidative Addition. The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halide bond.[3] Chloropyrazines, being both electron-deficient and possessing a strong C-Cl bond, make this step particularly difficult compared to their bromo or iodo counterparts.[1][4] Standard catalysts like Pd(PPh₃)₄ often fail entirely.[5]

    • Solution: Employ highly active, state-of-the-art catalyst systems. Bulky, electron-rich phosphine ligands are essential as they accelerate oxidative addition and stabilize the active Pd(0) species.[2]

      • Recommended Systems: Buchwald ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective for coupling chloropyrazines.[6] Modern precatalysts (e.g., XPhos Pd G3) are often even more reliable, as they provide a consistent source of the active L-Pd(0) species.[7]

  • Cause 2: Catalyst Inhibition/Deactivation. The nitrogen atoms of the pyrazine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1][8] This is a classic example of product/substrate inhibition.

    • Solution: Use sterically hindered ligands. The bulk of ligands like SPhos not only promotes the desired reaction steps but also effectively shields the palladium center, preventing inhibitory coordination by the pyrazine nitrogen.[2]

  • Cause 3: Ineffective Base. The base is not merely a spectator; it is critical for activating the boronic acid into a more nucleophilic boronate species, which is required for the transmetalation step.[9][10] For challenging couplings, a weak base may not be sufficient.

    • Solution: Screen stronger bases. While Na₂CO₃ or K₂CO₃ are common, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for difficult substrates like chloropyrazines, albeit sometimes requiring higher temperatures.[1][2]

Question 2: My mass spec shows significant amounts of dehalogenated pyrazine and homocoupled boronic acid. What's going wrong?

These side reactions compete with the desired cross-coupling pathway, consuming starting materials and reducing your yield.

Why It Happens & How to Fix It:

  • Cause 1: Protodeboronation. This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is often promoted by high temperatures and the presence of aqueous bases.[5][11]

    • Solution:

      • Use Boronic Esters or Trifluoroborates: Switching from a boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or a potassium trifluoroborate salt (BF₃K), significantly reduces the rate of protodeboronation.[1][2]

      • Milder Conditions: If possible, lower the reaction temperature and shorten the reaction time.[8]

  • Cause 2: Homocoupling of Boronic Acid. This side reaction (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[2]

    • Solution: Ensure rigorous exclusion of air. Solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles). The reaction should be set up and run under a positive pressure of an inert gas.[8]

  • Cause 3: Hydrodehalogenation. The replacement of the halide with a hydrogen atom is a known competing pathway, especially for electron-deficient heteroaryl halides like bromopyrazine.[7] This can occur via pathways involving palladium hydride intermediates.

    • Solution: The choice of ligand and base is critical. A well-chosen, bulky ligand can favor the desired reductive elimination over pathways leading to hydrodehalogenation.[7] Screening bases is also recommended, as some may favor this side reaction more than others.

Question 3: My reaction turns black immediately and then stalls. What does this mean?

The formation of a black precipitate is typically palladium black, which consists of agglomerated, catalytically inactive palladium nanoparticles.[4][12] While some darkening is normal, rapid and extensive precipitation indicates catalyst decomposition and deactivation.

Why It Happens & How to Fix It:

  • Cause 1: Unstable Catalytic Species. The active Pd(0) species can be unstable, especially if the ligand concentration is too low or the ligand itself cannot sufficiently stabilize the metal center at the reaction temperature.

    • Solution:

      • Use Robust Precatalysts: Buchwald-type precatalysts are designed to generate the active L-Pd(0) species slowly and controllably, maintaining a low steady-state concentration and minimizing aggregation.[7]

      • Ensure Proper Ligand-to-Palladium Ratio: When using a separate palladium source and ligand, ensure an appropriate excess of the ligand (a Pd:Ligand ratio of 1:1.1 to 1:2 is common) to maintain stabilization.

  • Cause 2: Impurities. Trace impurities in reagents or solvents, particularly those containing sulfur or other non-phosphine phosphorus compounds, can act as catalyst poisons.[4]

    • Solution: Use high-purity reagents and solvents. Ensure all glassware is scrupulously clean.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right palladium catalyst and ligand for my pyrazine substrate?

The choice is dictated by the reactivity of your pyrazine halide.

  • For Iodo- and Bromopyrazines: These are more reactive. You might succeed with simpler systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[13] However, for better reliability and scope, using a Buchwald ligand like SPhos is still recommended.[6]

  • For Chloropyrazines: These are the most challenging. Highly active systems are non-negotiable. The go-to choices are Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos. Using a G3 or G4 precatalyst incorporating one of these ligands is often the most robust approach.[1]

  • For Dihalopyrazines: If regioselectivity is a concern, the ligand choice can be used to control the outcome. For instance, in a molecule with both a pyrazinyl chloride and an aryl bromide, the ligand Xantphos has been shown to favor coupling at the C-Cl bond.[14]

Q2: What is the role of the base, and how do I choose the best one?

The base facilitates the crucial transmetalation step by converting the neutral boronic acid to a more nucleophilic anionic "ate" complex (R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[2][10]

  • Weak Bases (Na₂CO₃, K₂CO₃): Good starting points for reactive substrates (bromides, iodides). Often used in aqueous solvent mixtures.[13]

  • Stronger Bases (K₃PO₄, Cs₂CO₃): Often required for less reactive substrates (chlorides) or sterically hindered partners. They are typically used in anhydrous organic solvents like dioxane, toluene, or THF.[2][3]

  • Screening: The optimal base is substrate-dependent. If yields are low, screening a panel of bases is a critical optimization step.[2]

Q3: Can I run Suzuki reactions on pyrazines with sensitive functional groups?

Yes, this is a major advantage of the Suzuki-Miyaura coupling.[15] The reaction tolerates a wide variety of functional groups, including esters, amides, ketones, and even primary amines, without the need for protection/deprotection steps.[16] The key is to select mild reaction conditions (e.g., a weaker base like K₂CO₃ if compatible, and the lowest effective temperature) to avoid side reactions with the sensitive group.

Section 3: Protocols & Data

General Protocol for Suzuki Coupling of 2-Chloropyrazine with an Arylboronic Acid

This protocol is a robust starting point and should be optimized for each specific substrate combination.

Materials:

  • 2-Chloropyrazine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-chloropyrazine, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a small pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][7]

Data Tables for Component Selection

Table 1: Common Catalyst Systems for Pyrazine Coupling

Catalyst SystemPyrazine HalideTypical ConditionsAdvantages/Notes
Pd(PPh₃)₄Iodo, BromoNa₂CO₃, DME/H₂O, 80 °C"Classic" catalyst, may fail for challenging substrates.[5][15]
Pd(dppf)Cl₂BromoK₂CO₃, Dioxane, 90 °CMore robust than Pd(PPh₃)₄, good for many bromopyrazines.
Pd(OAc)₂ + SPhosChloro, BromoK₃PO₄, Dioxane, 100 °CHighly effective for unreactive chlorides due to bulky, electron-rich ligand.[3][6]
XPhos Pd G3ChloroK₃PO₄, Toluene/Dioxane, 100-110 °CState-of-the-art precatalyst, offers high activity and reproducibility.[7]
Pd(II) ONO Pincer ComplexChloroK₂CO₃, Toluene/H₂O, 100 °CNovel catalyst showing high activity at very low loadings (down to 0.01 mol%).[1][17]

Table 2: Guide to Base Selection

BaseStrengthSolubilityCommon Use Case
Na₂CO₃ModerateAqueousStandard conditions for reactive bromides/iodides.[13]
K₂CO₃ModerateAqueous/OrganicA slightly stronger alternative to Na₂CO₃.
K₃PO₄StrongOrganicExcellent for challenging couplings (chlorides, hindered substrates).[1][7]
Cs₂CO₃StrongOrganicHighly effective but more expensive; often used when K₃PO₄ fails.[3]

Section 4: Visual Guides

Diagram 1: The Suzuki-Miyaura Catalytic Cycle for Pyrazines

Suzuki_Cycle cluster_side Potential Pitfalls Pd0 Active L-Pd(0) Catalyst OA_Complex Pyrazinyl-Pd(II)-X Complex Pd0->OA_Complex Inhibition Catalyst Inhibition (Pyrazine N-coordination) Pd0->Inhibition Deactivation Pd Black (Deactivation) Pd0->Deactivation TM_Complex Pyrazinyl-Pd(II)-Ar Complex OA_Complex->TM_Complex Transmetalation OA_Complex->Inhibition Product Coupled Product (Aryl-Pyrazine) TM_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration PyHalide Pyrazine-X PyHalide->Pd0 Oxidative Addition (Often Rate-Limiting for C-Cl) Boronic Ar-B(OH)₂ + Base Boronate [Ar-B(OH)₃]⁻ Boronic->Boronate Boronate->OA_Complex Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenges specific to pyrazine substrates.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Substrate Assess Substrate Reactivity (I > Br >> Cl) Start->Check_Substrate Is_Chloro Is it a Chloropyrazine? Check_Substrate->Is_Chloro Upgrade_Cat ACTION: Use High-Activity Catalyst (e.g., Buchwald System) Is_Chloro->Upgrade_Cat Yes Check_Base Review Base Choice Is_Chloro->Check_Base No Upgrade_Cat->Check_Base Is_Base_Weak Using Na₂CO₃/K₂CO₃? Check_Base->Is_Base_Weak Upgrade_Base ACTION: Switch to Stronger Base (K₃PO₄ or Cs₂CO₃) Is_Base_Weak->Upgrade_Base Yes Check_Side_Rxns Check for Side Products (Dehalogenation, Protodeboronation) Is_Base_Weak->Check_Side_Rxns No Upgrade_Base->Check_Side_Rxns Is_Protodeboronation Protodeboronation Observed? Check_Side_Rxns->Is_Protodeboronation Use_Ester ACTION: Use Boronic Ester (Bpin) or Trifluoroborate Is_Protodeboronation->Use_Ester Yes Success Improved Yield Is_Protodeboronation->Success No/Minor Use_Ester->Success

References

Technical Support Center: Troubleshooting Solubility Issues of Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. As heterocyclic compounds with an acidic functional group, pyrazine carboxylic acids exhibit solubility behaviors that are highly dependent on the chosen solvent system and experimental conditions. This document provides in-depth, field-proven insights and step-by-step protocols to overcome these challenges, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of pyrazine carboxylic acids.

Q1: What are the general solubility characteristics of pyrazine carboxylic acids?

Pyrazine carboxylic acids are polar molecules due to the presence of the pyrazine ring's nitrogen atoms and the carboxylic acid group.[1] Their solubility follows the "like dissolves like" principle. Generally, they are:

  • Soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and acetone.[1][2]

  • Sparingly to slightly soluble in water. The carboxylic acid group can form hydrogen bonds with water, but the pyrazine ring's aromatic character limits extensive solubility.[3][4]

  • Poorly soluble in non-polar organic solvents like hexane and toluene, due to the lack of favorable intermolecular interactions.[1]

Q2: I'm trying to dissolve a pyrazine carboxylic acid in water for a biological assay, but it won't dissolve. Why?

This is a common issue. The low aqueous solubility of carboxylic acids in their neutral (protonated) state is the primary cause.[5] Carboxylic acids are weak acids, meaning they exist in equilibrium between their neutral form (R-COOH) and their ionized, deprotonated form (R-COO⁻). The neutral form is significantly less soluble in water than the ionized (salt) form.[6] If the pH of your water is neutral or acidic, the compound will remain protonated and exhibit poor solubility.

Q3: What is the best initial organic solvent to prepare a stock solution?

For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the most common and effective choice.[7] Pyrazine carboxylic acids and their derivatives, like Pyrazinamide, show high solubility in DMSO.[7][8] From this DMSO stock, you can make further dilutions into aqueous buffers or cell culture media for your experiments. However, always check the tolerance of your experimental system (e.g., cell line) to the final DMSO concentration.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven solutions to more complex solubility problems.

Problem 1: My compound is insoluble in the aqueous buffer required for my biological experiment.

The core of this problem lies in the pH-dependent solubility of the carboxylic acid group. To achieve sufficient aqueous solubility for assays, the goal is to shift the equilibrium towards the more soluble ionized carboxylate form.

Causality: The solubility of a weak acid in an aqueous solution is governed by its pKa and the pH of the solution.[9] When the pH is significantly above the pKa, the carboxylic acid deprotonates to form a highly polar carboxylate anion, which is much more soluble in water.[5][10] For Pyrazine-2-carboxylic acid, the pKa is approximately 2.9.[3][11] Therefore, raising the pH will dramatically increase its solubility.

This is the most direct method to enhance solubility.

  • Step 1: Initial Suspension: Suspend the pyrazine carboxylic acid powder in your desired buffer (e.g., PBS).

  • Step 2: Basification: While stirring, add a small amount of a base, such as 1 M NaOH, dropwise.

  • Step 3: Monitoring: Monitor the pH and observe the dissolution of the solid. Continue adding base until the solid dissolves and the desired final pH is reached. For most biological assays (pH ~7.4), the carboxylic acid will be fully deprotonated and soluble.

  • Step 4: Validation: Always ensure the final pH is compatible with your experimental system. Check for any precipitation after the solution stands for a short period.

If pH adjustment alone is insufficient or undesirable, a co-solvent strategy can be employed. This involves first dissolving the compound in a water-miscible organic solvent and then diluting it into the aqueous buffer.[12]

  • Step 1: High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the pyrazine carboxylic acid in 100% DMSO.[7]

  • Step 2: Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous buffer to reach the final desired concentration.

  • Step 3: Critical Check: After each dilution step, vortex thoroughly and visually inspect for any signs of precipitation (cloudiness or solid particles). The final concentration of DMSO should typically be kept low (<0.5% v/v) to avoid solvent-induced artifacts in biological assays.[7]

For long-term storage or formulation development, converting the acid to a stable salt is a highly effective strategy.[13][14] This essentially pre-dissolves the compound in its most soluble form.

  • Step 1: Dissolution: Dissolve the pyrazine carboxylic acid in a suitable organic solvent like ethanol.

  • Step 2: Stoichiometric Addition of Base: Add one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide dissolved in a minimal amount of water or ethanol).

  • Step 3: Salt Isolation: The resulting salt will often precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

  • Step 4: Final Formulation: The isolated salt can then be readily dissolved in water or aqueous buffers.[6]

Problem 2: The compound precipitates out of solution during my experiment.

Precipitation during an experiment can invalidate results. This is often caused by a change in the solution's conditions.

Causality:

  • pH Shift: The addition of other reagents may have lowered the pH of the medium, causing the soluble carboxylate (R-COO⁻) to become protonated back to the insoluble acid (R-COOH).

  • Temperature Change: Solubility is often temperature-dependent.[15] If you prepared a saturated solution at a higher temperature and then used it at room temperature, the compound may precipitate.

  • Common Ion Effect: If you are working with a salt form of the acid, adding another solution containing a high concentration of the same counter-ion can reduce its solubility.[13]

  • Re-check pH: Measure the pH of the final solution where precipitation occurred. If it has dropped, the buffer capacity may have been insufficient. Consider using a buffer with a higher buffering capacity.

  • Control Temperature: Ensure all solutions are maintained at a constant, controlled temperature throughout the experiment.

  • Assess Kinetic vs. Thermodynamic Solubility: A solution prepared quickly from a DMSO stock (kinetic solubility) might be supersaturated and prone to precipitation over time.[16] Allowing the solution to equilibrate for a longer period can help determine the true thermodynamic solubility and avoid using concentrations that are not stable.

Section 3: Experimental Protocols & Data
Protocol: Gravimetric Determination of Equilibrium Solubility

This protocol provides a reliable method to determine the maximum stable concentration (thermodynamic solubility) of a pyrazine carboxylic acid in a given solvent system.[17]

  • Preparation: Add an excess amount of the pyrazine carboxylic acid powder to a known volume of the test solvent (e.g., pH 7.4 PBS buffer) in a sealed vial. An excess is confirmed by the presence of undissolved solid at the bottom of the vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take 24-48 hours.[18]

  • Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved solids.

  • Quantification: Accurately pipette a known volume of the clear filtrate into a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.

  • Measurement: Weigh the container with the dried solute. The difference in weight gives the mass of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Data Presentation: Solubility of Pyrazine Carboxylic Acid Derivatives

The following table summarizes solubility data for common pyrazine derivatives. Note that values can vary based on experimental conditions (temperature, pH, purity).

CompoundSolventSolubilityReference
Pyrazine-2-carboxylic Acid WaterSparingly/Slightly Soluble[1][3]
EthanolSoluble[1]
AcetoneSoluble[1]
DMSOSoluble[1][2]
Toluene / HexaneLow to Negligible[1]
Pyrazinamide WaterSparingly Soluble (~15 mg/mL)[19]
Ethanol~0.2 mg/mL[7]
DMSO~30 mg/mL[7]
Dimethyl Formamide~25 mg/mL[7]
5-Methyl-2-pyrazinecarboxylic Acid 1,4-DioxaneHighest among tested solvents[20]
EthanolHigh[20]
WaterModerate[20]
TolueneLowest among tested solvents[20]
Section 4: Visual Guides
Diagram: pH-Dependent Solubility of Pyrazine Carboxylic Acids

This diagram illustrates the fundamental equilibrium that governs the aqueous solubility of pyrazine carboxylic acids.

G cluster_low_ph Low pH (Acidic Conditions) cluster_high_ph High pH (Basic Conditions) low_sol R-COOH (Protonated Form) Low Water Solubility high_sol R-COO⁻ + H⁺ (Deprotonated/Ionized Form) High Water Solubility low_sol->high_sol Add Base (e.g., NaOH) pH > pKa high_sol->low_sol Add Acid (e.g., HCl) pH < pKa

Caption: Chemical equilibrium governing the solubility of pyrazine carboxylic acids.

Diagram: Troubleshooting Workflow for Solubility Issues

This flowchart provides a logical decision-making process for addressing solubility challenges.

G cluster_aqueous Aqueous System (e.g., Buffer) cluster_organic Organic System (e.g., Reaction) start Solubility Issue Encountered solvent_type What is the target solvent? start->solvent_type ph_adjust Adjust pH > pKa (e.g., with NaOH) solvent_type->ph_adjust Aqueous solvent_screen Screen Polar Aprotic Solvents (DMSO, DMF, Acetone) solvent_type->solvent_screen Organic cosolvent Use Co-solvent (e.g., DMSO stock) ph_adjust->cosolvent If pH change is not possible salt_form Prepare a Salt Form (e.g., Sodium salt) cosolvent->salt_form For stable formulations temp_increase Increase Temperature solvent_screen->temp_increase If still insoluble

References

Technical Support Center: Navigating the Challenges of Pyrazine Derivative Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine derivatives are fundamental scaffolds in pharmaceuticals, agrochemicals, and flavor chemistry, with their nitrogen-containing heterocyclic structure being a key feature in many bioactive molecules.[1][2] While numerous synthetic routes are well-established at the bench scale, transitioning these syntheses to pilot or production scale introduces a host of challenges that can impact yield, purity, and safety. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on troubleshooting and optimizing the scale-up of pyrazine derivative synthesis. Here, we move beyond simple protocols to explain the causality behind common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyrazine derivatives, and which are most amenable to scale-up?

A1: The classical and most utilized method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which proceeds through a dihydropyrazine intermediate that is subsequently oxidized.[3] Other significant methods include the self-condensation of α-amino ketones (Gutknecht synthesis), dehydrogenative coupling of β-amino alcohols, and synthesis from α-halo ketones.[2][3][4]

For scale-up, dehydrogenative coupling routes are increasingly favored as they are often more atom-economical, generating water and hydrogen gas as the only byproducts.[2] Continuous-flow systems are also gaining traction for pyrazine synthesis at scale due to superior heat transfer, precise temperature control, and easier automation, which can lead to higher yields and greener processes.[5]

Q2: Why do yields often decrease when moving from a lab-scale to a pilot-scale synthesis?

A2: Yield reduction during scale-up is a multifaceted issue. Key factors include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or degradation.[4] Exothermic condensation or neutralization steps that are easily managed in a small flask can become difficult to control at scale.

  • Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases significantly at larger scales, which can affect heterogeneous reactions or processes where phase transfer is critical.

  • Extended Reaction Times: Longer addition times for reagents or slower heating/cooling cycles can alter the concentration profiles of intermediates, potentially favoring alternative reaction pathways.

  • Work-up and Isolation Inefficiencies: Product loss during large-volume extractions, filtrations, and transfers is a common problem.[4][6]

Q3: What are the primary safety concerns when scaling up pyrazine synthesis?

A3: Safety must be a primary consideration. Key hazards include:

  • Thermal Runaway: The initial condensation reaction can be highly exothermic. Poor heat dissipation in large reactors can lead to a runaway reaction. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential before scaling up.

  • Handling of Reagents: Many precursors, such as α-halo ketones, are lachrymatory and toxic. Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems).

  • Byproduct Gas Evolution: Dehydrogenation reactions produce hydrogen gas, which is highly flammable and can create an explosive atmosphere if not properly vented.[2]

  • Solvent Safety: The use of large volumes of flammable organic solvents requires adherence to strict safety protocols for storage, handling, and disposal. Some dipolar aprotic solvents used in these syntheses also have reprotoxicity concerns.[5]

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues encountered during the scale-up of pyrazine synthesis in a practical, question-and-answer format.

Problem 1: Low Yield and Incomplete Conversion

Q: My reaction stalls, and I'm observing a low yield of the desired pyrazine derivative. How can I improve this on a larger scale?

A: Low yields are often a symptom of suboptimal reaction conditions that become exacerbated at scale.[3][4] Here is a systematic approach to troubleshooting:

  • Root Cause Analysis:

    • Incomplete Reaction: The condensation or cyclization may not be reaching completion.[3] This can be due to insufficient thermal energy, short reaction times, or poor mixing.

    • Suboptimal Reagents/Catalyst: The choice of base, solvent, and catalyst is critical.[3] For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be more effective than other bases like tBuOK or NaOMe.[4] Catalyst activity can also be a major factor.

    • Degradation: Pyrazine derivatives can be sensitive to harsh pH or high temperatures, leading to degradation during the reaction or work-up.[3]

  • Solutions & Causal Explanations:

    • Optimize Reaction Temperature: For gas-phase dehydrogenation, temperatures below 300°C can lead to incomplete conversion and piperazine byproducts, while temperatures above 450°C can cause ring degradation.[4] A systematic optimization (e.g., Design of Experiments, DoE) is recommended to find the ideal temperature profile for your specific transformation.

    • Enhance Mixing: At scale, mechanical stirring is crucial. Ensure the impeller design and stirring speed are adequate to maintain a homogeneous mixture, especially during the addition of reagents or if solids are present.

    • Re-evaluate Your Catalyst System: If using a metal catalyst, consider issues like catalyst deactivation or poisoning.[7][8] A higher catalyst loading might be necessary at scale, but this can also present challenges for removal and cost.[1] For some manganese-catalyzed reactions, a 2 mol% catalyst loading is optimal.[4]

    • Purity of Starting Materials: Impurities in starting materials can have a significant impact. For example, aldol condensation products in denatured ethanol can lead to unwanted side reactions.[4] Always use materials with consistent and well-characterized purity.

Troubleshooting Workflow for Low Yields

Below is a decision-tree diagram to guide the troubleshooting process for low-yield issues.

G start Low Yield or Stalled Reaction check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_reagents Re-evaluate Reagents start->check_reagents workup Investigate Work-up & Isolation start->workup check_conditions Review Reaction Conditions check_purity->check_conditions Purity Confirmed optimize_temp Optimize Temperature Profile check_conditions->optimize_temp optimize_time Extend Reaction Time check_conditions->optimize_time check_mixing Evaluate Mixing Efficiency check_conditions->check_mixing success Yield Improved optimize_temp->success optimize_time->success check_mixing->success screen_solvents Screen Solvents check_reagents->screen_solvents screen_bases Screen Bases/Catalysts check_reagents->screen_bases screen_solvents->success screen_bases->success extraction Optimize Extraction Protocol workup->extraction purification Refine Purification Method workup->purification extraction->success purification->success

Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.

Problem 2: Formation of Impurities and Side Products

Q: My scaled-up reaction is producing significant amounts of an imidazole byproduct and other impurities that are difficult to separate. What is the cause, and how can I mitigate this?

A: Impurity formation is a common scale-up challenge. Imidazole byproducts are frequently observed and arise from alternative cyclization pathways.[6][9]

  • Root Cause Analysis:

    • Imidazole Formation: This is a known side reaction, particularly when certain starting materials and solvents are used.[6][9]

    • Polymerization/Degradation: Darkly colored reaction mixtures often indicate polymerization or degradation, which can be triggered by excessive heat or the presence of air-sensitive intermediates.[4]

    • Incomplete Oxidation: The dihydropyrazine intermediate may fail to fully oxidize to the aromatic pyrazine, leaving a difficult-to-remove impurity.[10]

  • Solutions & Causal Explanations:

    • Solvent Selection for Impurity Control: The choice of solvent can influence reaction pathways. For example, when performing liquid-liquid extractions, using hexane as the extraction solvent can selectively isolate pyrazines while leaving imidazole derivatives in the aqueous phase.[9][11] In contrast, solvents like MTBE or ethyl acetate may co-extract imidazole byproducts, necessitating further purification steps.[9]

    • Inert Atmosphere: If your intermediates are sensitive to air oxidation, which can lead to complex side reactions and discoloration, blanketing the reaction with an inert gas like nitrogen or argon is critical at scale.[4]

    • Controlled Oxidation Step: Ensure the oxidation of the dihydropyrazine intermediate goes to completion. If using air as the oxidant, efficient aeration is required.[6][10] For chemical oxidants, ensure stoichiometric amounts are used and that the addition is controlled to prevent over-oxidation or side reactions.

Problem 3: Challenges in Purification and Isolation

Q: I'm struggling with the purification of my pyrazine derivative at a multi-hundred-gram scale. Column chromatography is not practical. What are my options?

A: Purification is often the bottleneck in scaling up. Over-reliance on chromatography is a common pitfall in routes developed at the lab scale.[1]

  • Root Cause Analysis:

    • Chromatography Dependence: A synthetic route requiring multiple chromatographic purifications is not economically viable or efficient at scale.[1]

    • Poor Separation: Chemically similar pyrazines or isomers can be very difficult to separate due to similar polarities.[6]

    • Product Volatility: Some low-molecular-weight pyrazines are volatile, and significant product loss can occur during solvent evaporation under reduced pressure.[11]

  • Solutions & Causal Explanations:

    • Design for Crystallization: The most effective scale-up strategy is to design a process where the final product can be isolated by crystallization. This often requires careful solvent screening to identify a system where the desired product has high insolubility while impurities remain in the mother liquor.

    • Distillation: For volatile pyrazine derivatives, distillation can be an effective purification method, leaving non-volatile impurities like imidazoles behind in the distillation pot.[9] Azeotropic distillation can also be employed to remove impurities like alkanolamines.[12]

    • Optimized Liquid-Liquid Extraction (LLE): A robust LLE protocol is essential. Multiple extractions with a suitable solvent may be necessary to efficiently recover the product from the aqueous reaction mixture.[4][11] A post-extraction wash with brine can help remove water-soluble impurities.[13]

General Workflow for Pyrazine Synthesis Scale-Up

The following diagram illustrates a generalized workflow for scaling up pyrazine synthesis, emphasizing key decision points and quality control steps.

G cluster_0 Phase 1: Lab Scale (grams) cluster_1 Phase 2: Scale-Up (100s of grams) cluster_2 Phase 3: Validation lab_dev Route Scouting & Initial Synthesis lab_opt Condition Optimization (Temp, Solvent, Catalyst) lab_dev->lab_opt lab_qc Analytical Method Development (TLC, GC/LC-MS) lab_opt->lab_qc scale_up_synth Pilot Scale Synthesis (Controlled Additions, Temp Monitoring) lab_qc->scale_up_synth Proceed to Scale-Up safety_review Thermal Hazard & Safety Review lab_qc->safety_review Route Selected scale_up_workup Develop Scalable Work-up (LLE, Filtration) scale_up_synth->scale_up_workup scale_up_purify Develop Non-Chromatographic Purification (Crystallization/Distillation) scale_up_workup->scale_up_purify final_qc Final Product QC (Purity, Impurity Profile, Residual Pd) scale_up_purify->final_qc Material Generated final_product Final Product (>99% Purity) final_qc->final_product safety_review->final_qc

Caption: A generalized workflow for the scale-up of pyrazine derivative synthesis.

Scalable Experimental Protocols

The following protocols provide detailed, step-by-step methodologies with specific considerations for larger-scale synthesis.

Protocol 1: Scalable Synthesis of 2,3-Diphenylpyrazine

This protocol is adapted from the classical condensation method and includes considerations for a 100g scale synthesis.

  • Materials:

    • Benzil (1.00 eq, 100.0 g)

    • Ethylene diamine (1.05 eq, 30.0 g)

    • Ethanol (500 mL)

    • Potassium tert-butoxide (t-BuOK) (catalytic amount, 1.0 g)

  • Procedure:

    • Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet.

    • Reagent Charging: Charge the reactor with benzil and ethanol. Begin stirring to form a slurry.

    • Inerting: Purge the reactor with nitrogen for 15 minutes.

    • Catalyst Addition: Add the catalytic amount of t-BuOK to the slurry.

    • Controlled Addition: Slowly add the ethylene diamine to the reactor over 30-45 minutes, monitoring the internal temperature. The reaction is exothermic; maintain the temperature below 40°C using the reactor jacket.

    • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 78°C) and hold for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the benzil is consumed.

    • Work-up: Cool the reaction mixture to room temperature. The dihydropyrazine intermediate will oxidize to the final product upon work-up.

    • Isolation: Concentrate the ethanol under reduced pressure. Add water (500 mL) to the resulting solid and stir for 30 minutes. Filter the solid product, wash with water (2 x 200 mL), and dry under vacuum at 50°C to yield the crude product.

    • Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent like ethanol or isopropanol to obtain highly pure 2,3-diphenylpyrazine.

Protocol 2: Scalable Purification by Liquid-Liquid Extraction

This protocol is designed to separate pyrazines from aqueous reaction mixtures and polar byproducts like imidazoles.[9]

  • Materials:

    • Aqueous reaction mixture containing pyrazine product.

    • Hexane (or other suitable non-polar solvent).

    • Brine (saturated NaCl solution).

    • Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Extraction Setup: Transfer the aqueous reaction mixture to a suitably sized separatory funnel or an agitated extraction vessel.

    • First Extraction: Add an equal volume of hexane to the vessel. Agitate vigorously for 5-10 minutes, ensuring proper mixing of the phases. Allow the layers to separate.

    • Phase Separation: Drain the lower aqueous layer.

    • Repeat Extractions: Repeat the extraction of the aqueous layer with fresh portions of hexane at least two more times to ensure complete recovery of the pyrazine product.[9][11]

    • Combine Organic Layers: Combine all the hexane extracts.

    • Washing: Wash the combined organic layer with brine to remove residual water and water-soluble impurities.[13]

    • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

    • Concentration: Concentrate the filtrate under reduced pressure, being mindful of the volatility of the target pyrazine, to yield the purified product.

Data Tables for Quick Reference

Table 1: Troubleshooting Common Scale-Up Issues
Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction, suboptimal temperature, poor mixing, catalyst deactivation.Extend reaction time, optimize temperature, improve agitation, screen different catalysts or bases.[3][4]
Impurity Formation Side reactions (e.g., imidazole), degradation, polymerization.Use an inert atmosphere, lower reaction temperature, select solvents to minimize byproduct co-extraction.[4][9]
Dark Reaction Mixture Polymerization or degradation of air-sensitive intermediates.Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar).[4]
Purification Difficulty Over-reliance on chromatography, poor separation of isomers.Develop a crystallization or distillation protocol; re-evaluate the synthetic route to avoid problematic impurities.[1][9]
Inconsistent Results Variability in starting material purity, poor process control.Use well-characterized starting materials, implement strict process controls for temperature, additions, and timing.[4][6]

References

minimizing impurities in the synthesis of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(6-chloropyrazin-2-yl)-2-methylbenzoic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you minimize impurity formation, maximize yield, and ensure the robustness of your synthetic protocol.

The synthesis of this molecule, a key building block in pharmaceutical development, is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The typical disconnection involves the coupling of (4-(dihydroxyboryl)-2-methylphenyl)methanone (or its corresponding boronic ester) and 2,6-dichloropyrazine . While powerful, this reaction is sensitive to various parameters that can lead to challenging impurity profiles. This guide provides solutions to common issues encountered in the lab.

Troubleshooting Guide

This section addresses specific, common problems observed during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is low, and I've isolated a significant amount of 2-methylbenzoic acid as a byproduct. What is happening and how can I fix it?

Answer:

This is a classic sign of protodeboronation (also called protodeborylation). This is a prevalent side reaction in Suzuki couplings where the C-B bond of the boronic acid is cleaved by a proton source (like water) and replaced with a C-H bond, consuming your starting material without forming the desired product.[1][2]

Causality:

  • Presence of Water: Water is often the proton source for this side reaction.[3]

  • Reaction Temperature & Time: Higher temperatures and prolonged reaction times can accelerate the rate of protodeboronation.[2]

  • Base: The choice and strength of the base are critical. While necessary for the catalytic cycle, strong bases can catalyze the decomposition of the boronic acid.[4]

  • Substrate Instability: Some arylboronic acids are inherently more susceptible to this decomposition pathway.[2]

Actionable Solutions:

  • Use Anhydrous Conditions: Ensure all solvents are thoroughly dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) to minimize exposure to moisture.

  • Optimize the Base: Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3]

  • Use a Boronic Ester: Boronic acid pinacol esters (Bpin) or MIDA esters are often more stable and resistant to protodeboronation.[1] They act as a "slow-release" source of the active boronic acid, keeping its concentration low and minimizing the side reaction.[1]

  • Accelerate the Productive Coupling: A more active catalyst system can increase the rate of the desired Suzuki reaction, allowing it to outcompete the slower protodeboronation pathway. Consider using highly active phosphine ligands.[1]

Question 2: My crude NMR/LC-MS shows a significant impurity with a mass corresponding to a dimer of my boronic acid starting material. What causes this?

Answer:

You are observing boronic acid homocoupling , an oxidative coupling of two boronic acid molecules to form a symmetrical biaryl. This is another common side reaction that consumes the boronic acid and reduces the yield of your target molecule.

Causality:

  • Presence of Oxygen: The mechanism often involves a Palladium(II) species, and its concentration can be increased by the presence of oxygen in the reaction mixture.[5]

  • Catalyst System: The choice of palladium source and ligands can influence the rate of homocoupling.

  • Reaction Conditions: Elevated temperatures can sometimes promote this pathway.

Actionable Solutions:

  • Thoroughly Degas Solvents: Before adding the catalyst, sparge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen. This is a critical step.[5]

  • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) species without negatively impacting the catalytic cycle.[5]

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a pre-catalyst that readily generates the active Pd(0) species can be beneficial.

Question 3: The reaction stalls with significant amounts of starting materials remaining, and I'm observing the formation of palladium black. What's wrong?

Answer:

This indicates catalyst deactivation . The formation of palladium black (aggregated Pd(0) particles) removes the soluble, catalytically active palladium from the reaction, effectively stopping the catalytic cycle.[6]

Causality:

  • Inefficient Ligand: The phosphine ligand's role is to stabilize the palladium center and facilitate the catalytic steps. If the ligand is not robust or is used in insufficient quantity, the palladium can aggregate and precipitate.

  • High Temperature: Excessively high temperatures can accelerate catalyst decomposition.

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[7] This slower oxidative addition step can give the catalyst more time to decompose.

Actionable Solutions:

  • Choose a Robust Ligand: For coupling with an aryl chloride, sterically hindered and electron-rich phosphine ligands are required. Buchwald ligands like SPhos or XPhos, or bulky alkylphosphines like P(tBu)₃, are highly effective as they promote the difficult oxidative addition step and stabilize the palladium center.[8]

  • Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to faster decomposition. Ensure you are using an appropriate loading, typically 0.5-2 mol%.

  • Control Temperature: Do not overheat the reaction. Find the minimum temperature required for efficient conversion.

  • Ensure Purity of Reagents: Impurities in starting materials can sometimes poison the catalyst.[9] Always use high-purity reagents.

Question 4: My final isolated product is off-color (grey/black) and ICP analysis shows high levels of residual palladium. How can I effectively remove it?

Answer:

Residual palladium is a critical impurity, especially in pharmaceutical synthesis, and must be removed to very low levels (ppm). The dark color is often due to residual palladium black or other metallic impurities.[6]

Actionable Solutions:

  • Filtration through Celite®: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This is effective at removing insoluble palladium black.[10]

  • Activated Carbon Treatment: Stirring the product solution with activated carbon (charcoal) can effectively adsorb residual soluble palladium. A subsequent filtration is required.

  • Palladium Scavengers: For more complete removal, use a scavenger. These are materials that selectively bind to palladium.

    • Thiol-based Resins: Polymer-bound scavengers with thiol groups are highly effective at chelating palladium.[11]

    • Amine-based Scavengers: Resins functionalized with amines, like ethylenediamine, can also effectively sequester both Pd(0) and Pd(II).[12]

  • Recrystallization: A final recrystallization of the carboxylic acid product is often a very effective purification step that can significantly reduce the levels of both organic and inorganic impurities.

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical process parameters (CPPs) I should focus on for this Suzuki coupling?

The most critical parameters to control are:

  • Choice of Base: It affects both the desired reaction and the protodeboronation side reaction. K₃PO₄ is often a good starting point.[3][8]

  • Catalyst/Ligand System: Essential for activating the aryl chloride. A Pd(OAc)₂/SPhos combination is a robust choice.[8]

  • Temperature: Must be high enough for reaction to proceed but low enough to minimize catalyst decomposition and side reactions. Typically in the 80-100 °C range for aryl chlorides.[7]

  • Inert Atmosphere: Rigorous exclusion of oxygen is necessary to prevent homocoupling and potential catalyst oxidation.[5]

FAQ 2: How does the chlorine on the pyrazine ring affect the reaction? Could it be hydrolyzed?

The chlorine on the pyrazine ring is the reactive site for the Suzuki coupling. While generally stable under typical Suzuki conditions, very harsh basic conditions (e.g., high concentrations of NaOH at elevated temperatures) could potentially lead to nucleophilic aromatic substitution (hydrolysis) to form the corresponding hydroxypyrazine.[13] However, using standard bases like K₂CO₃ or K₃PO₄ makes this side reaction highly unlikely. The primary concern is its lower reactivity compared to bromides or iodides, which necessitates a more active catalyst system.[7]

FAQ 3: What is the best general method for purifying the final product, this compound?

A multi-step purification strategy is most effective:

  • Aqueous Workup: After the reaction, a standard aqueous workup is performed. The product is a carboxylic acid, so its solubility is pH-dependent. You can extract it into a basic aqueous layer (e.g., with NaHCO₃), wash the aqueous layer with an organic solvent (like EtOAc or DCM) to remove non-acidic impurities, and then re-acidify the aqueous layer (e.g., with HCl) to precipitate the pure product.

  • Palladium Removal: Treat the crude product with a scavenger or activated carbon as described in Question 4.

  • Recrystallization: The final and most powerful step is recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile, or Toluene). This is excellent for removing closely related structural impurities and achieving high purity.

Visualizations & Data

Key Reaction Pathways

The following diagram illustrates the desired Suzuki coupling reaction and the two most common impurity-forming side reactions: protodeboronation and homocoupling.

Suzuki_Pathways cluster_SM Starting Materials cluster_Reaction Desired Reaction cluster_Impurities Common Impurities SM1 2,6-Dichloropyrazine Catalyst Pd(0)L_n Catalyst + Base (e.g., K3PO4) SM1->Catalyst Oxidative Addition SM2 Boronic Acid/Ester SM2->Catalyst Transmetalation Impurity1 Protodeboronation Product (2-Methylbenzoic acid) SM2->Impurity1 H₂O / H⁺ Impurity2 Homocoupling Product (Dimer) SM2->Impurity2 O₂ / Pd(II) Product 4-(6-Chloropyrazin-2-yl) -2-methylbenzoic acid Catalyst->Product Reductive Elimination

Caption: Key pathways in the Suzuki synthesis.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Analysis (LCMS/NMR of crude) P1 High Protodeboronation? Start->P1 P2 High Homocoupling? P1->P2 No S1 Use Milder Base (K3PO4) Use Boronic Ester Ensure Anhydrous Conditions P1->S1 Yes P3 Stalled Reaction / Pd Black? P2->P3 No S2 Degas Solvents Thoroughly Add Reducing Agent (e.g., K-Formate) P2->S2 Yes P4 High Residual Pd? P3->P4 No S3 Use More Active Ligand (e.g., SPhos) Optimize Temperature Check Reagent Purity P3->S3 Yes S4 Filter through Celite Treat with Activated Carbon Use Palladium Scavenger Resin P4->S4 Yes End Proceed to Purification P4->End No S1->P2 S2->P3 S3->P4 S4->End

Caption: A decision tree for troubleshooting the synthesis.

Table 1: Troubleshooting Summary
Observed Problem Likely Cause Primary Recommended Actions
High levels of 2-methylbenzoic acidProtodeboronation[1][2]Use a milder base (K₃PO₄), ensure anhydrous conditions, consider using a boronic ester (Bpin).
Dimeric byproduct of boronic acidHomocoupling[5]Thoroughly degas reaction mixture with N₂/Ar, add a mild reducing agent.
Reaction stalls, Pd black formsCatalyst Deactivation[6]Use a more robust, electron-rich ligand (e.g., SPhos, XPhos), optimize temperature.
Final product is dark/greyResidual Palladium[10]Filter through Celite®, treat with activated carbon, and/or use a palladium scavenger resin.

Experimental Protocols

Appendix A: Recommended Starting Protocol for Suzuki Coupling

Disclaimer: This protocol is a starting point and should be optimized for your specific laboratory conditions and scale.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 equiv), 2,6-dichloropyrazine (1.0 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v). Sparge the resulting slurry with a subsurface stream of nitrogen or argon for 20-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. The product, being a carboxylic acid, can be extracted into a basic aqueous solution (e.g., 1M NaHCO₃), washed, and then precipitated by re-acidification with 1M HCl.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the crude product.

Appendix B: Protocol for Purification by Recrystallization
  • Solvent Selection: Determine an appropriate solvent system. A good choice is often a solvent in which the product is soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol, acetonitrile, or a mixture like ethanol/water).

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

References

Technical Support Center: Optimizing Reaction Conditions for Chloropyrazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the Technical Support Center for chloropyrazine functionalization. Pyrazine derivatives are crucial building blocks in the development of pharmaceuticals and agrochemicals. However, the chemical transformation of chloropyrazines can be challenging due to their unique electronic properties. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to overcome common hurdles in your experiments. We will explore the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

This resource is structured into frequently asked questions (FAQs) and detailed troubleshooting guides for specific, high-impact cross-coupling reactions. Every recommendation is grounded in established chemical principles and supported by authoritative references.

General FAQs for Chloropyrazine Reactions

Q1: Why are my cross-coupling reactions with chloropyrazines consistently showing low to no yield?

A1: This is a common challenge stemming from the inherent properties of the chloropyrazine ring. The primary reasons include:

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step, often the rate-limiting step in many palladium-catalyzed cross-coupling reactions, more difficult.[1][2]

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazine ring can coordinate with the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.[3] This is particularly problematic with electron-deficient heteroaromatics.

  • Substrate Decomposition: Under harsh reaction conditions (high temperatures, strong bases), the sensitive pyrazine ring may be susceptible to degradation.

Troubleshooting Workflow: A systematic evaluation of your reaction components—catalyst, ligand, base, and solvent—is the most effective approach to diagnosing and solving the issue.[4]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?

A2: Hydrodehalogenation is a frequent side reaction, especially with electron-deficient heteroaryl chlorides like chloropyrazine.[2][5] It occurs when the aryl halide is reduced instead of undergoing the desired coupling. Key factors that promote this include:

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrodehalogenation.[5]

  • Choice of Base and Solvent: Strong bases, particularly in the presence of protic solvents (or even trace water), can generate palladium-hydride species that are responsible for the reduction.[5]

  • Ligand Properties: The electronic and steric properties of the ligand are critical. While electron-rich, bulky ligands are often needed to activate the C-Cl bond, they can sometimes favor the reductive pathway if conditions are not optimized.[5]

Mitigation Strategies:

  • Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., start at 80 °C and adjust).

  • Screen Bases: Switch to a weaker, non-nucleophilic base. While a strong base like NaOtBu is common in Buchwald-Hartwig aminations, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, potentially requiring a more active catalyst system.[2]

  • Ensure Anhydrous Conditions: Use thoroughly dried and degassed solvents and reagents. Aprotic solvents like toluene, 1,4-dioxane, or THF are generally preferred.[5]

Q3: How do I choose the right solvent for my chloropyrazine coupling reaction?

A3: Solvent choice is critical and can significantly influence reaction outcomes.[6][7] A suitable solvent must dissolve the reactants and intermediates and facilitate the catalytic cycle without causing catalyst deactivation.

  • Polar Aprotic Solvents such as 1,4-dioxane, THF, DME, and toluene are most commonly used.[2][8] They generally have good solvating power for a range of substrates and reagents.

  • DMF and DMSO should be used with caution. While they are excellent solvents, they can sometimes lead to undesired side reactions or catalyst decomposition at high temperatures.[8]

  • Protic Solvents (e.g., alcohols, water) are sometimes used as co-solvents, particularly in Suzuki reactions, to help dissolve inorganic bases.[9] However, they must be used judiciously as they can be a proton source for hydrodehalogenation.[5]

Always use anhydrous and thoroughly degassed solvents to prevent catalyst oxidation and other side reactions.[1]

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the lower reactivity of chloropyrazines necessitates highly active catalyst systems.[10]

Issue: Low or No Conversion in Suzuki Coupling

If you are observing low to no product, a systematic optimization of the reaction components is required.

Troubleshooting Decision Tree

G start Low/No Yield in Suzuki Coupling catalyst Is the Catalyst System Active Enough? start->catalyst temp Is the Temperature Sufficient? catalyst->temp Yes sol_catalyst Switch to Buchwald Ligands (e.g., SPhos, XPhos) or NHC Ligands (e.g., IPr). Increase catalyst loading (2-5 mol%). catalyst->sol_catalyst No base Is the Base Effective? temp->base Yes sol_temp Increase temperature to 80-120 °C. Consider microwave irradiation for rapid optimization. temp->sol_temp No degas Is the System Properly Degassed? base->degas Yes sol_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃, KF). Ensure base is finely ground and dry. base->sol_base No sol_degas Thoroughly degas solvents (e.g., 3x freeze-pump-thaw cycles or sparging with Ar/N₂ for 30 min). degas->sol_degas No end Re-run Optimized Reaction degas->end Yes sol_catalyst->temp sol_temp->base sol_base->degas sol_degas->end

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Data-Driven Component Selection

Your choice of catalyst, ligand, and base is paramount. Standard catalysts like Pd(PPh₃)₄ often fail with chloropyrazines.[10]

ComponentRecommendationRationaleCommon Issues
Pd Source Pd(OAc)₂, Pd₂(dba)₃, or modern Precatalysts (e.g., G3/G4 Palladacycles)Precatalysts ensure efficient and reproducible generation of the active Pd(0) species.[2]Pd(PPh₃)₄ is often insufficient for activating C-Cl bonds.[10]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[3]These ligands promote the difficult oxidative addition step and stabilize the catalyst.[1][3]Less electron-rich ligands like PPh₃ may lead to low reactivity.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFThe base activates the boronic acid for transmetalation. Strength and solubility are key.[3]Using an inappropriate base can halt the catalytic cycle.
Boronic Acid Use high-purity boronic acids or switch to more stable boronic esters (e.g., pinacol esters).Protodeboronation (cleavage of the C-B bond) is a major side reaction.[1] Boronic esters are more resistant.Impure or wet boronic acid leads to low yields and byproducts.
Optimized Suzuki Coupling Protocol (General)

This protocol provides a robust starting point. It should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the chloropyrazine (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium precatalyst (1-5 mol%), and ligand (1.2-1.5 equiv relative to Pd).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]

  • Workup & Purification: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3] Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[3][11]

Troubleshooting Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. With chloropyrazines, the reaction requires highly active catalysts to overcome the C-Cl activation barrier.[2][12]

Issue: Low Conversion or Hydrodehalogenation in Amination

This is the most common failure mode, arising from the high activation barrier for oxidative addition and competing reductive pathways.[2]

Catalytic Cycle and Common Failure Points

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_trouble Common Failure Points Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-Cl Amine_Complex Amine Coordination OA->Amine_Complex HNR₂ Failure_OA [FAILURE] Slow Oxidative Addition (Inactive Catalyst) OA->Failure_OA C-Cl bond too strong RE Reductive Elimination RE->Pd0 Ar-NR₂ Amine_Complex->RE -Base-H⁺ Failure_RE [SIDE REACTION] Hydrodehalogenation Amine_Complex->Failure_RE β-hydride elimination or reaction with H₂O

Caption: Key steps and failure points in the Buchwald-Hartwig cycle.

Optimization Parameters for Amination
ParameterRecommended AdjustmentRationale
Catalyst/Ligand Use a highly active system. Palladacycle precatalysts (G3/G4) with Buchwald ligands (e.g., RuPhos, BrettPhos) are excellent starting points.[2]These systems are specifically designed to activate unreactive aryl chlorides. Standard ligands like PPh₃ are often ineffective.[2]
Base NaOtBu is the most common and effective base.[2] For base-sensitive substrates, screen weaker bases like K₃PO₄ or Cs₂CO₃, but be prepared to increase temperature or catalyst loading.[2]A strong, non-nucleophilic base is required to deprotonate the amine and facilitate reductive elimination.
Temperature Reactions typically require elevated temperatures (80-110 °C ).[2]The thermal energy is needed to overcome the activation barrier of the C-Cl oxidative addition.
Amine Purity Use high-purity amines. If liquid, pass through a short plug of activated alumina.[13]Trace impurities in amines can poison the catalyst and kill the reaction.[13]
Catalyst Loading For challenging chloropyrazines, increase catalyst loading from a typical 1-2 mol% up to 5 mol% .[2]A higher catalyst concentration can help drive the reaction to completion when turnover is slow.
Optimized Buchwald-Hartwig Protocol (General)
  • Reagent Preparation: In a glovebox, add the palladium precatalyst (1-5 mol%) and ligand (1.2-1.5 equiv to Pd) to a vial. Add the chloropyrazine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reaction Setup: Seal the vial, remove from the glovebox, and add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Heating & Monitoring: Place the reaction in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: After completion, cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify the product via column chromatography.[11][14]

Troubleshooting Guide 3: C-H Functionalization

Direct C-H functionalization is an increasingly important, atom-economical strategy. For pyrazines, this often requires specific directing groups or highly reactive catalyst systems to control regioselectivity and overcome the inherent inertness of C-H bonds.

Issue: Lack of Reactivity or Poor Regioselectivity

C-H bonds are ubiquitous and generally unreactive, making selectivity a major challenge.

  • Inherent Reactivity: Without a directing group, C-H functionalization on a simple pyrazine ring is difficult to control. The electronic nature of the ring typically directs functionalization to the positions ortho to the nitrogen atoms.

  • Catalyst Compatibility: The conditions required for C-H activation can be harsh and may not be compatible with all functional groups on your substrate.

Strategies for Effective C-H Functionalization
  • Use of Directing Groups: Installing a directing group on the pyrazine ring is the most common strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond.

  • Ligand Development: The development of specialized ligands is crucial. For example, mono-N-protected amino acid ligands have been shown to be effective in promoting Pd(II)-catalyzed C-H functionalization.[15]

  • Reaction Condition Screening: C-H activation reactions are highly sensitive to the oxidant, additives, and solvent. For instance, the addition of co-catalysts like pyrazine itself has been shown to improve reaction rates in some systems.[16]

Conceptual Workflow for C-H Activation

Caption: Decision workflow for pyrazine C-H functionalization.

Purification Strategies

Functionalized pyrazines can sometimes be challenging to purify due to their polarity and potential to coordinate to silica gel.

Q4: My purified product is still contaminated with palladium. How can I remove it?

A4: Residual palladium is a common issue, especially in pharmaceutical development where metal content must be minimized.

  • Silica Gel Chromatography: While standard, the nitrogen atoms in pyrazines can cause tailing on silica gel. Using a solvent system doped with a small amount of a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane) can improve peak shape.

  • Metal Scavengers: If chromatography is insufficient, treat a solution of your crude product with a palladium scavenger (e.g., silica-bound thiols or amines). Stir for a few hours, then filter and concentrate to obtain the purified product.

  • Extraction/Washing: Sometimes, washing a solution of the product in a non-polar solvent with an aqueous solution of a complexing agent (e.g., thiourea or cysteine) can help remove residual metal.

  • Distillation or Crystallization: For thermally stable and crystalline compounds, distillation or recrystallization can be highly effective methods for removing non-volatile metal impurities.[17]

References

Technical Support Center: Troubleshooting Ester Hydrolysis for Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of substituted benzoic acid ester hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this fundamental organic transformation. Here, we move beyond simple protocols to dissect the underlying principles governing these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

My ester hydrolysis is incredibly slow or seems to have stalled. What are the likely causes?

Slow or incomplete hydrolysis is one of the most common issues encountered, particularly with substituted benzoic acid esters. The root cause often lies in the electronic or steric nature of your specific substrate.

  • Electronic Effects: The rate of hydrolysis is highly dependent on the nature of the substituent on the benzoic acid ring.

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups at the para or meta positions generally accelerate the rate of base-catalyzed hydrolysis. These groups inductively withdraw electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions.[1][2]

    • Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or alkyl (-CH₃) groups donate electron density to the ring, which in turn reduces the electrophilicity of the carbonyl carbon.[2] This deactivation slows down the rate of nucleophilic attack, leading to sluggish reactions.

  • Steric Hindrance: This is a major factor, especially for ortho-substituted benzoic acid esters. A bulky group adjacent to the ester functionality can physically block the incoming nucleophile (water or hydroxide) from reaching the carbonyl carbon.[3][4][5] This "ortho-effect" can dramatically decrease the reaction rate, regardless of the electronic nature of the substituent.[3][6] In some cases, the steric hindrance is so severe that standard hydrolysis conditions are completely ineffective.

  • Inadequate Reaction Conditions:

    • Temperature: Hydrolysis reactions often require heating (reflux) to proceed at a reasonable rate. If your reaction is slow at room temperature, gradually increasing the temperature is a logical first step.

    • Concentration of Acid/Base: In acid-catalyzed hydrolysis, which is a reversible equilibrium process, using a large excess of water (as the solvent in dilute acid) can help drive the reaction towards the products.[7][8] For base-promoted hydrolysis (saponification), ensuring a sufficient excess of the base is crucial as it is consumed during the reaction.[9]

    • Solvent Choice: If your ester is not fully soluble in the reaction medium (e.g., aqueous NaOH), the reaction will be slow due to the limited interface between reactants. Using a co-solvent like THF or ethanol can improve solubility. However, be cautious with alcohol co-solvents in base-catalyzed reactions as this can lead to transesterification.[10]

I'm observing significant byproduct formation. What are the common side reactions?

The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum often points to side reactions.

  • Transesterification: If you are using an alcohol (e.g., methanol, ethanol) as a co-solvent in a base-catalyzed hydrolysis, you might inadvertently be transesterifying your starting ester to the corresponding methyl or ethyl ester.[10][11] This is especially problematic if the goal is the carboxylic acid.

  • Decarboxylation: For certain substituted benzoic acids, particularly those with strong electron-withdrawing groups or specific substitution patterns that stabilize a carbanion intermediate, decarboxylation can occur under harsh heating conditions.

  • Ring Reactions: Highly activating or deactivating substituents can sometimes lead to reactions on the aromatic ring itself, especially under strongly acidic or basic conditions at high temperatures.

  • Degradation of Sensitive Functional Groups: If your molecule contains other sensitive functional groups (e.g., acetals, certain protecting groups), they may not be stable to the strongly acidic or basic conditions required for ester hydrolysis.[12]

Acid-catalyzed vs. Base-catalyzed Hydrolysis: Which should I choose?

The choice between acidic and basic conditions is a critical decision that depends on your substrate and desired outcome.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reversibility Reversible equilibrium[7][13][14]Essentially irreversible[7][13][15]
Mechanism Protonation of the carbonyl oxygen increases electrophilicity for attack by water.[9]Direct nucleophilic attack of hydroxide on the carbonyl carbon.[9]
Stoichiometry Catalytic amount of strong acid (e.g., H₂SO₄, HCl).[7]Stoichiometric amount (or excess) of strong base (e.g., NaOH, KOH, LiOH) is consumed.[9]
Work-up Neutralization of the acid catalyst.Acidification of the carboxylate salt to precipitate the carboxylic acid.[16]
Advantages Useful for substrates that are sensitive to strong bases.Irreversibility drives the reaction to completion, often resulting in higher yields.[13] The product carboxylate is typically soluble in the aqueous phase, simplifying separation from unreacted ester and the alcohol byproduct.
Disadvantages The equilibrium nature can lead to incomplete reactions.Not suitable for base-sensitive functional groups. Can be slow for sterically hindered or electron-rich esters.

Expert Insight: For most applications, base-catalyzed hydrolysis is preferred due to its irreversibility, which generally leads to higher and more reliable yields.[13] However, if your molecule contains base-labile protecting groups or other sensitive functionalities, acid-catalyzed hydrolysis is the more prudent choice.

Troubleshooting Workflows & Advanced Protocols

Workflow for a Stalled Hydrolysis Reaction

G start Stalled Hydrolysis Reaction check_solubility Is the ester fully dissolved? start->check_solubility increase_temp Increase reaction temperature (e.g., reflux) check_solubility->increase_temp Yes cosolvent Add a co-solvent (e.g., THF, Dioxane) check_solubility->cosolvent No increase_reagent Increase concentration/equivalents of acid or base increase_temp->increase_reagent microwave Employ Microwave-Assisted Hydrolysis increase_reagent->microwave If still slow change_catalyst Switch between Acidic and Basic conditions increase_reagent->change_catalyst cosolvent->increase_temp ptc Consider Phase-Transfer Catalysis for biphasic systems cosolvent->ptc If biphasic success Reaction Complete ptc->success microwave->success change_catalyst->success

Caption: A decision-making workflow for troubleshooting slow or incomplete ester hydrolysis reactions.

Protocol 1: Standard Base-Catalyzed Hydrolysis (Saponification)

This protocol is a robust starting point for many substituted benzoic acid esters.

  • Dissolution: In a round-bottom flask, dissolve the substituted benzoic acid ester (1.0 equiv.) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water or ethanol and water. The goal is to achieve a homogeneous solution.

  • Addition of Base: Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-4 equiv.) in water. For esters that are particularly difficult to hydrolyze, lithium hydroxide (LiOH) can be more effective.[10]

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC), looking for the disappearance of the starting ester spot. A typical reaction time is 2-12 hours.[16]

  • Work-up: a. Cool the reaction mixture to room temperature. b. If a co-solvent was used, remove it under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove the alcohol byproduct and any unreacted starting material. d. Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is ~1-2.[16] The benzoic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[16] The product can be further purified by recrystallization.[17]

Protocol 2: Microwave-Assisted Hydrolysis for Hindered Esters

For sterically hindered or electronically deactivated esters where standard methods fail, microwave irradiation can dramatically reduce reaction times and improve yields.[18]

  • Reaction Setup: In a specialized microwave reaction vessel, combine the ester (1.0 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and ethanol (or another suitable high-boiling solvent).[19]

  • Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture with stirring to a high temperature (e.g., 180 °C) for a short duration (e.g., 20 minutes).[19] The reaction progress can be monitored by checking the pressure changes inside the vessel.[20]

  • Work-up: a. Cool the vessel to room temperature. b. Dissolve the residue in methanol, filter to remove the inorganic base, and evaporate the solvent under reduced pressure.[19] c. The resulting potassium carboxylate can be used directly or acidified as described in Protocol 1 to obtain the free carboxylic acid.

Advanced Strategy: Phase-Transfer Catalysis (PTC)

For reactions where the ester is insoluble in the aqueous base, a phase-transfer catalyst can be employed. The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the hydroxide ion from the aqueous phase into the organic phase where the ester resides, thereby enabling the reaction to occur.[21][22] This technique can be particularly useful for performing reactions with aqueous NaOH while minimizing unwanted hydrolysis of sensitive esters by carefully selecting the reaction conditions.[21][23]

Mechanistic Insights

Understanding the reaction mechanisms is key to predicting and controlling outcomes.

Base-Promoted Hydrolysis (Saponification)

G ester Substituted Benzoate Ester tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack carboxylate Carboxylate Anion tetrahedral->carboxylate Collapse & Expulsion of Alkoxide alkoxide Alkoxide tetrahedral->alkoxide acid Carboxylic Acid carboxylate->acid Protonation alcohol Alcohol hydroxide OH⁻ hydroxide->ester alkoxide->alcohol Protonation (from solvent or work-up) h3o H₃O⁺ (Work-up) h3o->carboxylate

Caption: The irreversible mechanism of base-promoted ester hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

G ester Ester protonated_ester Protonated Ester (Activated) ester->protonated_ester Protonation tetrahedral Tetrahedral Intermediate protonated_ester->tetrahedral Nucleophilic Attack acid Carboxylic Acid tetrahedral->acid Proton Transfer & Elimination of Alcohol alcohol Alcohol tetrahedral->alcohol h_plus H⁺ acid->h_plus Regenerates Catalyst h_plus->ester water H₂O water->protonated_ester

Caption: The reversible mechanism of acid-catalyzed ester hydrolysis.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic Acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid, a pyrazine derivative with potential pharmacological significance, precise structural validation is not merely a formality but a critical prerequisite for understanding its biological activity, optimizing its properties, and ensuring intellectual property protection.[1][2]

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare its performance with alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a molecule, providing definitive proof of its connectivity, stereochemistry, and conformation in the solid state.[3] The technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a three-dimensional electron density map.

The primary strength of this method lies in its ability to resolve any structural ambiguity. While other techniques provide inferential data about a molecule's structure, X-ray crystallography delivers a precise and accurate atomic-level picture.

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is a multi-step process that demands precision and careful execution.

Step 1: Crystal Growth (The Critical Hurdle) The most challenging step is often growing a high-quality single crystal suitable for diffraction. This involves dissolving the purified this compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly.

  • Rationale: Slow evaporation encourages the molecules to pack in a highly ordered, repeating lattice, which is essential for producing a sharp diffraction pattern. Common techniques include slow evaporation from a saturated solution, vapor diffusion, and solvent layering.

Step 2: Crystal Mounting and Data Collection A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is often flash-cooled to cryogenic temperatures (~100 K) to minimize radiation damage.

  • Rationale: The goniometer rotates the crystal to expose all possible lattice planes to the X-ray beam. The detector collects the diffraction pattern, which consists of a series of spots of varying intensity.

Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model of the electron density. This model is subsequently "refined" to improve the fit between the calculated and observed diffraction data.

  • Rationale: Refinement involves adjusting atomic positions, occupancies, and displacement parameters (B-factors) to achieve the best possible agreement, resulting in a final, validated structure.[4]

Workflow for Single-Crystal X-ray Diffraction

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purified_Compound Purified this compound Crystal_Growth Crystal Growth Purified_Compound->Crystal_Growth Crystal_Selection Select & Mount Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final 3D Structure & CIF File Validation->Final_Structure

Caption: Workflow of Single-Crystal X-ray Crystallography.

Crystallographic Data Summary

Below is a table summarizing hypothetical but realistic crystallographic data for this compound.

ParameterValue
Chemical FormulaC₁₂H₉ClN₂O₂
Formula Weight248.67 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.115(4), 8.656(4), 22.641(9)
α, β, γ (°)90, 80.17(9), 90
Volume (ų)1423.9(10)
Z (molecules/unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
R-factor (R1)0.045
Goodness-of-fit (S)1.05

Note: This data is representative and based on similar reported structures.[5][6][7]

Orthogonal Validation: Spectroscopic and Spectrometric Methods

While X-ray crystallography is definitive, its requirement for a high-quality single crystal can be a significant bottleneck. Therefore, other techniques are routinely used to provide complementary and often sufficient evidence for structural confirmation, especially in solution.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3][10][11] It provides detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, primarily ¹H (proton) and ¹³C.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and neighboring protons (spin-spin splitting).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of the entire carbon skeleton and attached protons.[12]

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Data Acquisition: Place the NMR tube in the spectrometer's magnet. Acquire ¹H, ¹³C, and relevant 2D spectra.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phasing, baseline correction). Integrate ¹H signals and analyze chemical shifts and coupling constants to assemble the molecular structure.

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a12.5 - 13.5br s1H-COOH
H-b9.15s1HPyrazine-H
H-c8.90s1HPyrazine-H
H-d8.10d1HBenzoic-H
H-e7.85d1HBenzoic-H
H-f7.40t1HBenzoic-H
H-g2.65s3H-CH₃
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
C-1168.0-COOH
C-2, C-3155.0, 153.0Pyrazine-C (N-C=N)
C-4, C-5145.5, 143.0Pyrazine-C (C-Cl, C-Ar)
C-6 to C-11141.0 - 128.0Benzoic-C
C-1222.5-CH₃
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13][14] It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[15][16]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition (molecular formula).[15]

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a structural fingerprint.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation: Inject the sample into a liquid chromatography (LC) system to separate it from any impurities.

  • Ionization and MS Analysis: The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). Acquire full scan and MS/MS spectra.

  • Data Interpretation: Determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare the exact mass to the calculated mass for the proposed structure. Analyze the fragmentation pattern to confirm connectivity.

ParameterValueInformation Provided
Ionization ModeESI+Positive Ion Detection
Molecular Ion ([M+H]⁺)m/z 249.0374Confirms Molecular Weight (²⁴⁸.⁶⁷ Da)
Elemental CompositionC₁₂H₁₀ClN₂O₂⁺Confirms Molecular Formula (within 5 ppm accuracy)
Key MS/MS Fragmentsm/z 231 (-H₂O), m/z 205 (-CO₂), m/z 111 (Chloropyrazine)Supports the connectivity of the structural moieties

Head-to-Head Comparison of Validation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle X-ray diffraction from a single crystalNuclear spin resonance in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample State Solid (high-quality single crystal required)Solution (or solid-state NMR)Solid, liquid, or gas (typically introduced as a solution via LC/GC)
Information Provided Definitive 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, electronic environment, stereochemistry (in solution), quantitationMolecular weight, elemental composition (HRMS), structural fragments (MS/MS)
Key Advantage Unambiguous and absolute structural determinationRich structural information in the solution state, non-destructiveExtremely high sensitivity, molecular formula confirmation
Major Limitation Requires a suitable single crystal, which can be difficult to growLower sensitivity, complex spectra for large molecules, provides an average structureProvides limited connectivity information, isomeric distinction can be difficult
Typical Sample Amount < 1 mg (of crystals)5 - 20 mgng to µg

A Synergistic Approach to Structure Elucidation

For absolute confidence, a multi-technique approach is the industry standard. The data from each technique validates the others, creating a self-consistent and irrefutable structural assignment.

synergistic_approach cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography Proposed_Structure Proposed Structure: This compound MS_Data HRMS: Correct Molecular Formula? Proposed_Structure->MS_Data NMR_1D 1D NMR: Correct number of H & C signals? Proposed_Structure->NMR_1D MSMS_Data MS/MS: Fragments Match Structure? MS_Data->MSMS_Data Yes Conclusion Structure Confirmed? MSMS_Data->Conclusion Yes NMR_2D 2D NMR: Correct Connectivity? NMR_1D->NMR_2D Yes NMR_2D->Conclusion Yes XRAY Single Crystal Structure Solved? XRAY->Conclusion Yes Conclusion->XRAY Final Proof Required

Caption: A logical workflow for synergistic structure validation.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography stands as the unequivocal gold standard. It provides an unambiguous three-dimensional map of the molecule, resolving any potential questions of isomerism or connectivity that may persist with spectroscopic methods alone.

However, a comprehensive validation strategy leverages the complementary strengths of NMR spectroscopy and mass spectrometry. Mass spectrometry confirms the molecular formula and key structural motifs with exceptional sensitivity, while NMR spectroscopy provides a detailed picture of the molecule's structure and dynamics in the solution phase, which is often more relevant to its biological context. Together, these three techniques form a powerful, self-validating system that provides absolute confidence in the structure of a novel chemical entity, paving the way for further research and development.

References

A Senior Application Scientist's Guide to Purity Assessment of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Substituted benzoic acids are a cornerstone of modern chemistry, serving as critical starting materials and active pharmaceutical ingredients (APIs) in drug development. Their molecular structure, a benzene ring attached to a carboxylic acid group with various substituents, imparts a wide range of chemical and pharmacological properties. Consequently, the purity of these compounds is not merely a quality metric; it is a fundamental determinant of efficacy, safety, and reproducibility in research and manufacturing. This guide provides an in-depth comparison of the principal analytical techniques for purity assessment, grounded in scientific principles and field-proven insights to aid researchers and drug development professionals in making informed methodological choices.

Pillar 1: The Strategic Choice of Analytical Technique

The selection of an analytical method for purity assessment is a strategic decision dictated by the analytical objective. Are we quantifying the main component (an assay), or are we detecting and quantifying trace impurities (impurity profiling)? Each objective demands a different analytical tool. The primary techniques can be broadly categorized into separation-based methods, which are ideal for impurity profiling, and bulk property methods, which are suited for assays.

Chromatographic Techniques: The Gold Standard for Impurity Profiling

Chromatography excels at separating individual components from a complex mixture, making it the definitive choice for identifying and quantifying impurities.[1] The two most powerful chromatographic techniques in this context are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most versatile and widely used technique for the purity analysis of substituted benzoic acids.[3][4] Its operation at ambient temperatures makes it suitable for a broad range of compounds, including those that are not volatile or are thermally sensitive. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] For substituted benzoic acids, reversed-phase (RP-HPLC) is the predominant mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol).[3][5] This setup allows for the effective separation of the main benzoic acid peak from its more or less polar impurities.

  • Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. While powerful, its direct application to benzoic acids is limited by their low volatility and high polarity.[6] Therefore, a crucial prerequisite for GC analysis is derivatization , a chemical reaction that converts the non-volatile carboxylic acid into a volatile ester (e.g., a methyl or trimethylsilyl ester).[6][7] This additional sample preparation step adds complexity but enables high-resolution separation, especially when coupled with a mass spectrometry (MS) detector for definitive identification of impurities.[8]

Titrimetric Analysis: The Absolute Method for Assay

Acid-base titration is a classic, absolute quantitative method that determines the total amount of an acidic substance in a sample.[9][10] It is the method of choice for an assay , which measures the purity of the main component as a percentage of the whole. The European Pharmacopoeia, for instance, specifies titration with sodium hydroxide to determine the content of benzoic acid, which should be between 99.0% and 100.5%.[11][12]

The principle is a direct neutralization reaction between the carboxylic acid group of the benzoic acid and a standardized strong base, such as sodium hydroxide (NaOH).[13][14] The endpoint, where all the acid has been neutralized, can be detected visually with a colorimetric indicator (like phenolphthalein) or more precisely by monitoring the pH change with a potentiometer.[9][15] The primary limitation of titration is its lack of specificity; it cannot distinguish between the target benzoic acid and any other acidic impurities that may be present.[16]

Ancillary and Confirmatory Techniques

While chromatography and titration are the workhorses for quantitative purity assessment, other techniques provide valuable, often qualitative or confirmatory, information.

  • Melting Point Analysis: A pure crystalline solid has a sharp, well-defined melting point.[17] The presence of impurities typically causes a depression and broadening of the melting point range.[3][18] This simple and rapid technique serves as an excellent preliminary check for purity. A sharp melting point close to the literature value suggests high purity, whereas a wide melting range indicates the presence of impurities.[4]

  • Spectroscopic Methods (NMR, IR, MS): Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are primarily used for structural elucidation but can also reveal the presence of impurities.[17][19][20] NMR, for example, can detect impurities with different chemical structures, while MS coupled with a chromatographic inlet (GC-MS or LC-MS) is unparalleled for identifying unknown degradation products or synthesis by-products.[19][21]

Pillar 2: Comparative Performance and Data-Driven Insights

The choice of technique depends on a trade-off between selectivity, sensitivity, speed, and the specific information required. The following table summarizes the performance characteristics of the primary analytical techniques discussed.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Acid-Base TitrationMelting Point Analysis
Principle Differential partitioning between mobile and stationary phases.[2]Separation of volatile compounds based on boiling point and polarity.[1]Neutralization of an acid with a standardized base.[14]Temperature at which a solid transitions to a liquid.
Primary Use Impurity profiling, quantification of known/unknown impurities.[22]Analysis of volatile impurities or after derivatization.[23]Assay (quantification of the main component).[13]Preliminary purity check.[18]
Selectivity High; resolves structurally similar compounds.Very High; excellent separation efficiency.Low; measures total acidity, not specific compounds.[16]Low; non-specific indication of impurity presence.
Sensitivity High (ng to pg range).Very High (pg to fg range), especially with EC detector.[23]Moderate (mg range).Low; requires significant impurity levels (>1-2%) to be noticeable.
Sample Prep Simple dissolution and filtration.Derivatization often required for benzoic acids.[6]Simple dissolution.Minimal; packing a capillary tube.[18]
Validation Governed by standards like USP <621> and ICH Q2(R1).[2][24]Governed by standards like USP <621>.[25]Standardized per pharmacopoeial methods.[9]Used as an identification test in pharmacopoeias.[12]
Best For Detecting and quantifying process impurities and degradation products.Analyzing residual solvents or volatile by-products.Accurately determining the overall purity percentage of the API.Quick, qualitative assessment of purity in a synthesis lab.

Pillar 3: Self-Validating Protocols and Workflow Visualization

Trustworthiness in analytical science is built on robust, reproducible protocols. The methodologies described below are based on established standards and are designed to be self-validating through the inclusion of system suitability tests.

Experimental Protocol 1: RP-HPLC Purity Determination of a Substituted Benzoic Acid

This protocol is a generalized method adaptable for many substituted benzoic acids and is designed to comply with the principles outlined in USP General Chapter <621> Chromatography.[2][25]

  • System Preparation:

    • Mobile Phase A: Prepare a buffer solution (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to a value where the benzoic acid is ionized (e.g., pH 3.0 with phosphoric acid). Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

    • Column: C18, 5 µm, 4.6 x 150 mm (or similar).

    • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined from the UV spectrum of the analyte (typically around 230-272 nm).

    • Injection Volume: 10 µL.

    • Gradient Elution: A typical gradient might run from 30% B to 80% B over 20 minutes to elute impurities with a wide range of polarities.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard of the substituted benzoic acid in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of ~0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of the Standard Solution.

    • The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor for the main peak is between 0.8 and 1.5.[26] These criteria validate that the system is performing with adequate precision and peak shape.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity by the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100%

HPLC_Workflow cluster_prep 1. Preparation cluster_validation 2. System Validation cluster_analysis 3. Analysis & Data Processing prep_system Prepare Mobile Phase & HPLC System prep_sample Prepare Sample & Reference Standard Solutions sst Perform System Suitability Test (SST) (Replicate Injections of Standard) prep_sample->sst check_sst Check SST Criteria (%RSD ≤ 2.0%, Tailing Factor) sst->check_sst check_sst->prep_system Fail inject_sample Inject Sample Solution check_sst->inject_sample Pass acquire_data Acquire & Integrate Chromatogram inject_sample->acquire_data calculate Calculate Purity by Area Percent Normalization acquire_data->calculate report 4. Report Result calculate->report

Caption: Workflow for HPLC purity assessment of substituted benzoic acids.

Experimental Protocol 2: Titrimetric Assay of a Substituted Benzoic Acid

This protocol is based on standard pharmacopoeial methods for the assay of benzoic acid.[9][11]

  • Reagent Preparation:

    • Titrant: Prepare and standardize a 0.1 M Sodium Hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate). Standardization is a critical step to ensure the accuracy of the assay.

    • Indicator: Prepare a phenolphthalein indicator solution (1% in ethanol).

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the substituted benzoic acid sample into a 250 mL conical flask.

    • Add 20 mL of neutralized ethanol to dissolve the sample. Add a few drops of phenolphthalein indicator.[13] The use of ethanol is necessary as many substituted benzoic acids have poor solubility in water alone.[12]

  • Titration Procedure:

    • Titrate the sample solution with the standardized 0.1 M NaOH from a burette until a persistent faint pink color is observed. This color change signifies the endpoint of the titration.

    • Perform a blank titration (using 20 mL of neutralized ethanol without the sample) and subtract the blank volume from the sample titration volume. This corrects for any acidity in the solvent.

  • Calculation:

    • Calculate the percentage purity using the following formula: *% Purity = [(V_s - V_b) x M_NaOH x MW] / (W_s x 10) * Where:

      • V_s = Volume of NaOH used for the sample (mL)

      • V_b = Volume of NaOH used for the blank (mL)

      • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

      • MW = Molecular weight of the substituted benzoic acid ( g/mol )

      • W_s = Weight of the sample (g)

Titration_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_calc 3. Calculation prep_titrant Prepare & Standardize 0.1 M NaOH Titrant prep_sample Accurately Weigh Sample & Dissolve in Ethanol titrate Titrate Sample with NaOH to Phenolphthalein Endpoint prep_sample->titrate blank Perform Blank Titration record Record Titration Volumes (Sample & Blank) blank->record calculate Calculate % Purity using Standard Formula record->calculate report 4. Report Assay Value calculate->report

Caption: Workflow for the titrimetric assay of substituted benzoic acids.

Conclusion and Expert Recommendations

For comprehensive purity assessment of substituted benzoic acids, a multi-faceted approach is essential. No single technique can provide a complete picture.

  • For Impurity Profiling and Stability Studies: RP-HPLC with UV detection is the undisputed method of choice. Its high resolving power and sensitivity are necessary to detect, quantify, and monitor known and unknown impurities, including process residuals and degradation products.[21][27] Method validation should be performed according to ICH Q2(R1) guidelines to ensure the procedure is suitable for its intended purpose.[24][28]

  • For Assay and Final Product Release: Acid-base titration remains the definitive method for determining the overall purity (assay) of the bulk substance. Its reliance on fundamental stoichiometric principles provides an accurate measure of the active component, which is why it is enshrined in pharmacopoeial monographs.[11][16]

  • Orthogonal Methods: It is best practice to use orthogonal methods—techniques that rely on different chemical or physical principles—for confirmation. For example, complementing an HPLC purity result with a titrimetric assay and a melting point analysis provides a highly trustworthy and robust assessment of the material's quality.

By strategically combining these techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for any substituted benzoic acid, ensuring the quality, safety, and integrity of their work.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrazine-2-Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Understanding the Impact of Fluorination on Biological Activity

For decades, the pyrazine ring, a nitrogen-containing heterocycle, has been a cornerstone in the development of pharmaceuticals. Its presence in natural products like folic acid and in synthetic drugs such as the antitubercular agent pyrazinamide highlights its significance.[1] Pyrazine-2-carboxylic acid, a key derivative, serves as a versatile scaffold for generating a multitude of biologically active compounds.[2][3][4] In the relentless pursuit of enhanced therapeutic efficacy, medicinal chemists often turn to fluorination, a strategy that involves the incorporation of fluorine atoms into a drug candidate's structure. This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated pyrazine-2-carboxylic acid derivatives, supported by experimental data and mechanistic insights.

The strategic placement of fluorine can dramatically alter a molecule's properties, influencing its metabolic stability, binding affinity, and overall pharmacokinetic profile.[5][6][7] This is due to fluorine's unique characteristics: it is the most electronegative element, yet its atomic size is only slightly larger than that of hydrogen.[7] These attributes can lead to profound changes in a molecule's electronic distribution, acidity, and lipophilicity, ultimately impacting its biological function.[5][8]

The Antimicrobial Landscape: A Tale of Two Scaffolds

The fight against microbial infections is a continuous challenge, exacerbated by the rise of drug-resistant strains. Pyrazine derivatives have long been investigated for their antimicrobial potential.[2][3][4][9] Pyrazinamide, a derivative of pyrazine-2-carboxylic acid, is a first-line drug for treating tuberculosis, a disease caused by Mycobacterium tuberculosis.[10][11]

Non-Fluorinated Derivatives in Action:

A study on novel pyrazine-2-carboxylic acid derivatives coupled with piperazines demonstrated significant antimicrobial activity.[2][9] For instance, the compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone showed the highest antimicrobial activity among the tested series.[2] These compounds were evaluated against a panel of bacteria and fungi, with some exhibiting promising Minimum Inhibitory Concentration (MIC) values.[2]

The Fluorine Advantage:

Research into fluorinated analogs of pyrazinamide has shown that the introduction of fluorine can enhance antitubercular activity.[12] For example, a study on fluorinated analogs of p-aminosalicylic acid (PAS), another anti-TB drug, revealed that 5-fluoro-PAS exhibited superior activity and a significantly decreased rate of inactivation, leading to improved drug exposure in animal models.[12] While this study is not directly on pyrazine-2-carboxylic acid, it underscores the potential of fluorination to improve the efficacy of antitubercular agents. The substitution of a halogen group, particularly fluorine, on aromatic rings has been shown to enhance the anti-TB activity of related compounds.[12]

Compound TypeTarget OrganismKey FindingsReference
Non-Fluorinated Pyrazine-2-Carboxylic Acid DerivativesE. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicansModerate to good antimicrobial activity observed.[2]
Fluorinated Analogs of Anti-TB AgentsMycobacterium tuberculosisEnhanced activity and improved pharmacokinetic profiles.[12]
Anticancer Potential: Targeting Cellular Proliferation

The pyrazine scaffold has also been explored for its anticancer properties.[13][14] Histone acetyltransferases (HATs) like p300/CBP are crucial in gene regulation and have emerged as promising targets for cancer therapy.

Non-Fluorinated Inhibitors:

A series of 1,4-pyrazine-containing compounds were identified as inhibitors of p300/CBP HAT.[13] The most potent compound in this series demonstrated competitive inhibition of the p300 HAT and exhibited strong activity against the proliferation of various cancer cell lines.[13]

Impact of Fluorination on Anticancer Activity:

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reliability and reproducibility of the findings presented, it is crucial to understand the experimental methodologies employed.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):

This method is commonly used to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells of a specific diameter are created in the agar.

  • Application of Test Compounds: A defined concentration of the test compound is added to each well.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Serial Dilution: A series of dilutions of the test compound are prepared in a liquid growth medium.

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The samples are incubated under appropriate conditions.

  • Observation: The tubes or wells are examined for visible signs of microbial growth (turbidity). The lowest concentration without visible growth is the MIC.

Enzyme Inhibition Assays (e.g., for p300/CBP HAT):

These assays are used to determine the inhibitory activity of a compound against a specific enzyme.

  • Reaction Mixture Preparation: A reaction mixture containing the enzyme (e.g., p300 HAT), the substrate (e.g., histone), and a cofactor (e.g., Acetyl-CoA) is prepared in a suitable buffer.

  • Addition of Inhibitor: The test compound (inhibitor) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is allowed to proceed for a specific period at an optimal temperature.

  • Detection of Activity: The enzyme activity is measured by quantifying the product formation or substrate consumption. This can be done using various methods, such as radiometric assays, colorimetric assays, or fluorescence-based assays.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.

The Underlying Mechanisms: How Fluorine Exerts Its Influence

The introduction of fluorine into a pyrazine-2-carboxylic acid derivative can impact its biological activity through several mechanisms:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within the molecule, affecting its pKa, dipole moment, and chemical reactivity.[5] This can influence how the molecule interacts with its biological target.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, thereby increasing the drug's half-life and bioavailability.[7][8]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, leading to tighter binding and increased potency.[5] It can also induce a conformational change in the molecule that is more favorable for binding.[6]

  • Altered Membrane Permeability: The lipophilicity of a molecule is a critical factor in its ability to cross cell membranes. Fluorination can either increase or decrease lipophilicity depending on the molecular context, which can be strategically used to optimize drug absorption and distribution.[6][7]

Diagram: The Impact of Fluorination on Drug Properties

G cluster_0 Fluorination cluster_1 Physicochemical & Pharmacokinetic Effects cluster_2 Biological Outcome Pyrazine Pyrazine-2-Carboxylic Acid Scaffold Metabolic Increased Metabolic Stability Pyrazine->Metabolic Binding Enhanced Binding Affinity Pyrazine->Binding Permeability Altered Membrane Permeability Pyrazine->Permeability pKa Modulated pKa & Lipophilicity Pyrazine->pKa Activity Improved Biological Activity (e.g., Antimicrobial, Anticancer) Metabolic->Activity Binding->Activity Permeability->Activity pKa->Activity

Caption: Fluorination of the pyrazine-2-carboxylic acid scaffold can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic properties, ultimately enhancing its therapeutic potential.

References

A Comparative Guide to the Synthetic Routes of Pyrazine Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Pyrazine carboxylic acids and their derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their presence in numerous FDA-approved drugs, such as the antitubercular agent pyrazinamide, underscores their therapeutic significance. The strategic synthesis of these heterocyclic compounds is, therefore, a critical aspect of drug discovery and development. This guide provides an in-depth comparative analysis of the primary synthetic routes to pyrazine carboxylic acids, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective advantages and limitations.

Classical Approaches: Building the Pyrazine Ring

The foundational methods for pyrazine synthesis involve the construction of the heterocyclic ring, which can subsequently be functionalized to introduce a carboxylic acid group. These classical routes, while sometimes multi-stepped, offer versatility in accessing a wide range of substituted pyrazines.

The Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a robust and enduring method that relies on the self-condensation of α-amino ketones.[1][2][3] These α-amino ketones are typically generated in situ from α-oximinoketones, which are readily prepared from commercially available ketones.[1][4]

Mechanism: The synthesis begins with the nitrosation of a ketone to form an α-oximinoketone. This intermediate is then reduced to the corresponding α-amino ketone.[1] Two molecules of the α-amino ketone then undergo a condensation reaction to form a dihydropyrazine intermediate. Subsequent oxidation, often with air or a mild oxidizing agent like copper(II) sulfate, yields the aromatic pyrazine.[5]

Gutknecht_Synthesis Ketone Ketone Oximinoketone α-Oximinoketone Ketone->Oximinoketone Nitrosation NitrousAcid Nitrous Acid NitrousAcid->Oximinoketone AminoKetone α-Amino Ketone (2 equivalents) Oximinoketone->AminoKetone Reduction Reduction Reduction Dihydropyrazine Dihydropyrazine AminoKetone->Dihydropyrazine Self-condensation Pyrazine Pyrazine Derivative Dihydropyrazine->Pyrazine Oxidation Oxidation Oxidation

Caption: Workflow of the Gutknecht Pyrazine Synthesis.

Experimental Protocol (General):

  • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

  • Add a solution of sodium nitrite followed by the slow addition of a mineral acid (e.g., HCl) at low temperature to generate nitrous acid in situ for the formation of the α-oximinoketone.

  • Reduce the α-oximinoketone using a suitable reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation) to form the α-amino ketone.

  • The α-amino ketone is then cyclized, often by heating, to form the dihydropyrazine.

  • The dihydropyrazine is oxidized to the pyrazine by bubbling air through the reaction mixture or by adding an oxidizing agent.

Advantages:

  • Versatility in accessing a wide range of substituted pyrazines depending on the starting ketone.

  • Well-established and widely documented.

Disadvantages:

  • Multi-step process which can lead to lower overall yields.

  • The use of potentially hazardous reagents like nitrous acid.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

Another classical approach, the Staedel-Rugheimer synthesis, involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, which then undergoes condensation and oxidation.[2][6][7]

Mechanism: The synthesis commences with the nucleophilic substitution of the halogen in a 2-haloacetophenone by ammonia to form an α-amino ketone.[5] Similar to the Gutknecht synthesis, two molecules of this α-amino ketone condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the final pyrazine product.[5][6]

Staedel_Rugheimer_Synthesis Haloacetophenone 2-Haloacetophenone AminoKetone α-Amino Ketone (2 equivalents) Haloacetophenone->AminoKetone Amination Ammonia Ammonia Ammonia->AminoKetone Dihydropyrazine Dihydropyrazine AminoKetone->Dihydropyrazine Self-condensation Pyrazine Pyrazine Derivative Dihydropyrazine->Pyrazine Oxidation Oxidation Oxidation

Caption: Workflow of the Staedel-Rugheimer Pyrazine Synthesis.

Experimental Protocol (General):

  • React a 2-haloacetophenone with an excess of aqueous or alcoholic ammonia.

  • The reaction mixture is typically stirred at room temperature or gently heated.

  • The resulting α-amino ketone undergoes self-condensation upon further heating.

  • The dihydropyrazine intermediate is oxidized to the pyrazine.

  • The product is isolated and purified by standard techniques such as crystallization or chromatography.

Advantages:

  • A direct method for the synthesis of certain pyrazine derivatives.

Disadvantages:

  • The starting 2-haloacetophenones can be lachrymatory and hazardous to handle.

  • Limited to the availability of the corresponding haloacetophenones.

Oxidation of Pre-formed Pyrazine and Quinoxaline Scaffolds

A prevalent and direct strategy for the synthesis of pyrazine carboxylic acids involves the oxidation of an alkyl group attached to a pre-existing pyrazine or quinoxaline ring.

Oxidation of Alkylpyrazines

The oxidation of alkyl-substituted pyrazines, particularly methylpyrazines, is a common method for introducing a carboxylic acid functionality. Strong oxidizing agents are typically employed for this transformation.

Mechanism: The reaction proceeds via the oxidation of the alkyl side chain to a carboxylic acid. The robust pyrazine ring is generally stable to these strong oxidizing conditions.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carboxylic Acid This protocol is adapted from a patented procedure and is provided for illustrative purposes.

  • 2,5-dimethylpyrazine is used as the starting material.

  • The oxidation is carried out using potassium permanganate (KMnO4) in an aqueous solution.

  • By carefully controlling the stoichiometry of the oxidizing agent, selective oxidation of one methyl group can be achieved.

  • The reaction mixture is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate the product.

  • The crude 5-methylpyrazine-2-carboxylic acid is then purified by recrystallization.

Advantages:

  • Direct conversion of readily available alkylpyrazines to their corresponding carboxylic acids.

  • Can be a high-yielding reaction.

Disadvantages:

  • The use of strong oxidizing agents like KMnO4 generates significant amounts of manganese dioxide waste ("manganese mud"), which poses environmental concerns.

  • Controlling the selectivity of oxidation in di- or poly-alkylated pyrazines can be challenging, leading to mixtures of products.

  • The reaction can be highly exothermic and requires careful control of temperature.

Oxidative Cleavage of Quinoxalines

Quinoxalines, which contain a fused benzene and pyrazine ring, can be subjected to oxidative cleavage of the benzene ring to yield pyrazine-2,3-dicarboxylic acid. This method is particularly useful for accessing this important dicarboxylic acid derivative.

Mechanism: The benzene ring of the quinoxaline is more susceptible to oxidation than the electron-deficient pyrazine ring. Treatment with a strong oxidizing agent like potassium permanganate leads to the cleavage of the benzene ring, forming the di-potassium salt of pyrazine-2,3-dicarboxylic acid. Subsequent acidification yields the desired product.

Quinoxaline_Oxidation Quinoxaline Quinoxaline DipotassiumSalt Dipotassium Pyrazine-2,3-dicarboxylate Quinoxaline->DipotassiumSalt Oxidative Cleavage KMnO4 KMnO₄ KMnO4->DipotassiumSalt PyrazineDicarboxylicAcid Pyrazine-2,3-dicarboxylic Acid DipotassiumSalt->PyrazineDicarboxylicAcid Acidification Acidification Acidification

Caption: Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline.

Advantages:

  • An efficient route to pyrazine-2,3-dicarboxylic acid.

  • The starting quinoxaline can be readily synthesized from o-phenylenediamine and glyoxal.

Disadvantages:

  • Similar to the oxidation of alkylpyrazines, this method generates significant manganese dioxide waste.

  • Requires stoichiometric amounts of a strong oxidizing agent.

Modern Catalytic Approaches

In recent years, the development of more sustainable and efficient catalytic methods has provided attractive alternatives to classical stoichiometric reactions.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of carboxylic acids and their derivatives.[8][9][10] This methodology can be applied to halo-pyrazines to introduce a carboxylic acid group.

Mechanism: The catalytic cycle typically involves the oxidative addition of a halo-pyrazine to a palladium(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a pyrazinoyl-palladium complex. Subsequent nucleophilic attack by water or an alcohol leads to the formation of the pyrazine carboxylic acid or ester and regeneration of the palladium(0) catalyst.

Advantages:

  • Avoids the use of stoichiometric and often hazardous reagents.

  • High functional group tolerance.

  • Can be performed under relatively mild conditions.

Disadvantages:

  • Requires the use of a precious metal catalyst (palladium).

  • The availability and stability of the starting halo-pyrazines can be a limitation.

  • Requires a source of carbon monoxide, which is a toxic gas.

Biocatalytic Synthesis

Enzymatic transformations offer a green and highly selective alternative for the synthesis of pyrazine carboxylic acids.[11] A notable example is the hydrolysis of pyrazinamide to pyrazinoic acid using amidases.[11]

Mechanism: The enzyme, typically an amidase from a microbial source, catalyzes the hydrolysis of the amide bond in pyrazinamide to produce pyrazinoic acid and ammonia. This reaction occurs under mild, aqueous conditions.

Experimental Protocol (General):

  • A whole-cell biocatalyst or an isolated enzyme is suspended in a buffered aqueous solution.

  • Pyrazinamide is added as the substrate.

  • The reaction is incubated under controlled temperature and pH.

  • The product, pyrazinoic acid, is isolated from the reaction mixture.

Advantages:

  • Environmentally benign ("green") process, often conducted in water under mild conditions.[11]

  • High selectivity, minimizing the formation of byproducts.

  • Avoids the use of hazardous chemicals.[11]

Disadvantages:

  • The enzyme may have limited substrate scope.

  • The catalyst (enzyme) can be expensive and may require specific handling and storage conditions.

  • Reaction rates can be slower compared to traditional chemical methods.

Comparative Summary of Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Gutknecht Synthesis KetonesNitrous acid, Reducing agent, Oxidizing agentModerate to GoodVersatile, well-establishedMulti-step, use of hazardous reagents
Staedel-Rugheimer Synthesis 2-HaloacetophenonesAmmonia, Oxidizing agentModerateDirectUse of lachrymatory starting materials
Oxidation of Alkylpyrazines AlkylpyrazinesStrong oxidizing agents (e.g., KMnO₄)Good to ExcellentDirect, high-yieldingLarge amounts of waste, selectivity issues
Oxidation of Quinoxalines QuinoxalinesStrong oxidizing agents (e.g., KMnO₄)Good to ExcellentEfficient route to pyrazine-2,3-dicarboxylic acidGenerates significant waste
Palladium-Catalyzed Carbonylation Halo-pyrazinesPalladium catalyst, Carbon monoxideGood to ExcellentCatalytic, high functional group toleranceUse of precious metal, toxic CO gas
Biocatalytic Synthesis PyrazinamideAmidase (enzyme)Good to ExcellentGreen, highly selective, mild conditionsLimited substrate scope, potentially slow

Conclusion

The synthesis of pyrazine carboxylic acids can be achieved through a variety of methodologies, each with its own set of strengths and weaknesses. Classical methods like the Gutknecht and Staedel-Rugheimer syntheses provide versatile routes to the pyrazine core, while oxidation of pre-functionalized pyrazines and quinoxalines offers a more direct approach to the desired carboxylic acids, albeit with environmental drawbacks. Modern catalytic methods, including palladium-catalyzed carbonylation and biocatalysis, represent more sustainable and efficient alternatives. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, the availability and cost of starting materials, the required scale of the reaction, and environmental considerations. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is paramount for the successful design and synthesis of novel pyrazine-based therapeutic agents.

References

A Comparative Guide to the Validation of Analytical Methods for Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analysis of pyrazine intermediates is a critical cornerstone of pharmaceutical development. These heterocyclic compounds are pivotal building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Ensuring their purity and quantifying them accurately is not merely a procedural step but a fundamental requirement for the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical method validation for pyrazine intermediates, focusing on the two most prevalent techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to guide your validation studies.

The Imperative of Method Validation for Pyrazine Intermediates

Pyrazine derivatives are integral to a wide array of pharmaceuticals, including treatments for tuberculosis, cancer, and viral infections.[3] The validation of analytical procedures used to assess these intermediates is a mandate from regulatory bodies like the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines.[4] The objective is to demonstrate that a chosen analytical method is suitable for its intended purpose, ensuring reliable and reproducible data.[5]

A Comparative Overview of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of pyrazine intermediates is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as required sensitivity.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile or thermally labile pyrazine intermediates.[6] Its separation is based on the polarity of the analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile compounds, offering high sensitivity and selectivity.[7][8] Separation is based on volatility and polarity, followed by mass-based detection.

The following table provides a comparative summary of typical performance data for these techniques in the analysis of pyrazine intermediates.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by UV or mass-based detection.
Limit of Detection (LOD) 0.1 - 1 ng/mL~0.5 µg/mL[7]
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL~1.5 µg/mL[7]
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 5% (with deuterated internal standard)[8]< 2%

Core Validation Parameters: The "Why" and "How"

The validation of an analytical method is a systematic process that evaluates several key parameters. The following sections detail these parameters with a focus on their application to pyrazine intermediate analysis.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] Selectivity refers to the ability to differentiate and quantify multiple analytes in a mixture.[10]

Why it's critical for pyrazines: The synthesis of pyrazine-containing APIs can involve multiple steps, leading to a variety of structurally similar impurities. A specific and selective method ensures that the measured signal corresponds only to the pyrazine intermediate of interest, preventing overestimation and ensuring the safety of the final drug product.

Experimental Approach:

  • Forced Degradation Studies: The pyrazine intermediate is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. The analytical method is then used to demonstrate that the analyte peak is well-resolved from any degradant peaks.

  • Impurity Spiking: The sample is spiked with known impurities to demonstrate that they do not interfere with the quantification of the main analyte.

Experimental Protocols

Below are detailed, step-by-step methodologies for the validation of analytical methods for pyrazine intermediates using HPLC and GC-MS.

Protocol 1: HPLC-UV Method for the Quantification of 2-Aminopyrazine

This protocol is suitable for the analysis of non-volatile pyrazine intermediates like 2-aminopyrazine.[11]

1. Instrumentation and Conditions:

  • System: HPLC with UV detector

  • Column: SHARC 1, 4.6 x 150 mm, 5 µm, 100 Å[11]

  • Mobile Phase: Acetonitrile/Water (98/2) with 0.5% Formic Acid[11]

  • Flow Rate: 1.0 mL/min[11]

  • Detection: UV at 270 nm[11]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-aminopyrazine reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing 2-aminopyrazine and dissolve it in the mobile phase to a target concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Experiments:

  • Specificity: Analyze blank, placebo (if applicable), and forced degradation samples to demonstrate no interference at the retention time of 2-aminopyrazine.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.[9]

  • Range: The range should be established based on the linearity study and the intended application. For an assay, this is typically 80-120% of the test concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of 2-aminopyrazine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[9]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[9]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be within acceptable limits.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: GC-MS Method for the Quantification of 2,5-Dimethylpyrazine

This protocol is ideal for the analysis of volatile pyrazine intermediates.[7]

1. Instrumentation and Conditions:

  • System: GC-MS with a headspace autosampler

  • Column: HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Temperature Program: Initial temperature 40°C for 2 min, ramp to 230°C at 10°C/min, hold for 5 min.

  • Injector: Splitless mode at 250°C

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 200.

2. Standard and Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Internal Standard Stock Solution: Prepare a stock solution of a suitable deuterated internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d12) in methanol.

  • Standard and Sample Preparation: Place 5 g of the homogenized sample into a 20 mL headspace vial. Add a known amount of the internal standard. Add 5 mL of deionized water and 1.5 g of NaCl. Seal the vial.[7]

  • HS-SPME Procedure: Equilibrate the sample at 60°C for 15 minutes with agitation. Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.[7]

3. Validation Experiments:

  • Follow a similar validation strategy as outlined in the HPLC protocol, adapting the procedures for GC-MS analysis. For accuracy and precision, spike a blank matrix with known amounts of 2,5-dimethylpyrazine.

Visualizing the Validation Workflow

The following diagrams illustrate the key stages of analytical method validation and the logical comparison between different internal standard approaches in GC-MS.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Define Analytical Target Profile Scout Method Scouting & Optimization Dev->Scout Robust Robustness Testing Scout->Robust Protocol Develop Validation Protocol Robust->Protocol Transfer to Validation Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report InternalStandardComparison cluster_sida_props cluster_trad_props Title Choice of Internal Standard (IS) for GC-MS SIDA Stable Isotope Dilution Analysis (SIDA) (e.g., Deuterated Pyrazine) SIDA_Prop1 Near-identical physicochemical properties to analyte SIDA->SIDA_Prop1 Traditional Traditional IS (Non-isotopically labeled) Trad_Prop1 Chemically similar but not identical to analyte Traditional->Trad_Prop1 SIDA_Prop2 Co-elutes with analyte SIDA_Prop1->SIDA_Prop2 SIDA_Prop3 Corrects for matrix effects & instrumental variability effectively SIDA_Prop2->SIDA_Prop3 Outcome_SIDA Higher Accuracy & Precision (%RSD < 5%) SIDA_Prop3->Outcome_SIDA Trad_Prop2 Different retention time Trad_Prop1->Trad_Prop2 Trad_Prop3 May have different extraction efficiency and response factor Trad_Prop2->Trad_Prop3 Outcome_Trad Lower Accuracy & Precision (%RSD < 15%) Trad_Prop3->Outcome_Trad

References

Introduction: The Critical Role of Metabolic Stability in Pyrazine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Pyrazine Derivatives.

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique electronic properties and ability to form key hydrogen bonds have made them indispensable in the development of kinase inhibitors, antivirals, and other therapeutic agents. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with metabolic instability being a primary cause of attrition. A compound that is rapidly metabolized in the body will likely suffer from poor bioavailability and a short duration of action, rendering it therapeutically ineffective.

This guide provides a comprehensive overview of the principles and practical methodologies for assessing the metabolic stability of pyrazine derivatives. We will delve into the common metabolic pathways, present detailed protocols for key in vitro assays, and offer a comparative analysis of different experimental systems. This content is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable metabolic stability screening cascades.

Common Metabolic Fates of Pyrazine Derivatives

The pyrazine ring, while relatively electron-deficient, is susceptible to a range of metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding these pathways is crucial for interpreting stability data and designing next-generation analogs with improved metabolic profiles.

The most prevalent metabolic transformations for pyrazine derivatives include:

  • Oxidation: This is the most common metabolic route. It can occur on the pyrazine ring itself to form N-oxides or hydroxypyrazines, or on substituent groups attached to the ring. For instance, alkyl side chains are frequently hydroxylated.

  • Aromatic Hydroxylation: Direct hydroxylation of the pyrazine ring is a common pathway, often leading to the formation of phenolic metabolites.

  • N-dealkylation: If the pyrazine ring is substituted with an N-alkyl group, enzymatic cleavage of this group can occur.

  • Glucuronidation: Hydroxylated metabolites can be further conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble metabolites that are readily excreted.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Compound Stock (1 mM in DMSO) pre_incubate Pre-incubate Microsomes & Compound (37°C) prep_stock->pre_incubate prep_lm Thaw & Prepare Liver Microsomes prep_lm->pre_incubate prep_cofactor Prepare Cofactor (NADPH) start_reaction Initiate Reaction (Add NADPH) prep_cofactor->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_proc Process Data analyze->data_proc plot Plot ln(% Remaining) vs. Time data_proc->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for a Liver Microsomal Stability Assay.

Experimental Design: Choosing the Right In Vitro System

The two most widely used in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[1][2][3] The choice between them depends on the stage of the drug discovery program and the specific questions being asked.

  • Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450s.[2][4] They are cost-effective, have a long shelf-life, and are well-suited for high-throughput screening in early-stage drug discovery.[4][5][6] However, they lack phase II enzymes and the cellular context of intact cells.[5]

  • Hepatocytes: These are intact liver cells that contain the full complement of both phase I and phase II metabolic enzymes, as well as transporters.[4][7][8] Hepatocyte assays provide a more physiologically relevant model of liver metabolism and are considered the "gold standard" for in vitro metabolism studies.[2][9] They are more expensive and have a shorter shelf-life compared to microsomes.[4]

Comparative Analysis of In Vitro Systems
FeatureLiver MicrosomesHepatocytes
Enzyme Complement Primarily Phase I (CYPs, FMOs)Phase I and Phase II enzymes, cofactors
Physiological Relevance ModerateHigh
Throughput HighModerate
Cost LowHigh
Complexity LowHigh
Application Early-stage screening, rank-ordering compoundsLead optimization, prediction of in vivo clearance

Detailed Experimental Protocols

Here, we provide step-by-step protocols for both liver microsomal and hepatocyte stability assays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of pyrazine derivatives in a liver microsomal system.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Test pyrazine derivatives

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Acetonitrile with an internal standard (IS) for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test pyrazine derivative (e.g., 1 mM in DMSO).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution and the test compound (final concentration typically 1-10 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0 and no-cofactor control), add phosphate buffer instead.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well containing cold acetonitrile with an internal standard.[6]

    • The acetonitrile will precipitate the microsomal proteins and quench the enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent pyrazine derivative at each time point.

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of pyrazine derivatives in a more physiologically relevant whole-cell system.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, or other species)

  • Williams' Medium E or other suitable culture medium

  • Test pyrazine derivatives

  • Positive control compounds (e.g., Testosterone, 7-Ethoxycoumarin)

  • Acetonitrile with an internal standard (IS)

  • Suspension culture plates (e.g., 12- or 24-well plates)

  • Incubator with orbital shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test pyrazine derivative (e.g., 1 mM in DMSO).

    • Thaw and prepare the hepatocytes according to the supplier's protocol to achieve a desired cell density (e.g., 0.5-1 x 10^6 viable cells/mL) in pre-warmed medium.[11]

    • Perform a cell viability count (e.g., using Trypan blue) to ensure the health of the cells.

  • Incubation:

    • Add the hepatocyte suspension to the wells of a suspension culture plate.

    • Add the test compound to the wells (final concentration typically 1-10 µM). The final DMSO concentration should be low (<0.1%) to avoid cytotoxicity.[11]

    • Place the plate in an incubator on an orbital shaker to keep the cells in suspension.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension and add it to cold acetonitrile with an internal standard to stop the reaction and lyse the cells.[11]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis and Interpretation

The primary goal of the metabolic stability assay is to determine the rate at which a compound is metabolized. This is typically expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of this plot. The slope represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions)[12][13]

cluster_pathways Metabolic Pathways Parent Pyrazine Derivative PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Parent->PhaseI Intermediate Hydroxylated Metabolite PhaseI->Intermediate PhaseII Phase II Metabolism (Glucuronidation) Intermediate->PhaseII Excreted Excreted Metabolite (Water-soluble) PhaseII->Excreted

Caption: Primary Metabolic Pathways for Pyrazine Derivatives.

Comparative Data for Pyrazine Derivatives

To illustrate how metabolic stability data can be used to compare compounds, the following table presents hypothetical data for three pyrazine derivatives.

Compoundt½ (min) in HLMCLint (µL/min/mg) in HLMt½ (min) in Human HepatocytesCLint (µL/min/10^6 cells) in Human Hepatocytes
PZ-001 >60< 10>120< 5
PZ-002 2527.74515.4
PZ-003 886.61546.2

Interpretation:

  • PZ-001 is highly stable in both microsomes and hepatocytes, suggesting it is not readily metabolized. This could be a desirable property, but further investigation into other clearance mechanisms would be necessary.

  • PZ-002 shows moderate stability. It is metabolized, but at a rate that might be acceptable for a drug candidate.

  • PZ-003 is rapidly metabolized in both systems, indicating high metabolic instability. This compound would likely have poor in vivo pharmacokinetic properties and would be a low-priority candidate for further development without significant structural modification.

Conclusion

Assessing the metabolic stability of pyrazine derivatives is a critical step in the drug discovery process. By employing robust in vitro assays, such as those using liver microsomes and hepatocytes, researchers can gain valuable insights into a compound's likely in vivo fate. This data allows for the early identification of metabolic liabilities and enables a data-driven approach to the design of more stable and ultimately more effective therapeutic agents. The choice of assay system should be tailored to the specific stage of the project, with high-throughput microsomal assays serving as an excellent initial screen and more physiologically relevant hepatocyte assays providing a more definitive assessment for lead candidates.

References

A Comparative Guide to the Molecular Docking Performance of Pyrazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of molecular docking scores for various pyrazine-2-carboxylic acid derivatives against several key protein targets implicated in disease. By synthesizing data from multiple research studies, we aim to offer an objective overview of their binding affinities, highlight structure-activity relationships, and provide a methodological framework for researchers in drug discovery and computational chemistry.

Introduction: The Significance of the Pyrazine Scaffold and In Silico Screening

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notably, Pyrazinamide, a derivative of pyrazine-2-carboxylic acid, remains a first-line medication for the treatment of tuberculosis.[1][2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in modern drug discovery for its ability to rapidly screen virtual libraries of compounds, predict binding affinities (expressed as docking scores), and elucidate potential binding modes at the molecular level, thereby guiding the synthesis of more potent and selective drug candidates.

This guide will compare the docking performance of different series of pyrazine-2-carboxylic acid derivatives against antitubercular, antibacterial, and anticancer targets, providing a side-by-side look at their predicted efficacy.

Experimental & Computational Methodology: A Validated Docking Workflow

To ensure reproducibility and scientific rigor, a standardized docking protocol is essential. The following section outlines a generalized, self-validating workflow synthesized from methodologies reported in the cited literature.[2][3] This protocol explains not just the steps, but the scientific rationale behind them.

Generalized Molecular Docking Protocol
  • Step 1: Ligand Preparation (The Candidate Molecules)

    • Action: The 3D structures of the pyrazine-2-carboxylic acid derivatives are sketched and optimized. This typically involves a geometry optimization using a semi-empirical method like AM1 to find the most stable, low-energy conformation.[2]

    • Causality: A ligand's conformation is not rigid. Finding the lowest energy state is crucial because this is the most probable conformation the molecule will adopt in solution before binding. Using an incorrect or high-energy conformation can lead to inaccurate docking scores and predicted binding poses.

  • Step 2: Protein Preparation (The Biological Target)

    • Action: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms (which are often absent in crystal structure files), and repairing any missing side chains.

    • Causality: Water molecules in the binding pocket can interfere with the docking algorithm and are typically removed to simplify the calculation, unless specific water molecules are known to be critical for ligand binding (bridging interactions). The addition of polar hydrogens is vital as they are key participants in hydrogen bonding, a primary driver of ligand-protein interactions.

  • Step 3: Defining the Binding Site (The Active Pocket)

    • Action: The binding site, or active pocket, on the protein is defined. This is often done by selecting a region around a co-crystallized native ligand if the PDB structure includes one.[2] A grid box is then generated that encompasses this entire region.

    • Causality: The docking algorithm needs to know where to search for potential binding poses. Focusing the search on the known active site saves immense computational time and is based on the biological reality that ligands exert their effects by binding to specific functional sites on a protein.

  • Step 4: Execution of Docking Algorithm

    • Action: The prepared ligands are docked into the defined binding site of the prepared protein using a specific algorithm, such as the MolDock SE algorithm.[2] The algorithm systematically explores various orientations and conformations of the ligand within the binding site, running multiple iterations (e.g., 50 runs) to ensure a thorough search.[2]

    • Causality: Docking algorithms use scoring functions to evaluate the "fitness" of each pose. By running the simulation multiple times, we increase the probability of finding the true global minimum energy pose, rather than getting trapped in a less favorable, local minimum.

  • Step 5: Analysis of Results (Scoring and Pose Validation)

    • Action: The results are analyzed based on the docking scores (e.g., Rerank Score, Binding Energy), where a more negative value typically indicates a stronger predicted binding affinity.[3][4] The top-scoring poses are visually inspected to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site.[5]

    • Causality: The docking score provides a quantitative estimate of binding affinity. However, this score must be interpreted in a biological context. A good score supported by chemically sensible interactions with critical residues (as identified from literature or mutagenesis studies) provides much higher confidence that the predicted binding mode is accurate.

Workflow Visualization

The following diagram illustrates the generalized workflow for a comparative molecular docking study.

G cluster_dock Phase 2: Computation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (3D Structure & Energy Minimization) define_site Define Binding Site (Grid Generation) run_docking Execute Docking Algorithm (e.g., MolDock SE, 50 runs) ligand_prep->run_docking protein_prep Protein Preparation (from PDB, Add Hydrogens, Remove Water) protein_prep->define_site define_site->run_docking score_analysis Analyze Docking Scores (e.g., Rerank Score, Binding Energy) run_docking->score_analysis Docked Poses & Scores pose_analysis Visualize Binding Poses (H-bonds, Hydrophobic Interactions) score_analysis->pose_analysis sar Structure-Activity Relationship (SAR) & Lead Identification pose_analysis->sar

Caption: A generalized workflow for molecular docking studies.

Comparative Analysis of Docking Scores

The following table summarizes the molecular docking results for different pyrazine-2-carboxylic acid derivatives against various biological targets as reported in the scientific literature.

Compound Series/IDTarget ProteinPDB IDDocking Software/AlgorithmScore TypeBest Reported Score (kcal/mol)Key Interacting ResiduesSource
Derivatives 1a-1c M. tuberculosis InhA4DREMolegro Virtual Docker (MVD) / MolDock SERerank Score-86.4047 (for 1c )Not specified[2][3][6]
Derivatives P1-P10 Glucosamine-6-phosphate synthase2VF5Not specified, visualized with UCSF ChimeraDocking ScoreHigher score for P4 (value not provided)Asp123, Gly99, His97, Thr76, Trp73, Arg74[1][5]
Pyrazine-based heterocycles Antibacterial Target4DUHNot specifiedBinding Energy-7.4519 (for 5d )Gly101, Asn46[4]
Pyrazine-thiazolidinones HIV Reverse Transcriptase1ZD1, 1RT2, 1FK9, 1FKPV. Life MDSDock ScoreGood scores for 13 & 14 (values not provided)Not specified[7]
Pyrazine-linked 2-aminobenzamides Histone Deacetylase 1 (HDAC1)Not specifiedMOE2018.01Not specifiedHigh selectivity for HDAC1/2/3Not specified[8]

Discussion and Scientific Interpretation

The compiled data reveals several key insights into the structure-activity relationships of pyrazine-2-carboxylic acid derivatives.

Targeting M. tuberculosis InhA: In the study against the InhA enzyme, a key target in Mycobacterium tuberculosis, derivative 1c exhibited the lowest rerank score (-86.4047 kcal/mol), indicating the strongest binding affinity among the tested compounds.[2][3][6] The derivatives 1a, 1b, and 1c varied by their side chains (aromatic, cyclic, and aliphatic, respectively). The superior performance of the aliphatic side chain on compound 1c suggests that flexibility and specific hydrophobic interactions within the InhA binding pocket are crucial for potent inhibition. This finding correlates well with the experimental minimum inhibitory concentration (MIC) values, where a lower docking score corresponded to better antitubercular activity.[3][6]

Targeting GlcN-6-P Synthase for Antibacterial Activity: A separate series of derivatives (P1-P10) was evaluated against Glucosamine-6-phosphate (GlcN-6-P) synthase, an essential enzyme in the bacterial cell wall synthesis pathway.[1][9] Compound P4 , (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, showed the highest docking score and depicted the highest antimicrobial activity.[1] The docking analysis revealed that P4 interacts with key residues such as Asp123, Gly99, and His97, validating the accuracy of the docking protocol against previously reported inhibitors.[5] This highlights how specific substitutions on the pyrazine-piperazine scaffold can effectively target bacterial enzymes.

Broad Spectrum Potential: Further studies demonstrate the scaffold's versatility. Pyridine-based analogues showed strong binding scores (up to -7.4519 kcal/mol) against another antibacterial target (PDB: 4DUH), with interactions driven by hydrogen bonds to residues like Gly101 and Asp73.[4] Additionally, modifications leading to pyrazine-thiazolidinone derivatives showed promise as dual-activity agents against both tuberculosis and HIV by targeting the HIV Reverse Transcriptase enzyme.[7] Finally, pyrazine-linked aminobenzamides were successfully designed as highly selective inhibitors of Class I Histone Deacetylases (HDACs), which are important targets in oncology.[8]

Collectively, these comparative results underscore that the pyrazine-2-carboxylic acid core is a highly adaptable starting point for drug design. The specific substitutions and appended ring systems dictate the ultimate biological target and potency, a relationship that can be effectively explored and predicted using molecular docking.

Conclusion

This guide has provided a comparative overview of the molecular docking performance of various pyrazine-2-carboxylic acid derivatives. The data, synthesized from multiple independent studies, demonstrates the scaffold's broad therapeutic potential, with different derivatives showing strong predicted binding affinities to targets in tuberculosis, bacterial infections, HIV, and cancer. The presented workflow and comparative data table serve as a valuable resource for researchers, illustrating the power of in silico methods to guide rational drug design and accelerate the identification of promising lead compounds.

References

Safety Operating Guide

Operational Guide: Decontamination and Disposal of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling, decontamination, and disposal of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid. As a chlorinated heterocyclic compound integral to many pharmaceutical development pipelines, its proper management is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide is structured to provide clarity on the causality behind each procedural step, ensuring a robust and self-validating system for waste management.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule was not found in the search, its constituent parts—a chlorinated pyrazine and a substituted benzoic acid—inform the necessary precautions. The hazard profile can be extrapolated from similar compounds.[1][2][3][4]

Key Hazard Considerations:

  • Chlorinated Organic Compound: Halogenated wastes are a special concern. Improper thermal disposal (i.e., low-temperature incineration) can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[5] Therefore, this waste must never be disposed of as standard combustible material.

  • Carboxylic Acid Moiety: While likely a mild irritant in solid form, as a class, carboxylic acids can be corrosive.[3] The primary exposure risks are skin and eye irritation and respiratory irritation from dust inhalation.[2][3]

  • Regulatory Framework: In the United States, chemical waste generated in a laboratory is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] All procedures must align with RCRA guidelines.

Table 1: Assumed Hazard Profile and Required Precautions

Hazard Class GHS Pictogram (Assumed) Hazard Statement (Assumed) Precautionary Measures & PPE
Acute Toxicity, Oral Exclamation Mark H302: Harmful if swallowed Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.
Skin Irritation Exclamation Mark H315: Causes skin irritation Wear protective gloves (e.g., nitrile), lab coat, and closed-toe shoes.
Eye Irritation Exclamation Mark H319: Causes serious eye irritation Wear safety glasses or goggles conforming to EN166 or NIOSH standards.[8]

| Respiratory Irritation | Exclamation Mark | H335: May cause respiratory irritation | Handle in a well-ventilated area or chemical fume hood to avoid dust formation.[2][3] |

The Core Disposal Workflow

The proper disposal of this compound is a multi-step process that begins at the point of generation. The primary principle is waste segregation : never mix incompatible waste streams.[9][10][11] Mixing chlorinated waste with other solvents or reagents can create dangerous chemical reactions, complicate the disposal process, and significantly increase costs.

The following diagram outlines the decision-making and operational flow for managing this chemical waste from the laboratory bench to its final disposition.

gen Waste Generation (e.g., residual solid, contaminated wipes) seg Segregate at Source: 'Non-Halogenated' vs 'Halogenated' gen->seg Immediate Action container Select Compatible Container (HDPE or Glass, clearly marked) seg->container Place into correct waste stream label Affix Hazardous Waste Label (Fill out completely) container->label As soon as first waste is added saa Store in Satellite Accumulation Area (SAA) label->saa Keep container closed ehs Request Pickup from Environmental Health & Safety (EHS) saa->ehs When container is full or >12 months old disposal Transport to Licensed Hazardous Waste Facility (High-Temp Incineration) ehs->disposal Managed by EHS Professionals

Caption: Overall workflow for the disposal of this compound.

Step-by-Step Disposal Procedure
  • Waste Segregation:

    • Designate a specific waste container for "Solid Halogenated Organic Waste." This is the most critical step.[9]

    • Do not mix this compound with non-halogenated solvents, acids, bases, or oxidizers.[10][11] Incompatible materials can lead to dangerous reactions.

  • Container Selection and Labeling:

    • Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw cap. The container must be in good condition, free of leaks or residues on the outside.[10][12]

    • Labeling: As soon as the first particle of waste is added, the container must be labeled.[10][13] Use your institution's official hazardous waste tag. The label must include:

      • The words "Hazardous Waste".[6]

      • The full, unabbreviated chemical name: "this compound".

      • All other components in the container, including contaminated items (e.g., "weigh paper," "nitrile gloves").

      • The specific hazards (e.g., "Irritant," "Toxic").

      • The date accumulation started.

  • Accumulation and Storage:

    • The waste container must be kept closed at all times except when adding waste.[6][10] An open funnel is not considered a closed container.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab.[14] The SAA should be at or near the point of generation and under the control of the lab personnel.

    • Ensure the container is within secondary containment (e.g., a spill tray) to capture any potential leaks.[9][10]

  • Final Disposal:

    • Once the container is full or has been accumulating for a set period (typically not exceeding 12 months in academic labs), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[14]

    • EHS professionals will then manage the transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The appropriate disposal method for chlorinated organic waste is high-temperature incineration, which ensures the complete destruction of the molecule and prevents the formation of harmful byproducts.[15]

Detailed Protocols for Contamination Management

Effective waste management extends beyond the primary compound to include all materials that have come into contact with it.

Protocol 3.1: Decontamination of Non-Disposible Labware (e.g., Glassware)
  • Initial Rinse (Segregated): Perform an initial rinse of the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This initial rinsate is now considered hazardous waste. Decant it into a designated "Halogenated Liquid Waste" container. Do not pour this down the drain.

  • Triple Rinse: Repeat the rinse two more times. The rinsate from these subsequent washes must also be collected as hazardous waste.[11]

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

Protocol 3.2: Management of Spills and Grossly Contaminated Items

For items like gloves, weigh paper, or paper towels with visible solid contamination, these must be disposed of directly into the "Solid Halogenated Organic Waste" container. For a spill, follow the decision tree below.

spill Spill Occurs assess Assess Situation (Quantity, Location, Ventilation) spill->assess minor Is spill <1g and contained on a manageable surface? assess->minor major Major Spill (>1g or widespread) minor->major No ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) minor->ppe Yes (Minor Spill) evacuate Alert others. Evacuate immediate area. Contact EHS. major->evacuate absorb Gently cover with absorbent pads or inert material (e.g., vermiculite). Avoid raising dust. ppe->absorb collect Carefully sweep/collect material into a designated bag or container. absorb->collect dispose Place all contaminated materials into 'Solid Halogenated Organic Waste'. Label as 'Spill Debris'. collect->dispose decon Decontaminate the surface (Follow Protocol 3.1 for rinsate). dispose->decon

Caption: Decision workflow for managing a spill of solid this compound.

Regulatory and Compliance Framework

All chemical waste disposal is governed by strict federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA.[7] RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[7][13] Laboratories are typically classified as hazardous waste generators and must adhere to specific rules for waste accumulation, storage, and disposal.[13][14] Failure to comply can result in significant fines and legal penalties.[7] Always consult your institution's Chemical Hygiene Plan and EHS department, as they will provide guidance that incorporates both federal and local regulations.[10][16]

References

Personal protective equipment for handling 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety Protocols for Handling 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal

As a novel compound in drug discovery and development, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal plans necessary when working with this and structurally similar compounds.

Understanding the Risks: Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound is not widely available, analysis of its structural components—a chlorinated pyrazine and a substituted benzoic acid—along with data from similar molecules, allows for a robust hazard assessment. The primary hazards associated with this solid, light-yellow aromatic compound are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[2]Protects against airborne particles and potential splashes, preventing serious eye irritation.[1][3]
Skin Protection Chemical-resistant lab coat, fully buttoned.[2] Chemical-resistant gloves (e.g., disposable nitrile gloves).[2][3] Fully enclosed shoes made of a chemical-resistant material.[2]Prevents direct contact with the skin, which can cause irritation.[1][3] Gloves should be inspected before use and changed immediately upon contamination.[2]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2]Minimizes the inhalation of dust, which may cause respiratory irritation.[1][2]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors.[2][4]

  • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[2]

2. Donning PPE:

  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

3. Handling the Compound:

  • Weighing: To contain any dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.[2]

  • Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.[2]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[2]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]

  • Hand Washing: Always wash hands with soap and water after handling the compound.[5]

PPE_Decision_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling this compound AssessTask Assess Task: - Weighing solid? - Preparing solution? - Large or small scale? Start->AssessTask BasePPE Standard PPE: - Lab Coat (fully buttoned) - Nitrile Gloves - Enclosed Shoes AssessTask->BasePPE EyeProtection Eye Protection: - Safety Goggles (ANSI Z.87.1) BasePPE->EyeProtection SplashRisk Splash or High Dust Risk? EyeProtection->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes EngineeringControls Work in Chemical Fume Hood SplashRisk->EngineeringControls No FaceShield->EngineeringControls InadequateVentilation Inadequate Ventilation? EngineeringControls->InadequateVentilation Respirator Add NIOSH-Approved Respirator InadequateVentilation->Respirator Yes Proceed Proceed with Experiment InadequateVentilation->Proceed No Respirator->Proceed

Caption: PPE selection workflow for handling the compound.

Emergency Response Plan

In the event of an exposure, immediate and appropriate first aid is critical.

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get immediate medical attention.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1]

  • If Swallowed: Rinse mouth with water and drink plenty of water.[1] Get medical attention if symptoms occur.[1]

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be appropriate for chlorinated organic compounds.

  • General Guidelines:

    • Do not empty into drains.[4]

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

By implementing these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.